molecular formula C18H10N2O B3427802 Solvent Orange 60 CAS No. 61725-13-1

Solvent Orange 60

Cat. No.: B3427802
CAS No.: 61725-13-1
M. Wt: 270.3 g/mol
InChI Key: XFYQEBBUVNLYBR-UHFFFAOYSA-N
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Description

Solvent Orange 60 is a useful research compound. Its molecular formula is C18H10N2O and its molecular weight is 270.3 g/mol. The purity is usually 95%.
The exact mass of the compound 12H-Phthaloperin-12-one is 270.079312947 g/mol and the complexity rating of the compound is 499. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one
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InChI

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYQEBBUVNLYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H10N2O
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DSSTOX Substance ID

DTXSID4064507
Record name 12H-Phthaloperin-12-one
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Molecular Weight

270.3 g/mol
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Physical Description

Dry Powder
Record name 12H-Phthaloperin-12-one
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CAS No.

6925-69-5, 61725-13-1, 61969-47-9
Record name Solvent Orange 60
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of C.I. Vat Blue 4 (C.I. 564100)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 4, also known under the names Indanthrone and C.I. 69800, is a synthetic anthraquinone dye renowned for its exceptional fastness properties.[1][2] First synthesized in 1901 by René Bohn, it marked a significant milestone in the development of vat dyes, offering a brilliant blue hue with outstanding resistance to light, washing, and chemical agents.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. Vat Blue 4, tailored for professionals in research and development. It is important to note that the Colour Index number initially provided, C.I. 564100, is incorrect; the correct designation for Vat Blue 4 is C.I. 69800.[1]

Synthesis of C.I. Vat Blue 4 (Indanthrone)

The primary industrial synthesis of Indanthrone involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at elevated temperatures. This process, often referred to as alkaline fusion, has been subject to various modifications to improve yield and purity.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminoanthraquinone 2-Aminoanthraquinone Alkaline Fusion Alkaline Fusion 2-Aminoanthraquinone->Alkaline Fusion Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Alkaline Fusion Oxidizing Agent Oxidizing Agent Oxidizing Agent->Alkaline Fusion Precipitation Precipitation Alkaline Fusion->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Indanthrone (Vat Blue 4) Indanthrone (Vat Blue 4) Drying->Indanthrone (Vat Blue 4)

Caption: General workflow for the synthesis of Indanthrone (Vat Blue 4).

Experimental Protocols

Several methods for the synthesis of Indanthrone have been reported. Below are detailed protocols based on established procedures.

Protocol 1: Traditional Alkaline Fusion

This method is a classic approach to the synthesis of Indanthrone.

  • Materials:

    • 2-aminoanthraquinone

    • Potassium hydroxide (KOH)

    • Sodium hydroxide (NaOH)

    • An oxidizing agent (e.g., potassium nitrate or potassium chlorate)

    • Water

  • Procedure:

    • A mixture of potassium hydroxide and sodium hydroxide is melted in a reaction vessel.

    • 2-aminoanthraquinone and an oxidizing agent are added to the molten alkali.

    • The mixture is heated to a temperature range of 220-235 °C.

    • The reaction is maintained at this temperature with stirring for a specified period.

    • After the reaction is complete, the mixture is cooled and diluted with water.

    • The precipitated crude Indanthrone is collected by filtration.

    • The crude product is then purified by vatting, which involves reduction with sodium hydrosulfite in an alkaline solution to form the soluble leuco form, followed by re-oxidation with air to precipitate the purified pigment.

Protocol 2: Improved Synthesis in an Aprotic Polar Organic Solvent

This method, described in patent literature, aims to improve the yield and simplify the process.

  • Materials:

    • 2-aminoanthraquinone

    • Inorganic base (e.g., potassium hydroxide)

    • Organic base

    • Aprotic polar organic solvent (e.g., N,N'-dimethyl propyleneurea)

    • Phase-transfer catalyst

    • Oxygen or air

  • Procedure:

    • 2-aminoanthraquinone is suspended in an aprotic polar organic solvent containing a phase-transfer catalyst.

    • A strong base, such as potassium hydroxide, is added to the mixture.

    • The reaction is carried out at a temperature between 95-180 °C while bubbling oxygen or air through the mixture to act as the oxidant.

    • The reaction is monitored until completion.

    • Upon completion, the mixture is filtered, and the solid product is washed and dried to yield high-purity Indanthrone.

Characterization of C.I. Vat Blue 4 (Indanthrone)

The characterization of Indanthrone is crucial to confirm its identity and purity. A combination of physical and spectroscopic methods is employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Indanthrone is presented in the table below.

PropertyValue
C.I. Name Vat Blue 4
C.I. Number 69800
Chemical Name 6,15-Dihydroanthrazine-5,9,14,18-tetrone
CAS Number 81-77-6
Molecular Formula C₂₈H₁₄N₂O₄
Molecular Weight 442.42 g/mol
Appearance Blue-black powder
Melting Point 470-500 °C (decomposes)
Solubility Insoluble in water, acetic acid, acetone, ethanol, pyridine, toluene, and xylene. Slightly soluble in hot chloroform, o-chlorophenol, and quinoline.
Behavior in Acid Turns brown in concentrated sulfuric acid, with a blue precipitate forming upon dilution.
Leuco Form (Alkaline) Blue
Leuco Form (Acidic) Reddish-blue
Spectroscopic Data

Spectroscopic analysis provides detailed structural information and is essential for the unambiguous identification of Indanthrone.

UV-Visible Spectroscopy

The UV-Vis spectrum of Indanthrone is characterized by several absorption maxima.

Wavelength (λmax)SolventMolar Absorptivity (log ε)
216 nmAlcohol4.98
255 nmAlcohol4.92
292.5 nmAlcohol5.17
371 nmAlcohol4.21
278 nmCellophane film-

Data sourced from PubChem.

Infrared (IR) Spectroscopy

  • N-H stretching: Around 3300-3500 cm⁻¹

  • C=O stretching (quinone): Around 1675 cm⁻¹

  • C=C stretching (aromatic): Around 1600-1450 cm⁻¹

  • C-N stretching: Around 1350-1250 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its low solubility in common NMR solvents, obtaining high-resolution NMR spectra for Indanthrone is challenging. However, based on the structure, the following signals would be anticipated:

  • ¹H NMR: Signals in the aromatic region (typically 7.0-9.0 ppm). The N-H protons would likely appear as a broad signal at a higher chemical shift.

  • ¹³C NMR: A complex spectrum with multiple signals in the aromatic region (110-150 ppm) and characteristic signals for the carbonyl carbons (around 180-190 ppm).

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of Indanthrone. The expected molecular ion peak [M]⁺ would be at m/z 442.42.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of Indanthrone and for separating it from related impurities. A common method involves reverse-phase chromatography.

  • Stationary Phase: C18 or other suitable reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility).

  • Detection: UV-Vis detector set at one of the absorption maxima (e.g., 254 nm or a wavelength in the visible region).

Conclusion

C.I. Vat Blue 4 (Indanthrone) remains a significant dye due to its exceptional performance characteristics. Its synthesis, though challenging, is well-established, with ongoing research focused on improving efficiency and sustainability. The characterization of this molecule relies on a combination of physical property measurements and spectroscopic techniques, which together provide a comprehensive understanding of its identity, purity, and structure. This guide offers a foundational resource for researchers and professionals working with this important class of anthraquinone dyes.

References

Spectroscopic Profile of Solvent Orange 60: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a perinone-based dye known for its vibrant yellowish-orange hue and excellent stability. It sees wide application in the coloring of various plastics and resins due to its high heat resistance and lightfastness. Beyond its use as a colorant, this compound is also recognized as a fluorescent dye, a property that opens avenues for its use in more advanced applications such as biological imaging and sensing, contingent on a thorough understanding of its photophysical properties. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including its UV-Visible absorption and fluorescence characteristics, along with detailed experimental protocols for their measurement.

Physicochemical Properties

This compound is an orange powder that is insoluble in water but exhibits slight solubility in organic solvents such as ethanol, chloroform, benzene, toluene, and xylene.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical ClassPerinone / Aminoketone
Molecular FormulaC₁₈H₁₀N₂O
Molecular Weight270.28 g/mol
AppearanceYellowish-orange powder
Heat ResistanceUp to 300 °C in Polystyrene
LightfastnessGrade 7-8 (Excellent)

Spectroscopic Data

A thorough literature search did not yield specific quantitative values for the UV-Vis absorption maximum (λmax), molar absorptivity (ε), fluorescence emission maximum, and fluorescence quantum yield (ΦF) of this compound in a specified solvent. This highlights a gap in the publicly available data for this particular dye. The following sections outline the standardized methodologies to obtain this critical data.

Experimental Protocols

UV-Visible Absorption Spectroscopy

The following is a generalized protocol for determining the UV-Visible absorption spectrum and molar absorptivity of this compound.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, chloroform, or toluene)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a spectroscopic grade solvent in which this compound is sufficiently soluble and that is transparent in the anticipated absorption region (typically the visible range for a colored dye).

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from approximately 350 nm to 700 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent's absorbance.

  • Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Record the absorbance spectrum for each of the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • According to the Beer-Lambert Law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.

    • The slope of the resulting linear graph will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh this compound B Dissolve in Solvent (Stock Solution) A->B C Prepare Serial Dilutions B->C F Measure Absorbance of Dilutions C->F D Prepare Blank (Pure Solvent) E Record Baseline D->E G Identify λmax F->G H Plot Absorbance vs. Concentration G->H I Calculate Molar Absorptivity (ε) from Slope H->I

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

The following is a generalized protocol for determining the fluorescence emission spectrum and relative quantum yield of this compound.

Objective: To determine the fluorescence emission maximum and the relative fluorescence quantum yield (ΦF) of this compound.

Materials:

  • This compound solution (prepared as in the UV-Vis protocol)

  • A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an excitation wavelength at which both the standard and the sample have significant absorbance, determined from the UV-Vis spectra.

  • Measurement of Fluorescence Spectra:

    • Record the fluorescence emission spectrum of the solvent blank to check for background fluorescence.

    • Record the fluorescence emission spectra of the standard and the this compound solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Measurement of Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the excitation wavelength used for the fluorescence measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for both the standard and the sample.

    • The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

      ΦF,sample = ΦF,std * (Area_sample / Area_std) * (A_std / A_sample) * (n_sample² / n_std²)

      Where:

      • ΦF,std is the quantum yield of the standard

      • Area is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Dilute Solutions of Sample and Standard B Measure Absorbance at λex (A < 0.1) A->B C Record Emission Spectra of Sample and Standard B->C D Integrate Emission Spectra C->D E Calculate Quantum Yield (ΦF) using Comparative Method D->E

Caption: Experimental workflow for fluorescence spectroscopy.

Conclusion

While specific, publicly available quantitative spectroscopic data for this compound is limited, this guide provides the necessary framework for researchers to obtain this critical information. The detailed protocols for UV-Visible and fluorescence spectroscopy will enable the determination of the absorption and emission maxima, molar absorptivity, and fluorescence quantum yield. The acquisition of this data is essential for the effective utilization of this compound in advanced applications, including those in the fields of materials science and drug development. The provided workflows and underlying principles serve as a robust starting point for the comprehensive spectroscopic characterization of this versatile dye.

A Technical Guide to the Photophysical Properties of Perinone Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth analysis of the photophysical characteristics of perinone dyes, with a particular focus on C.I. Solvent Orange 60. It details the fundamental principles of their light-absorbing and emitting properties, outlines the experimental protocols for their characterization, and presents key data in a structured format for comparative analysis.

Introduction to Perinone Dyes

Perinone dyes are a class of organic compounds known for their high photostability and robust performance, which has led to their use as industrial pigments and vat dyes for several decades.[1][2][3] The core structure consists of a naphthalene tetracarboxylic acid condensed with an aromatic diamine, typically o-phenylenediamine.[1][3] This synthesis can result in two distinct isomers, cis and trans, which possess significantly different photophysical properties. The trans-isomer (e.g., C.I. Pigment Orange 43) is typically a brilliant orange, while the cis-isomer (e.g., C.I. Pigment Red 194) is a duller red.

In recent years, the unique electronic and optical properties of perinone derivatives have attracted interest beyond their traditional use as colorants. Their semiconductor characteristics, high fluorescence quantum yields in some derivatives, and stability make them promising candidates for applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Their fluorescence properties are also relevant for applications in bioimaging and sensing, a common area of interest in drug development.

This compound (C.I. 564100) is a commercially significant perinone dye, valued in the plastics industry for its excellent heat resistance (up to 300°C) and superior lightfastness. While extensive data exists on its industrial performance, detailed photophysical characterization in solution is less commonly published. This guide will cover the known properties of the broader perinone class to provide a comprehensive understanding.

Core Photophysical Principles and Processes

The interaction of light with a perinone dye molecule initiates a series of photophysical processes that can be visualized using a Jablonski diagram. The key events are absorption, relaxation, and emission.

Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet State S1 S1 (First Excited Singlet State) S1->S1 Vibrational Relaxation (ps) S0 S0 (Ground Singlet State) S1->S0 Fluorescence (ns) S1->S0 Non-radiative Decay T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (µs-s)

Figure 1: Simplified Jablonski diagram illustrating key photophysical processes.
  • Absorption: A molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). This is a very fast process.

  • Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy as heat, relaxing to the lowest vibrational level of the S₁ state.

  • Fluorescence: The molecule returns to the ground state by emitting a photon. Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This wavelength difference is the Stokes shift.

  • Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to an excited triplet state (T₁). This is more common in molecules containing heavy atoms or specific structural motifs like thiocarbonyls.

  • Non-radiative Decay: The molecule can return to the ground state without emitting a photon, dissipating the energy as heat.

Quantitative Photophysical Data of Perinone Dyes

The following table summarizes key photophysical parameters for several perinone derivatives as reported in the literature. These properties are highly dependent on the molecular structure and the solvent environment.

Dye / DerivativeSolventλabs (nm)ε (L mol-1 cm-1)λem (nm)Stokes Shift (nm)ΦfReference
trans-Perinone -~450-~550~1000.40
cis-Perinone -~510---Not Detected
Benzo analogue (trans) -480----
Benzo analogue (cis) -535----
Naphthalene deriv. (34/34a) Chloroform / Dichloromethane~460-549~890.47
Protonated Perinone (PcH₄⁺) -450, 560, 6023800, 8800, 1380065553 (from 602 nm)-
Deprotonated Perinone (Pc) -81222000---
This compound Various Organic SolventsYellowish Orange----

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical properties requires meticulous experimental procedures. The following sections detail the standard methodologies.

Absorption and Emission Spectroscopy

This is the foundational measurement for any photophysical study.

  • Objective: To determine the wavelengths of maximum absorbance (λabs) and fluorescence emission (λem), as well as the molar extinction coefficient (ε).

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the dye in a spectroscopic-grade solvent. Create a series of dilutions from this stock. All glassware must be scrupulously clean.

    • Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum of each dilution in a 1 cm path length quartz cuvette against a solvent blank.

    • Molar Extinction Coefficient (ε): According to the Beer-Lambert law (A = εcl), a plot of absorbance at λabs versus concentration will yield a straight line. The gradient of this line is the molar extinction coefficient.

    • Emission Measurement: Use a spectrofluorometer. Excite the most dilute sample (absorbance < 0.1) at its λabs. Record the resulting emission spectrum. The peak of this spectrum is the λem.

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly employed.

  • Objective: To determine the ratio of photons emitted to photons absorbed by comparing the sample to a standard of known quantum yield.

  • Principle: If a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore proportional to the ratio of their quantum yields.

Quantum_Yield_Workflow A 1. Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) B 2. Measure Absorbance Spectra (UV-Vis Spectrophotometer) A->B C 3. Measure Emission Spectra (Spectrofluorometer, identical settings) B->C D 4. Integrate Area of Emission Spectra C->D E 5. Plot Integrated Intensity vs. Absorbance D->E F 6. Determine Gradients (Slopes) of Plots E->F G 7. Calculate Quantum Yield (Φx) F->G

Figure 2: Experimental workflow for the comparative method of quantum yield determination.
  • Methodology:

    • Select a Standard: Choose a reference dye with a well-documented quantum yield that absorbs and emits in a similar spectral region to the sample.

    • Prepare Solutions: Prepare a series of 5-6 solutions of both the sample and the standard in the same spectroscopic-grade solvent. Concentrations should be adjusted to give absorbance values between 0.02 and 0.1 at the excitation wavelength to prevent inner filter effects.

    • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

    • Measure Fluorescence: Under identical experimental conditions (e.g., excitation wavelength, slit widths), record the fluorescence spectrum for each solution.

    • Data Analysis:

      • Correct the emission spectra for the instrument's response.

      • Integrate the area under each corrected emission spectrum.

      • For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.

      • Determine the gradient (Grad) of the resulting straight line for both the sample (GradX) and the standard (GradST).

    • Calculation: Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where ΦST is the quantum yield of the standard, and η is the refractive index of the solvent (this term cancels out if the same solvent is used for both).

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a robust and widely used technique for this measurement.

  • Objective: To measure the exponential decay of fluorescence intensity over time following pulsed excitation.

  • Principle: A sample is excited by a high-repetition-rate pulsed light source. The instrument measures the time delay between the excitation pulse and the detection of the first emitted fluorescence photon. By repeating this measurement millions of times, a histogram of photon arrival times is constructed, which maps the fluorescence decay profile.

TCSPC_Workflow Source Pulsed Light Source (e.g., Laser, LED) Sample Sample (Abs < 0.1) Source->Sample Excitation Pulse Electronics Timing Electronics (TAC/ADC) Source->Electronics Start Signal Detector Single-Photon Detector (PMT, APD) Sample->Detector Emitted Photon Detector->Electronics Stop Signal Histogram Build Histogram of Photon Arrival Times Electronics->Histogram Analysis Deconvolution Analysis (Fit Decay Curve) Histogram->Analysis Result Determine Lifetime (τ) Analysis->Result

Figure 3: Schematic workflow of the Time-Correlated Single Photon Counting (TCSPC) method.
  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the fluorophore with an optical density below 0.1 at the excitation wavelength to avoid reabsorption artifacts.

    • Instrumentation: Use a TCSPC instrument equipped with a pulsed light source (picosecond laser or LED) and a sensitive, high-speed detector.

    • Data Acquisition: Excite the sample and collect photon arrival time data until a histogram with sufficient counts (e.g., 10,000 in the peak channel) is generated.

    • Instrument Response Function (IRF): Measure the IRF by replacing the sample with a solution that scatters light (e.g., a dilute colloidal silica solution). This measures the temporal profile of the excitation pulse and the response of the detection system.

    • Data Analysis: The measured fluorescence decay is a convolution of the true decay and the IRF. Use deconvolution software to fit the experimental decay data to an exponential model, accounting for the measured IRF. The time constant of the best-fit exponential function is the fluorescence lifetime, τ.

Applications in Research and Drug Development

While traditionally used as industrial pigments, the photophysical properties of perinone dyes and their derivatives make them relevant to modern research and development.

  • Fluorescent Probes and Bioimaging: Perinone derivatives with high fluorescence quantum yields can be developed into fluorescent probes. The principles governing their photophysics are directly applicable to the design of novel dyes for bioimaging, which is crucial for visualizing biological processes and drug-target interactions at the cellular and subcellular level.

  • Photosensitizers: The tendency of some perinone derivatives, particularly thioxo-perinones, to undergo efficient intersystem crossing to the triplet state makes them potential photosensitizers. Triplet-state molecules can transfer their energy to molecular oxygen to generate reactive singlet oxygen, a mechanism leveraged in photodynamic therapy (PDT) for cancer treatment.

  • Drug Discovery Platforms: The historical and ongoing impact of synthetic dyes as lead compounds and tools in drug discovery is well-documented. Dyes are used in high-throughput screening, as molecular probes, and for pharmacokinetic tracing. Understanding the structure-property relationships of classes like perinones can inform the design of new molecules for these applications.

References

An In-depth Technical Guide to the Solubility of Solvent Orange 60 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Solvent Orange 60 (CAS No. 61969-47-9 / 6925-69-5), a perinone-type dye.[1][2][3] Understanding its solubility in various organic solvents is critical for its application in plastics, resins, and fiber coloring.[4][5] This document presents quantitative solubility data, detailed experimental protocols for its determination, and a logical workflow to guide laboratory procedures.

Quantitative Solubility Data

This compound is an orange powder that is insoluble in water but exhibits varying degrees of solubility in organic solvents. The dissolution capacity is influenced by factors such as solvent polarity and temperature. The following table summarizes the available quantitative data for the solubility of this compound in several common organic solvents. It is important to note that slight variations in reported values exist across different sources, which may be attributable to minor differences in experimental conditions or purity of the dye and solvents.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

Organic SolventSolubility (g/L)Temperature (°C)Source(s)
Dichloromethane1020 / 23
Styrene Monomer723
Xylene / Methylbenzene520 / 23
Benzyl Alcohol423
Methyl Methacrylate323
Butyl Acetate1.5 - 2.520 / 23
Acetone1 - 220 / 23
Ethanol / Ethyl Alcohol0.3 - 0.820 / 23

Qualitative assessments consistently describe this compound as being slightly soluble in ethanol, chloroform, benzene, and toluene.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for research and quality control. The isothermal shake-flask method followed by UV-Visible spectrophotometric analysis is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Thermostatic shaker bath or incubator

  • Volumetric flasks and pipettes

  • Sealed containers (e.g., screw-cap vials or flasks)

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • UV-Visible Spectrophotometer

Methodology:

  • Preparation of Standard Solutions & Calibration Curve:

    • Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a concentrated stock solution (e.g., 100 mg/L).

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with known, decreasing concentrations.

    • Using the spectrophotometer, scan a standard solution across a relevant wavelength range to determine the maximum absorbance wavelength (λmax).

    • Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), which should exhibit a high correlation coefficient (R² > 0.99).

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 20°C or 23°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Analysis:

    • After the equilibration period, cease agitation and allow the container to rest in the thermostatic bath for several hours to permit the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high results.

    • Accurately dilute the filtered saturated solution with the same organic solvent to bring its absorbance within the linear range of the previously established calibration curve. Record the dilution factor precisely.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental protocol described above.

Solubility_Workflow start Start prep_standards 1. Prepare Stock & Standard Solutions start->prep_standards prep_sat_sol 3. Prepare Saturated Solution (Excess Solute + Solvent) start->prep_sat_sol gen_cal_curve 2. Generate UV-Vis Calibration Curve prep_standards->gen_cal_curve calculate 7. Calculate Concentration (Using Calibration Curve & Dilution Factor) gen_cal_curve->calculate equilibrate 4. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_sat_sol->equilibrate sample 5. Sample Supernatant & Filter (0.45 µm) equilibrate->sample measure_abs 6. Dilute Sample & Measure Absorbance sample->measure_abs measure_abs->calculate result Result: Solubility (g/L) calculate->result

Caption: Experimental workflow for determining dye solubility via the shake-flask method.

References

Solvent Orange 60: A Technical Guide to Thermal Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Orange 60, a perinone-based dye, is utilized in various industrial applications due to its vibrant color and good stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of this compound (C.I. 564100). While specific experimental data on its thermal decomposition is limited in publicly available literature, this document consolidates the reported thermal properties and outlines the standard methodologies for a thorough investigation of its thermal behavior. This guide is intended to serve as a valuable resource for researchers and professionals working with this dye, enabling a better understanding of its performance at elevated temperatures and providing a framework for further experimental analysis.

Introduction

This compound, with the chemical name 12H-phthaloperin-12-one, is a synthetic organic dye known for its yellowish-orange hue.[1] Its applications are widespread, particularly in the coloring of various plastics and resins such as polystyrene, ABS, PMMA, and PET, where it is valued for its high heat resistance and light fastness.[2][3] Understanding the thermal stability and degradation profile of this compound is critical for its application in high-temperature processing and for predicting its long-term performance and potential environmental impact. This guide summarizes the known thermal properties and describes the key experimental protocols used to evaluate the thermal behavior of such colorants.

Thermal Stability of this compound

The thermal stability of this compound is a key attribute for its use in plastics and polymers, which often undergo high-temperature processing. The available data from technical data sheets and supplier information are summarized below.

Quantitative Thermal Property Data
PropertyValueReferences
Melting Point~ 230 °C[4]
Heat Resistance300 °C[2]
Heat Resistance in PSUp to 300 °C

Note: The "Heat Resistance" is a general value often provided in technical data sheets and typically indicates the temperature at which the dye remains stable without significant color change for a short period. It is not a precise decomposition temperature.

While these values provide a general indication of thermal stability, detailed characterization using thermoanalytical techniques is necessary for a complete understanding.

Experimental Protocols for Thermal Analysis

A comprehensive evaluation of the thermal stability and degradation of this compound would involve the following standard analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

    • Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and under an oxidative atmosphere (e.g., air or oxygen) to assess oxidative stability. The gas flow rate is kept constant (e.g., 20-50 mL/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins.

    • Tx%: The temperatures at which 5%, 10%, and 50% weight loss occurs, providing a quantitative measure of stability.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point, heat of fusion, and to detect any other phase transitions or decomposition events.

Methodology:

  • Sample Preparation: A small amount of the dye (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Experimental Conditions:

    • Temperature Program: The sample is typically heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected transitions (e.g., 25 °C to 350 °C). A heating-cooling-heating cycle can be employed to study the thermal history of the material.

    • Atmosphere: The experiment is usually conducted under an inert nitrogen atmosphere.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. From this, the following can be determined:

    • Melting Point (Tm): The peak temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required to melt the sample.

    • Decomposition: Exothermic or endothermic events at higher temperatures can indicate thermal decomposition.

Degradation Profile of this compound

Currently, there is a lack of specific information in the public domain regarding the degradation products and the precise decomposition mechanism of this compound. As a perinone-type dye, its thermal degradation is expected to involve the breakdown of the complex aromatic and heterocyclic structure.

Hypothesized Degradation Pathway

The degradation of complex organic molecules like this compound at high temperatures likely proceeds through a series of complex reactions, including bond scission, rearrangement, and fragmentation. The stability of the perinone core suggests that decomposition may initiate at the weaker bonds in the molecule. However, without experimental data, any proposed pathway remains speculative.

Experimental Protocol for Degradation Product Analysis: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the thermal degradation products of this compound, Pyrolysis-Gas Chromatography-Mass Spectrometry is the most suitable technique. This method involves the thermal fragmentation of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile compounds.

Methodology:

  • Sample Preparation: A very small amount of the dye is placed in a pyrolysis sample cup.

  • Instrumentation: A pyrolysis unit is directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Experimental Conditions:

    • Pyrolysis Temperature: The sample is rapidly heated to a high temperature (e.g., 600-900 °C) in the pyrolysis chamber.

    • GC Separation: The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

    • MS Detection: The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

  • Data Analysis: The identified pyrolysis products can be used to reconstruct the likely degradation pathways of the parent molecule.

Visualizations

The following diagrams illustrate the generalized workflows for the experimental analysis of the thermal properties of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis A Weigh Sample (5-10 mg) B Place in TGA Crucible A->B C Set Temperature Program (e.g., 25-800°C at 10°C/min) B->C E Run Analysis C->E D Set Atmosphere (N2 or Air) D->E F Generate TGA Curve (Weight % vs. Temp) E->F G Determine Tonset, Tx% F->G H Determine Residual Mass F->H

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Instrument cluster_data_dsc Data Analysis A_dsc Weigh Sample (2-5 mg) B_dsc Seal in Aluminum Pan A_dsc->B_dsc C_dsc Set Temperature Program (e.g., 25-350°C at 10°C/min) B_dsc->C_dsc E_dsc Run Analysis C_dsc->E_dsc D_dsc Set N2 Atmosphere D_dsc->E_dsc F_dsc Generate DSC Thermogram (Heat Flow vs. Temp) E_dsc->F_dsc G_dsc Determine Melting Point (Tm) F_dsc->G_dsc H_dsc Calculate Enthalpy of Fusion (ΔHf) F_dsc->H_dsc PyGCMS_Logical_Relationship A This compound Sample B Pyrolysis Chamber (High Temperature) A->B Heat C Degradation Products (Fragment Mixture) B->C D Gas Chromatography (Separation) C->D E Mass Spectrometry (Identification) D->E F Degradation Profile E->F

References

In-Depth Technical Guide: Toxicological and Safety Data for Solvent Orange 60 in a Lab Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a perinone-type dye used in the plastics industry, notably in the coloring of materials such as polystyrene, ABS resins, and spectacle frames.[1][2][3][4] Its presence in items with prolonged skin contact has led to investigations into its toxicological and safety profile.[5] This guide provides a comprehensive overview of the available toxicological and safety data for this compound, intended for use in a laboratory setting. It includes quantitative data, detailed experimental protocols for key toxicological assessments, and a visualization of the general signaling pathway involved in contact dermatitis.

Chemical and Physical Properties

PropertyValueReference(s)
Chemical Name 12H-Isoindolo[2,1-a]perimidin-12-one
Synonyms C.I. This compound, Solvaperm Orange 3G
CAS Number 61969-47-9, 6925-69-5
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
Appearance Orange, odorless powder
Solubility Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, and xylene.

Toxicological Data

Acute Toxicity

The available data on the acute toxicity of this compound are summarized below.

EndpointSpeciesRouteValueReference(s)
LD₅₀RatOral8090 mg/kg
LD₅₀Rat (female)Oral> 2500 mg/kg bw
LD₅₀RabbitDermal7940 mg/kg bw
Irritation and Sensitization
EndpointObservationReference(s)
Skin Irritation Causes skin irritation. Prolonged or repeated contact may cause irritation.
Eye Irritation Causes serious eye irritation. Dust may cause irritation and inflammation.
Skin Sensitization Potent contact sensitizer, known to cause allergic contact dermatitis.
Genotoxicity

Information regarding the mutagenicity of this compound is conflicting. One source indicates that mutagenicity data has been reported, while others state that no data is available for germ cell mutagenicity. Specific study results on the mutagenic potential of this compound were not identified.

Carcinogenicity and Reproductive Toxicity

There is currently no data available to suggest that this compound is carcinogenic or has reproductive toxicity. It is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.

Ecotoxicity
EndpointSpeciesValueExposure TimeReference(s)
LC₀Leuciscus idus (Ide)100 mg/L48 h
EC₁₀,₅₀,₁₀₀Daphnia magna (Water flea)> 1 mg/L24 h
NOECDesmodesmus subspicatus (Green algae)1 mg/L72 h
EC₀Pseudomonas putida (Bacteria)260 mg/L16 h

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. However, the following are generalized protocols based on OECD guidelines, which represent the standard methodologies for such assessments.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to determine the oral toxicity of a substance.

  • Animals: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight before dosing. Water is available ad libitum.

  • Dose Preparation: The test substance is typically administered in a constant volume, with the concentration varied. A suitable vehicle, if necessary, should be one that does not interfere with the toxicity of the test substance.

  • Administration: The substance is administered in a single dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Endpoint: The study aims to identify a dose that causes evident toxicity but no mortality, and a dose that causes mortality, if any. This information is used for hazard classification.

Skin Irritation - In Vitro Reconstructed Human Epidermis Test (Based on OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.

  • Application: The test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

  • Data Analysis: The viability of the treated tissues is expressed as a percentage of the viability of negative control tissues.

  • Classification: A substance is identified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

Eye Irritation - In Vivo Test (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Animals: Typically, albino rabbits are used.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. Ocular lesions of the cornea, iris, and conjunctivae are scored.

  • Duration: The observation period is typically 21 days to assess the reversibility of any effects.

  • Animal Welfare: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Skin Sensitization - Human Patch Test

The primary evidence for this compound's skin sensitization potential comes from human patch testing in clinical settings.

  • Preparation: The allergen (this compound) is prepared in a suitable vehicle (e.g., petrolatum) at a specific concentration (e.g., 1.0%).

  • Application: A small amount of the preparation is applied to a patch, which is then placed on the skin of the upper back.

  • Occlusion: The patch is left in place for a specified period, typically 48 hours.

  • Reading: The patch is removed, and the skin reaction is evaluated at different time points (e.g., at the time of removal and 24-48 hours later).

  • Scoring: The reaction is scored based on the presence and severity of erythema, edema, papules, and vesicles.

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) (General Protocol based on OECD Guideline 471)

While specific Ames test data for this compound was not found, this is a standard in vitro method to assess mutagenicity.

  • Test Strains: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal medium that lacks the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways

Specific signaling pathways affected by this compound have not been detailed in the available literature. However, as a known contact allergen, its effects are mediated through the general mechanisms of allergic contact dermatitis (ACD). The diagram below illustrates a simplified, generalized signaling pathway for ACD.

Allergic_Contact_Dermatitis_Pathway cluster_epidermis Epidermis cluster_lymph_node Lymph Node (Sensitization Phase) cluster_re_exposure Epidermis (Elicitation Phase) hapten Hapten (e.g., this compound) protein Skin Protein hapten->protein Binds to hapten_protein Hapten-Protein Complex protein->hapten_protein langerhans Langerhans Cell (Antigen Presenting Cell) hapten_protein->langerhans Uptake by keratinocyte Keratinocyte keratinocyte->langerhans Activates t_cell_naive Naive T-Cell langerhans->t_cell_naive Presents Antigen to t_cell_memory Memory T-Cell t_cell_naive->t_cell_memory Differentiation t_cell_memory_re Memory T-Cell keratinocyte_re Keratinocyte inflammation Inflammation (Dermatitis) keratinocyte_re->inflammation Contributes to cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) t_cell_memory_re->cytokines Activated by Hapten-Protein Complex cytokines->keratinocyte_re Activates cytokines->inflammation Induces

Caption: Generalized signaling pathway for allergic contact dermatitis.

Laboratory Safety and Handling

Given its toxicological profile, the following safety precautions are recommended when handling this compound in a laboratory setting:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear appropriate protective gloves.

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

    • Respiratory Protection: If dust is generated, use an approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash with soap and water. Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a substance with a moderate acute toxicity profile but is a significant skin irritant and a potent contact sensitizer. The available data on its genotoxicity is inconclusive, and there is no evidence to suggest it is a carcinogen or reproductive toxin. When handling this compound in a laboratory, strict adherence to safety protocols, including the use of appropriate personal protective equipment, is crucial to minimize the risk of skin and eye irritation and allergic sensitization. Further research is needed to clarify its mutagenic potential and to elucidate the specific signaling pathways involved in its toxic effects.

References

The Discovery and Development of Solvent Orange 60: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Orange 60, chemically known as 12H-Phthaloperin-12-one and identified by the Colour Index number 564100, is a synthetic perinone dye. This technical guide provides a comprehensive overview of its historical development, discovery, chemical synthesis, and physicochemical properties. It further delves into its toxicological profile, specifically its role as a contact allergen and the associated immunological pathways. While primarily used as a colorant in the plastics industry, this guide also explores the broader context of perinone derivatives in biomedical research, offering insights for drug development professionals.

Historical Development and Discovery

The development of this compound is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries, a period dominated by German chemical companies. The parent molecule, perinone, was first synthesized at Hoechst AG in Germany over 95 years ago.[1] Hoechst, founded in 1863, was a pioneer in synthetic dye production.[2][3] The class of perinone dyes, to which this compound belongs, was developed in the 1920s and began to see use as pigments around 1950.[2][4]

Chemical Synthesis and Structure

This compound is synthesized through the condensation reaction of 1,8-diaminonaphthalene and phthalic anhydride. This reaction forms the characteristic fused heterocyclic structure of the perinone dye.

Experimental Protocol for Synthesis

A detailed method for the preparation of this compound is described in Chinese patent CN101565556A. The following is a generalized protocol based on this patent:

Materials:

  • Phthalic anhydride

  • 1,8-naphthalenediamine

  • Hydrochloric acid solution (1-5% by mass)

  • Polar organic solvent (e.g., acetic acid, dimethylformamide (DMF), alcohol, or N-Methyl-2-pyrrolidone)

  • Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether or alkylphenol polyoxyethylene ether)

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine phthalic anhydride and 1,8-naphthalenediamine in a 1:1 mass ratio.

  • Add the hydrochloric acid solution, the polar organic solvent, and the non-ionic active catalyst. The amount of hydrochloric acid solution should be 10-20 times the mass of 1,8-naphthalenediamine. The polar organic solvent should constitute 1-50% of the total reaction medium, and the catalyst should be 0.01-2% of the total reaction medium.

  • Stir the mixture and heat to reflux. Maintain the reflux for 8-15 hours.

  • After the reaction is complete, cool the mixture and filter to collect the solid product.

  • Wash the filter cake with water until the pH of the filtrate is neutral.

  • Dry the purified product to obtain this compound.

This method combines the advantages of good product quality from the solvent method and the low cost of the water phase method.

Chemical Structure
  • Chemical Name: 12H-Phthaloperin-12-one

  • Molecular Formula: C₁₈H₁₀N₂O

  • Molecular Weight: 270.29 g/mol

  • CAS Number: 6925-69-5, 61969-47-9

  • C.I. Number: 564100

Physicochemical and Spectroscopic Properties

This compound is a yellowish-orange powder. It is insoluble in water but slightly soluble in several organic solvents.

PropertyValueReference
Physical Appearance Yellowish-orange powder
Melting Point 228-230 °C
Density 1.404 g/cm³
Solubility in Acetone 2 g/L at 20 °C
Solubility in Butyl Acetate 2.5 g/L at 20 °C
Solubility in Methylbenzene 5 g/L at 20 °C
Solubility in Dichloromethane 10 g/L at 20 °C
Solubility in Ethyl Alcohol 0.8 g/L at 20 °C
Heat Resistance in PS Up to 300 °C
Light Fastness (in PS) 8 (on a scale of 1 to 8, where 8 is superior)
Analytical Characterization

Standard analytical techniques are used to identify and characterize this compound. While detailed experimental protocols for the pure substance are not extensively published in academic literature, methods for its detection in consumer products have been described.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the separation and quantification of this compound in complex matrices. A typical setup would involve a C18 column with a gradient elution using a mixture of acetonitrile and water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. The spectra would confirm the presence of the aromatic protons and carbons of the phthaloperinone core.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. Gas chromatography-mass spectrometry (GC-MS) has been used to confirm the presence of this compound in materials like eyeglass earpieces.

Biological Activity and Toxicological Profile

The primary biological effect of this compound documented in the scientific literature is its capacity to induce allergic contact dermatitis (ACD), a Type IV delayed-type hypersensitivity reaction.

Allergic Contact Dermatitis Signaling Pathway

This compound acts as a hapten, a small molecule that becomes immunogenic only after binding to a carrier protein in the skin. The subsequent immune response involves a complex cascade of cellular and molecular events.

Sensitization Phase:

  • Hapten Penetration and Protein Binding: Upon skin contact, the small, lipophilic this compound molecule penetrates the stratum corneum. In the epidermis, it covalently binds to endogenous skin proteins, forming a hapten-protein conjugate. This modified protein is now recognized as foreign by the immune system.

  • Langerhans Cell Activation: Langerhans cells (LCs), the resident antigen-presenting cells of the epidermis, recognize and internalize the hapten-protein conjugate.

  • Migration and Maturation: Activated LCs migrate from the epidermis to the draining lymph nodes. During this migration, they mature into dendritic cells (DCs).

  • T-Cell Priming: In the lymph nodes, the mature DCs present the haptenated peptide to naive T-cells via the Major Histocompatibility Complex (MHC). This interaction, along with co-stimulatory signals, leads to the activation and proliferation of hapten-specific CD4+ (T-helper) and CD8+ (cytotoxic) T-cells.

Elicitation Phase:

  • Re-exposure and Antigen Presentation: Upon subsequent exposure to this compound, the hapten-protein conjugates are again formed and presented by LCs and other antigen-presenting cells in the skin.

  • T-Cell Recruitment and Activation: Previously sensitized, hapten-specific memory T-cells are recruited to the site of exposure.

  • Inflammatory Cascade: Activated T-helper cells release pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and various interleukins (e.g., IL-1β, IL-17, IL-18). These cytokines amplify the inflammatory response by recruiting other immune cells like macrophages and neutrophils. Cytotoxic T-cells can directly induce apoptosis in hapten-presenting skin cells. This cellular influx and cytokine release lead to the clinical manifestations of ACD, including erythema, edema, and vesiculation.

Allergic_Contact_Dermatitis_Pathway cluster_skin Skin Epidermis cluster_lymph Draining Lymph Node cluster_elicitation Skin (Elicitation Phase) SO60 This compound (Hapten) Protein Skin Protein SO60->Protein Covalent Binding HaptenProtein Hapten-Protein Conjugate Protein->HaptenProtein LC Langerhans Cell (LC) HaptenProtein->LC Uptake DC Mature Dendritic Cell (DC) LC->DC Migration & Maturation NaiveT Naive T-Cell DC->NaiveT Antigen Presentation (MHC) MemoryT Memory T-Cell NaiveT->MemoryT Activation & Proliferation HaptenProtein2 Hapten-Protein Conjugate MemoryT2 Memory T-Cell HaptenProtein2->MemoryT2 Re-exposure & Antigen Presentation Cytokines Pro-inflammatory Cytokines (IFN-γ, ILs) MemoryT2->Cytokines Release Inflammation Clinical Inflammation (Dermatitis) Cytokines->Inflammation

Figure 1: Signaling pathway of this compound-induced allergic contact dermatitis.

Relevance to Drug Development

While this compound itself has no direct therapeutic applications, the broader class of perinone compounds and the principles of dye chemistry have relevance in drug discovery and development.

Perinone Derivatives in Biomedical Research

The rigid, planar, and electron-deficient structure of the perinone core makes it an interesting scaffold for medicinal chemistry. While research is not extensive, some studies have explored the biological activities of perinone derivatives. For instance, certain perinone compounds have been investigated for their potential in photodynamic therapy (PDT), where a photosensitizer is activated by light to produce reactive oxygen species that can kill cancer cells. The chromophoric nature of the perinone structure is a key feature in this context. Additionally, the cytotoxicity of some novel perinone derivatives has been evaluated against various cancer cell lines, suggesting that this chemical class may hold potential for the development of new anticancer agents.

Dyes as a Historical Source of Drug Leads

Historically, the synthetic dye industry has been a fertile ground for the discovery of new drugs. The selective staining of certain tissues or microorganisms by dyes led to the concept of selective toxicity, a cornerstone of modern chemotherapy. For example, the antibacterial properties of sulfonamide drugs were discovered through research on sulfanilamide, a derivative of an azo dye. The structural motifs found in dyes, including heterocyclic ring systems like the one in this compound, are prevalent in many pharmacologically active molecules. Therefore, understanding the synthesis and biological interactions of compounds like this compound can provide valuable insights for the design of new therapeutic agents.

Conclusion

This compound is a perinone dye with a history rooted in the early 20th-century expansion of the synthetic dye industry. Its primary application is in the coloration of plastics, where its heat and light stability are advantageous. The main biological characteristic of concern is its potential to act as a potent contact allergen, inducing a Type IV hypersensitivity reaction. The molecular mechanisms underlying this allergic response are well-understood in the context of hapten immunology. While this compound itself is not used in medicine, its chemical class, the perinones, offers a structural scaffold that has been explored for potential biomedical applications, including photodynamic therapy and cancer chemotherapy. This guide provides a foundational understanding of this compound for researchers in chemistry, toxicology, and drug development, highlighting the intersection of industrial chemistry and biological activity.

References

Methodological & Application

Navigating the Fluorescent Landscape: A Protocol for Lipid Droplet Staining Using Nile Red

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive protocol for the use of a fluorescent probe for the visualization and analysis of intracellular lipid droplets. While the initial inquiry specified the use of Solvent Orange 60, a thorough review of the scientific literature reveals that this dye is predominantly utilized in industrial applications for coloring plastics and textiles.[1][2][3][4] Crucially, there is a lack of established protocols and essential photophysical data to support its use as a specific fluorescent probe in biological research.

Therefore, to provide a robust and validated methodology for the target audience of researchers, scientists, and drug development professionals, this protocol details the application of Nile Red , a well-characterized and widely used fluorescent probe for lipid droplet staining. Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the hydrophobicity of its environment.[5] This property makes it an excellent tool for specifically visualizing neutral lipid-rich structures like lipid droplets within cells, as it is minimally fluorescent in aqueous environments.

Application Notes

Nile Red is a versatile fluorescent dye suitable for the detection of intracellular lipid droplets in a variety of cell types, including cultured mammalian cells and tissues. Its application is particularly relevant in studies related to metabolic disorders, drug-induced steatosis, and the dynamics of lipid storage. The dye can be used for both qualitative analysis via fluorescence microscopy and quantitative analysis using flow cytometry. For optimal differentiation of cytoplasmic lipid droplets, it is recommended to observe the yellow-gold fluorescence emission (excitation ~450-500 nm; emission >528 nm) rather than the red fluorescence.

Quantitative Data Summary

The photophysical properties of Nile Red are highly dependent on the solvent environment. The following tables summarize key quantitative data for Nile Red.

Table 1: Photophysical Properties of Nile Red in Different Environments

PropertyValue in MethanolValue in Triglycerides (Neutral Lipids)Value in Phospholipids (Polar Lipids)Reference(s)
Excitation Maximum (λex)552 nm~515 nm~554 nm
Emission Maximum (λem)636 nm~585 nm~638 nm
Quantum Yield (Φ)~0.12High (environment dependent)Low (environment dependent)
Molar Extinction Coefficient (ε)43,000 M⁻¹cm⁻¹ (in Methanol)43,000 M⁻¹cm⁻¹ (in Methanol)43,000 M⁻¹cm⁻¹ (in Methanol)
Fluorescence Lifetime (τ)Varies (0.6 ns to 4.66 ns)Longer lifetimeShorter lifetime

Table 2: Recommended Staining Conditions

ParameterLive Cell ImagingFixed Cell Imaging
Probe Concentration 100 - 1000 nM100 - 1000 nM
Incubation Time 10 - 30 minutes15 - 30 minutes
Incubation Temperature Room Temperature or 37°CRoom Temperature
Fixation Not applicable4% Paraformaldehyde in PBS (10-15 minutes)
Permeabilization Not applicableOptional: 0.1-0.5% Triton X-100 in PBS (5-10 minutes)

Experimental Protocols

Protocol 1: Live Cell Staining of Lipid Droplets with Nile Red

This protocol is suitable for real-time imaging of lipid droplet dynamics in living cells.

Materials:

  • Nile Red (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • 96-well black wall, clear bottom imaging plates or coverslips in petri dishes

Procedure:

  • Preparation of Nile Red Stock Solution (1 mM):

    • Dissolve the appropriate amount of Nile Red powder in anhydrous DMSO to make a 1 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Nile Red Staining Solution (100 - 1000 nM):

    • On the day of the experiment, thaw an aliquot of the 1 mM Nile Red stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., for a 500 nM solution, add 0.5 µL of 1 mM stock to 1 mL of medium).

    • Vortex the staining solution gently before use.

  • Cell Seeding:

    • Seed cells onto a 96-well imaging plate or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Staining:

    • Gently aspirate the culture medium from the cells.

    • Add the prepared Nile Red staining solution to the cells.

    • Incubate for 10-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Imaging:

    • After incubation, the cells can be imaged directly without a washing step, as Nile Red has minimal fluorescence in aqueous media.

    • Alternatively, for reduced background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed culture medium or PBS.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a TRITC or Texas Red filter set). For optimal lipid droplet visualization, use an excitation wavelength of ~488-550 nm and collect emission at ~570-650 nm.

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging Prepare Nile Red Stock (1mM in DMSO) Prepare Nile Red Stock (1mM in DMSO) Prepare Staining Solution (100-1000nM in medium) Prepare Staining Solution (100-1000nM in medium) Prepare Nile Red Stock (1mM in DMSO)->Prepare Staining Solution (100-1000nM in medium) Add Staining Solution Add Staining Solution Prepare Staining Solution (100-1000nM in medium)->Add Staining Solution Seed Cells Seed Cells Seed Cells->Add Staining Solution Incubate (10-30 min) Incubate (10-30 min) Add Staining Solution->Incubate (10-30 min) Fluorescence Microscopy Fluorescence Microscopy Incubate (10-30 min)->Fluorescence Microscopy

Caption: Workflow for live-cell lipid droplet staining.

Protocol 2: Fixed Cell Staining of Lipid Droplets with Nile Red

This protocol is suitable for endpoint assays where cell fixation is required.

Materials:

  • Nile Red Staining Solution (prepared as in Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Optional: 0.1-0.5% Triton X-100 in PBS for permeabilization

  • PBS, pH 7.4

  • Mounting medium with or without a nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Seeding and Culture:

    • Grow cells on coverslips or in imaging plates to the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If co-staining with antibodies that require permeabilization, add 0.1-0.5% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the prepared Nile Red staining solution to the fixed (and permeabilized) cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • If using coverslips, mount them onto glass slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Fixed_Cell_Staining_Workflow Start Seed and Culture Cells Seed and Culture Cells Start->Seed and Culture Cells Fixation (4% PFA) Fixation (4% PFA) Seed and Culture Cells->Fixation (4% PFA) Permeabilization (Optional) Permeabilization (Optional) Fixation (4% PFA)->Permeabilization (Optional) Nile Red Staining Nile Red Staining Fixation (4% PFA)->Nile Red Staining No Permeabilization (Optional)->Nile Red Staining Yes Washing Washing Nile Red Staining->Washing Mount and Image Mount and Image Washing->Mount and Image End Mount and Image->End

Caption: Workflow for fixed-cell lipid droplet staining.

Signaling Pathway and Mechanism of Action

Nile Red's mechanism of action is based on its solvatochromic properties and high affinity for hydrophobic environments.

Nile_Red_Mechanism Nile Red (Aqueous) Nile Red (Aqueous) Cell Membrane Cell Membrane Nile Red (Aqueous)->Cell Membrane Passive Diffusion Cytoplasm (Hydrophilic) Cytoplasm (Hydrophilic) Cell Membrane->Cytoplasm (Hydrophilic) Low Fluorescence Lipid Droplet (Hydrophobic) Lipid Droplet (Hydrophobic) Cytoplasm (Hydrophilic)->Lipid Droplet (Hydrophobic) Partitioning Fluorescence Bright Fluorescence Lipid Droplet (Hydrophobic)->Fluorescence Excitation

Caption: Mechanism of Nile Red staining of lipid droplets.

Upon entering a cell, Nile Red, which is largely non-fluorescent in the aqueous cytoplasm, preferentially partitions into the hydrophobic interior of lipid droplets. When excited by light of an appropriate wavelength, the dye molecules within this non-polar environment exhibit strong fluorescence, allowing for the specific visualization of these organelles.

Conclusion

Nile Red is a reliable and highly sensitive fluorescent probe for the detection and analysis of intracellular lipid droplets. Its straightforward staining protocols for both live and fixed cells, combined with its well-documented photophysical properties, make it an invaluable tool for researchers in cell biology and drug development. This document provides the necessary information for the successful application of Nile Red in laboratory settings.

References

Application Notes and Protocols: Staining Polymers with Solvent Orange 60 for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a fluorescent dye belonging to the perinone class of compounds, recognized for its vibrant orange-yellow hue and exceptional stability.[1][2][3] While extensively utilized in the plastics industry for mass coloration of various polymers, its application as a fluorescent stain for microscopic analysis is an emerging area with significant potential.[4][5] Its high heat resistance, lightfastness, and solubility in organic solvents make it a promising candidate for labeling polymer-based materials for detailed microscopic investigation, including microparticles, films, and fibers. These application notes provide a comprehensive guide to the properties of this compound and detailed protocols for its use in polymer microscopy.

Physicochemical and Photophysical Properties

This compound is characterized by its robust chemical and physical properties, which are advantageous for a fluorescent stain. A summary of these properties is presented in Table 1. The photophysical properties, particularly the excitation and emission maxima, are crucial for fluorescence microscopy. While specific spectral data for this compound in various solvents for microscopy applications is not extensively published, estimations can be made based on the behavior of similar perinone derivatives.

Table 1: Physicochemical and Estimated Photophysical Properties of this compound

PropertyValueReferences
Chemical Name This compound
Synonyms Transparent Orange 3G, C.I. 564100
Chemical Class Perinone / Aminoketone
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
Appearance Yellowish-orange powder
Melting Point ~230 °C
Solubility Insoluble in water; soluble in organic solvents such as acetone, dichloromethane, and toluene.
Heat Resistance Up to 300 °C in some polymers
Lightfastness Excellent
Estimated Excitation Max. ~450 - 460 nm
Estimated Emission Max. ~550 nm
Estimated Stokes Shift ~90 - 100 nm

Disclaimer: The photophysical data are estimations based on published values for structurally similar perinone dyes. Optimal excitation and emission wavelengths should be determined empirically for the specific application and imaging system.

Experimental Protocols

The following protocols are designed as a starting point for staining various polymer samples with this compound for fluorescence microscopy. Optimization of dye concentration, incubation time, and washing steps may be necessary depending on the polymer type, sample morphology, and the desired staining intensity.

Preparation of Stock and Staining Solutions

Proper preparation of the dye solutions is critical for achieving consistent and reproducible staining.

a. Stock Solution (1 mg/mL)

  • Weigh out 10 mg of this compound powder using a calibrated analytical balance.

  • Dissolve the powder in 10 mL of a suitable organic solvent (e.g., dichloromethane or acetone) in a glass vial with a screw cap.

  • Vortex or sonicate the solution until the dye is completely dissolved.

  • Store the stock solution in the dark at 4°C. This solution should be stable for several weeks.

b. Staining Solution (1-10 µg/mL)

  • Dilute the 1 mg/mL stock solution in a suitable solvent to the desired final concentration. For example, to prepare 1 mL of a 10 µg/mL staining solution, add 10 µL of the stock solution to 990 µL of the solvent.

  • The choice of solvent for the staining solution may depend on the polymer being stained. It is crucial to select a solvent that does not dissolve or damage the polymer sample. Ethanol or isopropanol can be good starting points for many polymers.

G Workflow for Preparing Staining Solutions cluster_stock Stock Solution Preparation cluster_staining Staining Solution Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in 10 mL of Dichloromethane/Acetone weigh->dissolve mix Vortex/Sonicate until dissolved dissolve->mix store Store at 4°C in the dark mix->store dilute Dilute Stock Solution (e.g., 1:100) store->dilute Use stock for dilution solvent Choose a polymer-compatible solvent (e.g., Ethanol) dilute->solvent final_mix Prepare fresh before use solvent->final_mix

Preparation of this compound Solutions
Staining Protocol for Polymer Films or Sections

This protocol is suitable for staining thin polymer films or microtomed sections mounted on microscope slides.

  • Sample Preparation: Ensure the polymer film or section is clean, dry, and securely mounted on a glass microscope slide.

  • Staining: Apply a sufficient volume of the staining solution (1-10 µg/mL) to completely cover the sample.

  • Incubation: Incubate for 10-30 minutes at room temperature in the dark to allow the dye to penetrate the polymer. The optimal incubation time will vary depending on the polymer's properties.

  • Washing: Gently wash the sample with a fresh, polymer-compatible solvent (e.g., ethanol or isopropanol) to remove excess, unbound dye. Perform 2-3 brief washes.

  • Drying: Allow the sample to air dry completely in the dark.

  • Mounting: Apply a suitable mounting medium and a coverslip for imaging.

  • Imaging: Image the stained polymer using a fluorescence microscope equipped with appropriate filter sets (e.g., a blue excitation filter and a green/yellow emission filter).

Staining Protocol for Polymer Microparticles in Suspension

This protocol is designed for staining polymer micro- or nanoparticles suspended in a liquid.

  • Sample Preparation: Prepare a suspension of the polymer microparticles in a suitable solvent (e.g., ethanol) in a microcentrifuge tube.

  • Staining: Add the this compound staining solution to the microparticle suspension to achieve a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the suspension for 30-60 minutes at room temperature with gentle agitation (e.g., on a rotator or shaker) in the dark.

  • Washing: Pellet the microparticles by centrifugation (e.g., 5000 x g for 5 minutes).

  • Resuspension: Carefully remove the supernatant and resuspend the microparticle pellet in a fresh, polymer-compatible solvent.

  • Repeat Washing: Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound dye.

  • Final Resuspension: Resuspend the final washed pellet in a suitable solvent for imaging.

  • Imaging: Mount a small aliquot of the stained microparticle suspension on a microscope slide and image using a fluorescence microscope.

G General Staining Workflow for Polymers start Start with Polymer Sample prep Sample Preparation (e.g., mounting, suspension) start->prep stain Incubate with This compound Staining Solution prep->stain wash Wash to Remove Excess Dye stain->wash dry_mount Dry and Mount for Imaging wash->dry_mount image Fluorescence Microscopy (Ex: ~455 nm, Em: ~550 nm) dry_mount->image

Polymer Staining and Imaging Workflow

Data Presentation

For comparative studies, it is essential to present quantitative data in a structured format. Table 2 provides a template for recording and comparing staining parameters and results across different polymer types.

Table 2: Example Data Table for Staining Optimization

Polymer TypeStaining Conc. (µg/mL)Incubation Time (min)SolventFluorescence Intensity (Arbitrary Units)Notes
Polystyrene (PS)520Ethanol850 ± 50Bright, uniform staining
Poly(methyl methacrylate) (PMMA)520Ethanol620 ± 40Moderate intensity
Polyethylene terephthalate (PET)1030Isopropanol450 ± 60Required higher concentration
Polycarbonate (PC)515Ethanol910 ± 55Very bright, rapid staining

Troubleshooting

Common issues encountered during staining and their potential solutions are outlined in Table 3.

Table 3: Troubleshooting Guide for Polymer Staining with this compound

IssuePotential CauseSuggested Solution
Weak or No Signal - Insufficient dye concentration or incubation time.- Inappropriate solvent for staining.- Incorrect microscope filter sets.- Increase dye concentration and/or incubation time.- Test different compatible solvents.- Verify excitation and emission filters match the dye's spectra.
High Background - Inadequate washing.- Dye precipitation.- Increase the number and duration of washing steps.- Ensure the dye is fully dissolved in the staining solution; filter if necessary.
Uneven Staining - Incomplete sample coverage.- Non-uniform polymer surface.- Ensure the entire sample is immersed in the staining solution.- Improve sample preparation for a more uniform surface.
Photobleaching - Excessive exposure to excitation light.- Reduce illumination intensity or exposure time.- Use an anti-fade mounting medium.

Logical Relationships in Staining

The success of the staining process depends on the interplay between the dye, the solvent, and the polymer. This relationship can be visualized as a logical flow.

G Factors Influencing Staining Success Dye This compound Staining Successful Staining Dye->Staining Solubility & Affinity Solvent Solvent Choice Solvent->Staining Dye Dissolution & Polymer Compatibility Polymer Polymer Properties Polymer->Staining Porosity & Polarity

Interdependencies in the Staining Process

Conclusion

This compound presents a valuable tool for the fluorescent labeling of a wide range of polymers for microscopic analysis. Its favorable properties, including high stability and solubility in organic solvents, allow for the development of straightforward and effective staining protocols. By following the guidelines and protocols outlined in these application notes, researchers can successfully employ this compound to visualize and characterize polymer-based materials, aiding in advancements across various scientific and industrial fields. Further optimization and characterization of its photophysical properties in specific microscopy applications will continue to enhance its utility as a fluorescent probe.

References

Application Notes and Protocols: Solvent Orange 60 in Non-Destructive Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a fluorescent dye known for its use in coloring plastics.[1][2][3] While not a conventional dye for non-destructive testing (NDT), its fluorescent properties suggest a potential application in liquid penetrant inspection (LPI), a widely used NDT method for detecting surface-breaking defects in non-porous materials.[4][5] This document provides detailed application notes and protocols for the hypothetical use of this compound in fluorescent penetrant inspection (FPI). It is important to note that while the principles of FPI are well-established, the specific use of this compound for this purpose is an inferred application based on its known properties.

Principle of Fluorescent Penetrant Inspection (FPI)

Fluorescent Penetrant Inspection is a non-destructive testing method used to locate surface-breaking defects such as cracks, seams, and porosity in a variety of materials. The process relies on the ability of a low-viscosity fluorescent liquid to penetrate into these defects. After the excess penetrant is removed from the surface, a developer is applied to draw the trapped penetrant back to the surface, revealing the defect as a fluorescent indication under ultraviolet (UV-A) light.

Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its potential application in NDT.

PropertyValueReference
Chemical Formula C18H10N2O
Molecular Weight 270.28 g/mol
Appearance Orange powder
Solubility Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene, and other organic solvents.
Melting Point 230°C
Heat Resistance (in PS) Up to 300°C
Light Fastness (in PS) 8 (Excellent)

Experimental Protocols

The following protocols are based on standard fluorescent penetrant inspection procedures and have been adapted for the hypothetical use of this compound.

Preparation of this compound Penetrant Solution
  • Solvent Selection : Due to its solubility, an organic solvent such as isopropanol or a light petroleum distillate should be chosen as the carrier for this compound.

  • Concentration : Prepare a 0.1% to 1.0% (w/v) solution of this compound in the selected solvent. The optimal concentration may need to be determined experimentally to achieve the best fluorescence and penetration characteristics.

  • Mixing : Thoroughly mix the solution until the this compound is completely dissolved.

Fluorescent Penetrant Inspection Protocol using this compound

This protocol outlines the steps for performing FPI on a non-porous test specimen.

1. Pre-cleaning:

  • Thoroughly clean the surface of the test specimen to remove any contaminants such as oil, grease, dirt, or paint that could prevent the penetrant from entering defects.

  • Use a suitable cleaning method (e.g., solvent cleaning, vapor degreasing, or ultrasonic cleaning).

  • Ensure the surface is completely dry before applying the penetrant.

2. Penetrant Application:

  • Apply the prepared this compound penetrant solution to the surface of the specimen.

  • Application can be done by spraying, brushing, or immersing the part in the penetrant bath.

  • Ensure complete coverage of the area to be inspected.

3. Dwell Time:

  • Allow the penetrant to remain on the surface for a sufficient amount of time to penetrate into any surface-breaking defects.

  • A typical dwell time ranges from 10 to 30 minutes, but may need to be adjusted based on the material, temperature, and the nature of the suspected defects.

4. Excess Penetrant Removal:

  • Carefully remove the excess penetrant from the surface.

  • For a solvent-removable penetrant, wipe the surface with a clean, lint-free cloth lightly dampened with the same solvent used to prepare the penetrant. Avoid using excessive solvent, as it can remove the penetrant from the defects.

  • For a water-washable formulation (if developed), rinse the part with a gentle water spray.

5. Developer Application:

  • Apply a thin, even layer of a suitable developer to the surface. The developer acts as a blotter, drawing the trapped penetrant out of the defects.

  • Developers can be dry powder, water-soluble, water-suspendible, or non-aqueous. A non-aqueous wet developer is often used for its sensitivity.

6. Inspection:

  • Allow the developer to dry completely (typically 5-10 minutes).

  • Inspect the specimen in a darkened area under a UV-A (black) light source (wavelength of approximately 365 nm).

  • Surface defects will appear as fluorescent indications (glowing lines or dots) against the dark background.

7. Post-cleaning:

  • After inspection, clean the specimen to remove all penetrant and developer residues.

Diagrams

FPI_Workflow cluster_prep Preparation cluster_application Application cluster_processing Processing cluster_inspection Inspection & Reporting PreCleaning 1. Pre-cleaning Penetrant_Prep Prepare this compound Solution PreCleaning->Penetrant_Prep Penetrant_Application 2. Penetrant Application Penetrant_Prep->Penetrant_Application Dwell_Time 3. Dwell Time Penetrant_Application->Dwell_Time Excess_Removal 4. Excess Penetrant Removal Dwell_Time->Excess_Removal Developer_Application 5. Developer Application Excess_Removal->Developer_Application Inspection 6. UV-A Inspection Developer_Application->Inspection PostCleaning 7. Post-cleaning Inspection->PostCleaning Documentation Documentation of Findings Inspection->Documentation

Caption: Workflow for Fluorescent Penetrant Inspection using this compound.

Flaw_Detection_Logic cluster_surface Material Surface cluster_process Detection Process Surface Surface of Material Flaw Surface-Breaking Defect Developer Developer Flaw->Developer Drawn out by developer Penetrant This compound Penetrant Penetrant->Flaw Penetrates into defect Indication Fluorescent Indication Developer->Indication Forms indication UV_Light UV-A Light UV_Light->Indication Causes fluorescence

Caption: Logical diagram of flaw detection using fluorescent penetrant.

Safety Precautions

This compound may cause skin irritation in sensitive individuals and respiratory irritation. It is recommended to handle the compound in a well-ventilated area or a chemical fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.

Conclusion

The fluorescent properties of this compound indicate its potential as a dye for non-destructive testing, specifically in fluorescent penetrant inspection. The protocols provided here are based on standard FPI procedures and should be adapted and validated for specific applications. Further research is needed to fully characterize the performance of this compound as a penetrant dye and to optimize its formulation for various materials and defect types.

References

Application Notes and Protocols for Solvent Orange 60 as a Tracer Dye in Fluid Dynamics Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60, a perinone-type dye, is a brightly colored organic compound traditionally used in the plastics and polymer industries for its excellent thermal stability and lightfastness.[1][2] Beyond its conventional applications, its fluorescent properties present an opportunity for its use as a tracer dye in fluid dynamics experiments. This document provides detailed application notes and protocols for utilizing this compound for the visualization and quantification of fluid flow, with a particular focus on applications relevant to drug development and bio-fluid dynamics.

Tracer dyes are instrumental in understanding complex flow phenomena, such as mixing efficiency in bioreactors, velocity fields in microfluidic devices, and the hydrodynamics of drug delivery systems.[3][4] The selection of an appropriate tracer is critical and depends on factors such as solubility, photostability, quantum yield, and chemical inertness within the experimental system. While comprehensive data on this compound's performance as a fluid dynamics tracer is not extensively published, this document compiles available information on its physicochemical properties and provides generalized protocols that can be adapted for its use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a tracer dye. Key properties are summarized in the table below.

PropertyValueReferences
Chemical Name 12H-Phthaloperin-12-one[5]
C.I. Name This compound
CAS Number 61969-47-9 / 6925-69-5
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
Appearance Yellowish-orange powder
Melting Point 230 °C
Density 1.43 g/cm³
Heat Resistance Up to 300 °C in Polystyrene
Light Fastness (in PS) Grade 8 (Superior)
Solubility

This compound is insoluble in water but demonstrates solubility in various organic solvents. This is a critical consideration for preparing stock solutions and for its application in non-aqueous or mixed-solvent systems.

SolventSolubility (g/L at 20°C)
Dichloromethane10
Methylbenzene5
Butyl acetate2.5
Acetone2
Ethylalcohol0.8

Data sourced from Xcolor Pigment.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound that can be diluted to the desired working concentration for fluid dynamics experiments.

Materials:

  • This compound powder

  • Appropriate organic solvent (e.g., Dichloromethane, Acetone)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a small amount of the chosen organic solvent to the flask to dissolve the powder.

  • Use a magnetic stirrer to aid in the dissolution process.

  • Once the powder is fully dissolved, add the solvent to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution in a tightly sealed, light-protected container.

G cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve Transfer to flask fill Fill to Volume dissolve->fill Partial fill mix Mix Thoroughly fill->mix store Store Solution mix->store

Fig. 1: Workflow for preparing a stock solution of this compound.
Protocol for Flow Visualization in a Microfluidic Device

Objective: To visualize flow patterns and mixing in a microfluidic channel using this compound as a tracer.

Materials:

  • Microfluidic device (e.g., PDMS bonded to a glass slide)

  • This compound working solution (diluted from stock in a solvent compatible with the experimental fluid and microfluidic device materials)

  • Experimental fluid (e.g., a non-aqueous solvent or a carrier fluid for drug delivery simulation)

  • Syringe pumps

  • Fluorescence microscope with appropriate filter cubes

  • High-speed camera

Procedure:

  • Prepare the this compound working solution by diluting the stock solution to the desired concentration. The optimal concentration will need to be determined empirically but a starting point in the low ppm range is recommended.

  • Prime the microfluidic channels with the experimental fluid to remove any air bubbles.

  • Load one syringe with the experimental fluid and another with the this compound working solution.

  • Connect the syringes to the inlets of the microfluidic device.

  • Set the desired flow rates on the syringe pumps to introduce the fluids into the microchannel.

  • Mount the microfluidic device on the stage of the fluorescence microscope.

  • Excite the dye using the appropriate light source and visualize the fluorescence through the corresponding emission filter.

  • Record the flow patterns and mixing dynamics using the high-speed camera.

G cluster_microfluidics Microfluidic Flow Visualization prepare Prepare Working Solution load Load Syringes prepare->load prime Prime Microfluidic Device connect Connect to Device prime->connect load->connect flow Initiate Flow connect->flow visualize Visualize under Microscope flow->visualize record Record Data visualize->record

Fig. 2: Experimental workflow for microfluidic flow visualization.
Protocol for Laser-Induced Fluorescence (LIF) Measurements

Objective: To perform quantitative measurements of concentration fields in a liquid flow using this compound with LIF.

Materials:

  • Flow cell or transparent experimental setup

  • This compound working solution

  • Pulsed laser with appropriate wavelength for excitation

  • Sheet-forming optics (cylindrical lenses)

  • Intensified CCD (ICCD) or sCMOS camera

  • Optical filters to isolate fluorescence emission

  • Data acquisition and analysis software

Procedure:

  • Prepare the experimental setup and the this compound working solution. The solvent should be chosen to minimize background fluorescence and ensure compatibility with the system.

  • Configure the laser and optics to generate a thin laser sheet that illuminates the region of interest within the flow.

  • Position the camera perpendicular to the laser sheet to capture the fluorescence signal.

  • Place an appropriate long-pass or band-pass filter in front of the camera lens to block scattered laser light and transmit the fluorescence from this compound.

  • Initiate the flow of the dyed fluid.

  • Synchronize the laser pulses with the camera acquisition.

  • Acquire a series of images of the fluorescence distribution.

  • Perform a calibration to relate fluorescence intensity to dye concentration. This typically involves acquiring images of solutions with known concentrations.

  • Process the acquired images to correct for background noise, laser sheet intensity variations, and to convert fluorescence intensity to concentration maps.

G cluster_lif LIF Measurement Protocol setup Prepare Setup & Solution laser Generate Laser Sheet setup->laser camera Position Camera & Filter setup->camera flow Initiate Flow laser->flow camera->flow acquire Acquire Images flow->acquire calibrate Perform Calibration acquire->calibrate process Process Data calibrate->process

Fig. 3: Protocol for Laser-Induced Fluorescence (LIF) measurements.

Application in Drug Development

The visualization of fluid dynamics is crucial in various stages of drug development. For instance, understanding the dissolution and transport of an active pharmaceutical ingredient (API) in the gastrointestinal tract, or the flow of a drug formulation through an infusion set, can be modeled and studied using tracer dyes. Given its solubility in organic solvents, this compound could be particularly useful for tracing the behavior of non-aqueous drug formulations.

In the context of targeted drug delivery, microfluidic models of vascular networks are often employed to study the transport and adhesion of drug-loaded nanoparticles. A fluorescent tracer like this compound could be encapsulated within or attached to these nanoparticles to visualize their trajectory and concentration profiles within these "organ-on-a-chip" systems.

G cluster_drug_dev Drug Delivery Simulation formulation Drug Formulation with This compound infusion Infusion into Model formulation->infusion model Microfluidic Model of Target Tissue model->infusion visualization Fluorescence Visualization of Distribution & Uptake infusion->visualization analysis Data Analysis visualization->analysis

Fig. 4: Logical workflow for using a tracer in a drug delivery model.

Safety Precautions

When working with this compound, it is important to follow standard laboratory safety procedures.

  • Personal Protective Equipment: Always wear safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry place away from ignition sources, in a tightly sealed container.

  • Disposal: Dispose of the chemical and its solutions in accordance with local regulations.

Conclusion

This compound presents as a potentially valuable tracer dye for fluid dynamics experiments, particularly in non-aqueous systems relevant to pharmaceutical and drug development research. Its high thermal stability and lightfastness are advantageous properties. However, for its full potential to be realized, further characterization of its fluorescence properties, including excitation and emission spectra, quantum yield in various solvents, and photostability under laser illumination, is necessary. The protocols provided in this document offer a starting point for researchers to adapt and optimize for their specific experimental needs, paving the way for new insights into complex fluid flow phenomena.

References

Application Notes and Protocols: Solvent Orange 60 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Solvent Orange 60 in research settings for marking and coding, based on its known physicochemical and fluorescent properties. While primarily utilized as an industrial colorant for plastics and polymers, its characteristics suggest applicability in laboratory contexts for marking and tracing, particularly in non-aqueous environments or for labeling lipophilic structures. The following protocols are illustrative and may require optimization for specific experimental needs.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 564100, is a perinone-type aminoketone dye.[1][2][3] It presents as a yellowish-orange powder and is characterized by its insolubility in water and solubility in various organic solvents.[1][3] Notably, it is recognized as a fluorescent dye, a property that is pivotal for its potential application in research for marking and coding. Its primary industrial applications are in the coloring of plastics such as polystyrene, ABS, PC, and PET, where it is valued for its high heat resistance and light fastness.

Physicochemical and Fluorescent Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for determining appropriate solvents, concentrations, and potential compatibility with various experimental systems.

Table 1: Summary of Quantitative Data for this compound

PropertyValueReferences
Chemical Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
C.I. Number 564100
CAS Number 6925-69-5, 61969-47-9
Physical Appearance Orange to Yellowish-Orange Powder
Melting Point ~230 °C
Heat Resistance Up to 300 °C in Polystyrene
Light Fastness (Scale 1-8) 7-8
Solubility in Water Insoluble (≤ 1% max)
Solubility in Organic Solvents (at 20°C) Dichloromethane: 10 g/LMethylbenzene (Toluene): 5 g/LButyl acetate: 2.5 g/LAcetone: 2 g/LEthyl alcohol: 0.8 g/L

Note: While this compound is known to be fluorescent, specific excitation and emission maxima are not consistently reported in the literature. Perinone dyes, the chemical class of this compound, have been shown to have absorption maxima around 450 nm and emission maxima around 549 nm. Researchers should perform spectral analysis to determine the optimal settings for their specific instrumentation.

Potential Research Applications: Marking and Coding

Given its lipophilic nature and fluorescence, this compound can be explored for the following research applications:

  • Marking of Polymeric Materials: For studies involving the tracking or identification of different polymer batches, microplastics, or components in a composite material.

  • Coding of Non-Aqueous Samples: Used in small-scale chemical reactions in organic solvents to mark or code different reaction vessels or phases for easy identification.

  • Staining of Lipophilic Structures: In fixed biological samples, it could potentially be used to stain lipid droplets or other fatty structures, leveraging its solubility in organic solvents used during sample preparation.

Experimental Protocols

The following are detailed, generalized protocols for the potential use of this compound in research. Safety Precaution: this compound is a known skin and eye irritant and a potent contact sensitizer. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted for various marking applications.

Materials:

  • This compound powder

  • Dichloromethane (or another suitable organic solvent, see Table 1)

  • Glass vials with solvent-resistant caps

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 10 mg of this compound powder using an analytical balance and place it into a clean, dry glass vial.

  • Add 1 mL of dichloromethane to the vial to achieve a 10 mg/mL stock solution.

  • Securely cap the vial and vortex at high speed for 1-2 minutes to facilitate dissolution.

  • If complete dissolution is not achieved, sonicate the vial for 5-10 minutes.

  • Visually inspect the solution to ensure there are no remaining solid particles.

  • Store the stock solution in the dark at room temperature. The vial should be tightly sealed to prevent solvent evaporation.

cluster_prep Protocol 1: Stock Solution Preparation weigh Weigh 10 mg of This compound add_solvent Add 1 mL of Dichloromethane weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store in Dark at Room Temperature dissolve->store

Workflow for preparing this compound stock solution.
Protocol 2: Marking of Polymer Microparticles for Microscopic Analysis

This protocol details a method for fluorescently labeling polymer microparticles for subsequent identification and tracking.

Materials:

  • Polymer microparticles (e.g., polystyrene, PMMA)

  • This compound stock solution (10 mg/mL in dichloromethane)

  • Hexane (or another non-solvent for the polymer)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Fluorescence microscope

Procedure:

  • Suspend 1 mg of polymer microparticles in 1 mL of hexane in a microcentrifuge tube.

  • Add 1-10 µL of the this compound stock solution to the microparticle suspension. The optimal amount should be determined empirically.

  • Incubate the suspension for 30 minutes at room temperature on a rotator to ensure even labeling.

  • Pellet the microparticles by centrifugation at 5,000 x g for 5 minutes.

  • Carefully remove the supernatant.

  • Wash the microparticles by resuspending the pellet in 1 mL of fresh hexane, vortexing briefly, and centrifuging again.

  • Repeat the wash step two more times to remove any unbound dye.

  • After the final wash, resuspend the labeled microparticles in a suitable medium for microscopic analysis.

  • Image the particles using a fluorescence microscope with appropriate filters (excitation ~450 nm, emission ~550 nm, to be confirmed by spectral analysis).

cluster_marking Protocol 2: Polymer Microparticle Marking suspend Suspend Microparticles in Hexane add_dye Add this compound Stock Solution suspend->add_dye incubate Incubate for 30 min add_dye->incubate wash Centrifuge and Wash (3x with Hexane) incubate->wash resuspend Resuspend for Analysis wash->resuspend image Image with Fluorescence Microscope resuspend->image

Experimental workflow for marking polymer microparticles.
Protocol 3: Hypothetical Staining of Lipid Droplets in Fixed Adipocytes

This protocol is a hypothetical application for staining lipid-rich structures in cultured cells. It assumes that the fixation and permeabilization steps are compatible with the dye.

Materials:

  • Adipocytes cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound stock solution (10 mg/mL in dichloromethane)

  • Ethanol (for dilution series)

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Fixation: Wash the cultured adipocytes twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Staining Solution Preparation: Prepare a 10 µg/mL working solution of this compound by diluting the stock solution in 100% ethanol. For example, add 1 µL of the 10 mg/mL stock to 1 mL of ethanol.

  • Staining: Add the staining solution to the fixed cells and incubate for 10-15 minutes at room temperature in the dark.

  • Washing: Quickly wash the cells twice with a 70% ethanol solution to remove excess dye, followed by two washes with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained lipid droplets using a confocal or fluorescence microscope. Based on the properties of similar dyes, expect excitation in the blue-green range (~450 nm) and emission in the green-yellow range (~550 nm).

cluster_staining Protocol 3: Hypothetical Lipid Droplet Staining fix Fix Cells with 4% PFA wash1 Wash with PBS fix->wash1 stain Stain with 10 µg/mL This compound in Ethanol wash1->stain wash2 Wash with 70% Ethanol and PBS stain->wash2 mount Mount Coverslip wash2->mount image Image with Fluorescence Microscope mount->image

Workflow for hypothetical staining of cellular lipid droplets.

Concluding Remarks

This compound presents an interesting candidate for specialized marking and coding applications in research, particularly where lipophilic characteristics and fluorescence are desired. The lack of extensive documentation for its use in biological or other research contexts means that any application will require thorough validation and optimization. The protocols provided here serve as a starting point for researchers interested in exploring the potential of this dye beyond its industrial uses. Careful consideration of its solubility, spectral properties, and safety is paramount for its successful implementation in a laboratory setting.

References

Application Notes and Protocols: Quantitative Polymer Analysis Using Solvent Orange 60 as a Fluorescent Tag

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60, a perinone-based dye, is a highly stable and versatile fluorescent compound.[1][2][3] Traditionally utilized as a colorant for a wide range of plastics due to its excellent thermal resistance and lightfastness, its inherent fluorescence presents an opportunity for its use as a quantitative analytical tool in polymer science.[4][5] These application notes describe protocols for the quantitative analysis of polymers using this compound as a fluorescent tag, focusing on the determination of polymer concentration in solution and the monitoring of polymer degradation.

The principle behind these applications lies in the sensitivity of the fluorescence signal of a probe to its local microenvironment. Changes in polymer concentration can affect the fluorescence intensity, while polymer degradation can alter the polarity of the polymer matrix, leading to shifts in the fluorescence emission spectrum (solvatochromism). By correlating these changes in fluorescence properties with the polymer's physical or chemical state, quantitative analysis can be achieved.

Application 1: Quantification of Polymer Concentration in Solution

This protocol outlines a method for determining the concentration of a polymer in a given solvent by measuring the fluorescence intensity of this compound. The dye is incorporated into the polymer matrix, and the resulting fluorescence is measured.

Experimental Protocol

1. Materials and Reagents:

  • This compound (CAS No: 6925-69-5)

  • Polymer of interest (e.g., Polystyrene, PMMA, Polycarbonate)

  • Appropriate solvent (e.g., Toluene, Dichloromethane)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bars

2. Equipment:

  • Fluorometer (spectrofluorometer)

  • UV-Vis spectrophotometer

  • Analytical balance

3. Preparation of Polymer-Dye Stock Solution:

  • Dissolve a known mass of the polymer in the chosen solvent to create a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).

  • Add a small, fixed amount of the this compound stock solution to the polymer stock solution to achieve a final dye concentration that gives a strong, measurable fluorescence signal without significant inner filter effects. A typical starting point is a polymer-to-dye mass ratio of 1000:1.

  • Stir the mixture overnight to ensure complete dissolution and uniform distribution of the dye within the polymer solution.

4. Preparation of Calibration Standards:

  • Perform a serial dilution of the polymer-dye stock solution with the pure solvent to prepare a series of calibration standards with known polymer concentrations.

  • Ensure the concentration of this compound remains constant across all standards if the polymer itself is non-fluorescent.

5. Fluorescence Measurement:

  • Set the excitation and emission wavelengths on the fluorometer. Based on the perinone structure, a suitable starting point for excitation is in the range of 450-500 nm. The emission maximum is expected to be in the 500-600 nm range.

  • Measure the fluorescence intensity of the blank (pure solvent) and each calibration standard.

  • Measure the fluorescence intensity of the unknown polymer solution prepared with the same concentration of this compound.

6. Data Analysis:

  • Subtract the fluorescence intensity of the blank from the readings of all standards and the unknown sample.

  • Plot a calibration curve of fluorescence intensity versus polymer concentration.

  • Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Data Presentation

Table 1: Hypothetical Quantitative Data for Polymer Concentration Measurement

Polymer Concentration (mg/mL)Relative Fluorescence Intensity (a.u.)
0.005.2
0.0155.8
0.05251.3
0.10502.1
0.251248.7
0.502495.4
Unknown Sample876.5

Based on the calibration curve derived from this data, the concentration of the unknown sample can be calculated.

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis PDS Prepare Polymer-Dye Stock Solution CS Prepare Calibration Standards PDS->CS FM Fluorescence Measurement CS->FM CC Construct Calibration Curve FM->CC UC Determine Unknown Concentration CC->UC

Workflow for polymer concentration determination.

Application 2: Monitoring of Polymer Thermo-oxidative Degradation

This protocol describes a method to monitor the thermo-oxidative degradation of a polymer by observing changes in the fluorescence emission spectrum of embedded this compound. Polymer degradation often leads to the formation of polar functional groups, which can alter the local environment of the fluorescent dye, causing a shift in its emission wavelength (solvatochromic shift).

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Polymer of interest (e.g., Polypropylene, Polyethylene) in powder or pellet form

  • Solvent for film casting or melt blending (e.g., xylene for polypropylene)

  • Petri dishes or glass slides for film casting

2. Equipment:

  • Fluorometer with a solid sample holder

  • Oven with controlled temperature

  • Melt blender or extruder (optional)

3. Sample Preparation:

  • Solvent Casting:

    • Dissolve the polymer and a small amount of this compound in a suitable solvent.

    • Pour the solution into a petri dish and allow the solvent to evaporate slowly to form a thin film.

    • Ensure the final film is transparent and homogeneous.

  • Melt Blending:

    • Mix the polymer powder/pellets with this compound powder.

    • Process the mixture in a melt blender or extruder at a temperature above the polymer's melting point to ensure uniform dispersion of the dye.

    • Press the blended material into thin films of uniform thickness.

4. Degradation Study:

  • Place the polymer films in a temperature-controlled oven at a temperature known to induce thermo-oxidative degradation (e.g., 120-150 °C for polypropylene).

  • Remove samples at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).

5. Fluorescence Measurement:

  • For each time point, place the polymer film in the solid sample holder of the fluorometer.

  • Set the excitation wavelength (e.g., 480 nm).

  • Record the fluorescence emission spectrum over a range (e.g., 500-700 nm).

  • Note the wavelength of maximum fluorescence emission (λ_em_max).

6. Data Analysis:

  • Plot the λ_em_max as a function of degradation time.

  • A shift in λ_em_max (either a blue or red shift, depending on the nature of the dye-polymer interaction) indicates a change in the polarity of the polymer matrix and thus, the extent of degradation.

Data Presentation

Table 2: Hypothetical Quantitative Data for Polymer Degradation Monitoring

Degradation Time (hours) at 140°Cλ_em_max (nm)
0545
24552
48561
72573
96585

An increase in the emission wavelength (red shift) suggests an increase in the polarity of the polymer microenvironment, correlating with the progression of thermo-oxidative degradation.

Signaling Pathway of Degradation Detection

G Degradation Polymer Degradation (Heat, Oxygen) PolarGroups Formation of Polar Functional Groups Degradation->PolarGroups Microenvironment Change in Polymer Microenvironment Polarity PolarGroups->Microenvironment FluorescenceShift Shift in this compound Fluorescence Emission Microenvironment->FluorescenceShift Quantification Quantitative Measure of Degradation FluorescenceShift->Quantification

Principle of polymer degradation detection.

Conclusion

The protocols detailed above present a framework for utilizing this compound as a fluorescent tag for the quantitative analysis of polymers. These methods offer a potentially sensitive and non-destructive approach to characterizing polymer solutions and monitoring degradation processes. While these protocols are based on established principles of fluorescence spectroscopy, further research is required to fully characterize the photophysical properties of this compound in various polymer systems to validate and optimize these proposed applications.

References

Preparation of Solvent Orange 60 Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of Solvent Orange 60, a fluorescent dye with applications in various research fields. Due to its hydrophobic nature, proper solvent selection and handling techniques are crucial for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing high-concentration stock solutions and subsequent working solutions.

Introduction

This compound, a perinone-type dye, is a hydrophobic compound known for its fluorescent properties. While extensively used in industrial applications such as the coloring of plastics and textiles, its utility in experimental research, particularly in biological and chemical sciences, is an area of growing interest[][2][3]. Accurate and consistent preparation of stock solutions is the first critical step in ensuring the reliability of any experiment utilizing this dye. This protocol addresses the challenges associated with the poor aqueous solubility of this compound by providing clear guidelines for solvent selection and solution preparation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₈H₁₀N₂O[4][5]
Molecular Weight 270.28 g/mol
Appearance Orange to yellowish-orange powder
Water Solubility Insoluble
Melting Point ~230 °C

Solubility Data

This compound is insoluble in water but exhibits solubility in various organic solvents. The choice of solvent is critical and should be compatible with the intended experimental system. For biological experiments, Dimethyl Sulfoxide (DMSO) is often the solvent of choice due to its high solubilizing power and relatively low toxicity at low concentrations.

SolventSolubility at 20°C (g/L)
Dichloromethane10
Methylbenzene (Toluene)5
Butyl Acetate2.5
Acetone2
Ethyl Alcohol (Ethanol)0.8

Note: This data is derived from industrial sources and should be considered as a guideline. Solubility for research-grade reagents may vary.

Safety Precautions

Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

Emergency Procedures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many research applications.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 270.28 g/mol x 1000 mg/g = 2.70 mg

  • Weighing the Compound:

    • Carefully weigh out 2.70 mg of this compound powder using an analytical balance and place it into a microcentrifuge tube or an amber glass vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can aid in dissolving the compound if necessary.

  • Storage:

    • Store the 10 mM stock solution at -20°C, protected from light. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

The concentration of the working solution will depend on the specific experimental requirements. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the experimental medium is low enough to not affect the system (typically <0.1% for cell-based assays).

Example: Preparation of a 10 µM Working Solution in Aqueous Buffer

  • Serial Dilution:

    • Perform a serial dilution of the 10 mM stock solution. For example, to prepare a 10 µM working solution, dilute the stock solution 1:1000 in the desired aqueous buffer (e.g., PBS, cell culture medium).

    • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

  • Mixing:

    • Immediately after adding the stock solution to the buffer, vortex the solution vigorously to ensure proper mixing and to minimize precipitation of the hydrophobic dye.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.

G Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A 1. Calculate Mass (e.g., 2.70 mg for 1 mL of 10 mM) B 2. Weigh this compound A->B C 3. Add Anhydrous DMSO (e.g., 1 mL) B->C D 4. Vortex/Sonicate to Dissolve C->D E 5. Aliquot and Store at -20°C D->E F 1. Retrieve Stock Solution Aliquot E->F From Storage G 2. Dilute in Aqueous Buffer (e.g., 1:1000 for 10 µM) F->G H 3. Vortex Immediately G->H I 4. Use in Experiment H->I

References

Solvent Orange 60: A High-Potential Reference Dye for Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solvent Orange 60, a perinone-based dye, presents a compelling case for use as a reference dye in fluorescence spectroscopy. Its robust chemical structure imparts exceptional thermal and photostability, critical attributes for a reliable fluorescent standard. While extensively utilized as a colorant in the plastics and textile industries, its application in quantitative fluorescence analysis is an area of growing interest. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to characterize and utilize this compound as a reference dye. Due to the limited availability of published, solvent-specific photophysical data, this guide will focus on the requisite experimental protocols to determine these properties, followed by its application as a reference standard.

Physicochemical Properties and Solubility

This compound is characterized by its high fastness, good temperature resistance, and solubility in a range of organic solvents.[1][2] These properties are essential for its application in various experimental settings.

Table 1: General Properties of this compound

PropertyValueReference
Chemical Name 12H-Phthaloperin-12-one[3]
C.I. Name This compound[4]
C.I. Number 564100[4]
CAS Number 6925-69-5, 61969-47-9
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.29 g/mol
Appearance Yellowish-orange powder
Heat Resistance Up to 300 °C in Polystyrene
Light Fastness Grade 7-8 (Excellent)

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone2
Butyl Acetate2.5
Dichloromethane10
Ethanol0.8
Methylbenzene (Toluene)5

Essential Photophysical Characterization

To establish this compound as a reliable fluorescence reference, a thorough characterization of its photophysical properties is paramount. The following experimental protocols outline the necessary steps to determine its key fluorescence parameters.

Determination of Excitation and Emission Spectra

The excitation and emission spectra define the wavelengths at which the dye absorbs and emits light, respectively.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., ethanol or toluene).

  • Working Solution Preparation: Dilute the stock solution to a final concentration that yields an absorbance of approximately 0.1 at the presumed excitation maximum to minimize inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the presumed maximum (a preliminary broad scan can help identify this).

    • Scan a range of excitation wavelengths (e.g., 350-550 nm).

    • The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 450-700 nm).

    • The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

G cluster_prep Solution Preparation cluster_spec Spectroscopy cluster_results Results Stock Prepare Stock Solution Working Prepare Working Solution (Abs ~ 0.1) Stock->Working Excitation Measure Excitation Spectrum Working->Excitation Emission Measure Emission Spectrum Excitation->Emission Lambda_ex λex Excitation->Lambda_ex Lambda_em λem Emission->Lambda_em G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Std_Sol Prepare Standard Solutions Absorbance Measure Absorbance Std_Sol->Absorbance Sample_Sol Prepare Sample Solutions Sample_Sol->Absorbance Fluorescence Measure Fluorescence Absorbance->Fluorescence Plot Plot Intensity vs. Absorbance Fluorescence->Plot Slope Determine Slopes Plot->Slope Calculate Calculate Quantum Yield Slope->Calculate G cluster_assay Kinase Inhibition Assay Kinase Kinase Product Phosphorylated Substrate (Altered Fluorescence) Kinase->Product Phosphorylation Substrate Fluorescent Substrate Substrate->Product ATP ATP ATP->Product Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Kinase Detector Fluorescence Detector Product->Detector Signal 1 SO60 This compound (Reference Dye) SO60->Detector Signal 2 (Reference)

References

Application Notes and Protocols for Labeling Microplastics with Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing concern over microplastic pollution necessitates robust and efficient methods for their identification and quantification in environmental samples. Fluorescent labeling is a promising technique that allows for rapid visualization and automated counting of microplastic particles. While Nile Red has been a commonly employed fluorescent dye for this purpose, exploring alternative dyes is crucial for expanding the analytical toolkit. This document provides detailed application notes and proposed protocols for the use of Solvent Orange 60, a fluorescent dye with high affinity for plastics, in environmental microplastic analysis.

This compound is a yellowish-orange powder known for its excellent heat resistance and lightfastness, making it a durable coloring agent for various plastics, including polystyrene (PS), ABS, polymethylmethacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET).[1][2][3][4][5] Its inherent fluorescence and affinity for polymers suggest its potential as a selective stain for microplastic identification.

This document outlines the physicochemical properties of this compound, proposes a detailed experimental protocol for staining microplastics, and provides a framework for its application in environmental sample analysis. The provided protocols are based on established methodologies for similar fluorescent dyes and are intended as a starting point for optimization in specific research contexts.

Physicochemical Properties and Comparison with Nile Red

A clear understanding of the dye's properties is essential for developing an effective staining protocol. The following table summarizes the key physicochemical properties of this compound and provides a comparison with the more commonly used Nile Red.

PropertyThis compoundNile RedReferences
Appearance Yellowish-orange powderDark red to maroon powder,
Molecular Formula C₁₈H₁₀N₂OC₂₀H₁₈N₂O₂-
CAS Number 6925-69-5, 61969-47-97385-67-3,
Solubility in Water InsolublePartially miscible,
Solubility in Organic Solvents Slightly soluble in ethanol, chloroform, benzene, toluene, xylene. Soluble in acetone, butyl acetate, methylbenzene, dichloromethane.Soluble in methanol, DMSO, acetone.,
Heat Resistance High (up to 300°C in PS)Data not readily available
Lightfastness Excellent (Grade 7-8 on blue wool scale)Data not readily available
Fluorescence Yes, fluorescent pigmentStrongly fluorescent in hydrophobic environments,

Proposed Experimental Protocol for Staining Microplastics with this compound

Objective: To develop a standardized procedure for the fluorescent labeling of microplastics in environmental samples using this compound for subsequent microscopic or automated analysis.

Disclaimer: This is a proposed protocol based on the known properties of this compound and established methods for other lipophilic dyes like Nile Red. Optimization of parameters such as dye concentration, incubation time, and temperature may be necessary for specific sample types and microplastic polymers.

Materials
  • This compound (CAS: 6925-69-5 or 61969-47-9)

  • Dichloromethane (or another suitable organic solvent in which this compound is soluble, e.g., acetone)

  • Methanol (for stock solution)

  • Deionized (DI) water

  • Microplastic samples (or environmental samples containing microplastics)

  • Glass beakers or vials

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., vacuum filtration with glass fiber filters)

  • Fluorescence microscope with appropriate filter sets (e.g., green or orange excitation)

Stock Solution Preparation
  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as dichloromethane or acetone.

  • Store the stock solution in a dark, sealed container at 4°C.

Staining Protocol
  • Sample Preparation:

    • For isolated microplastic particles, ensure they are clean and dry.

    • For environmental samples (e.g., water, sediment), perform necessary extraction and digestion steps to remove organic matter and isolate the microplastic fraction.

  • Working Solution Preparation:

    • Dilute the this compound stock solution with the chosen solvent to a working concentration. A starting concentration of 10 µg/mL is recommended, which can be optimized.

  • Staining Procedure:

    • Immerse the microplastic sample in the this compound working solution.

    • Agitate the sample gently using a magnetic stirrer for a defined period. An initial incubation time of 30-60 minutes at room temperature is suggested. For certain polymers, gentle heating (e.g., 40-60°C) may enhance staining efficiency, but care should be taken to avoid melting or deforming the plastics.

  • Washing:

    • After incubation, filter the sample to remove the excess dye solution.

    • Wash the stained microplastics with the pure solvent used for the working solution to remove non-specifically bound dye.

    • Perform a final wash with deionized water to remove any residual solvent.

  • Observation:

    • Transfer the stained and washed microplastics to a glass slide or petri dish for observation under a fluorescence microscope.

    • Use an appropriate filter set to visualize the fluorescence of the stained particles. Based on the orange color of the dye, excitation in the blue or green region of the spectrum should yield orange to red fluorescence.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflow for labeling microplastics with this compound and the logical relationship of the key experimental parameters.

experimental_workflow cluster_prep Sample & Solution Preparation cluster_staining Staining Protocol cluster_analysis Analysis Sample_Prep Sample Preparation (Extraction & Digestion) Staining Incubate Sample with Staining Solution (30-60 min, RT) Sample_Prep->Staining Stock_Solution Prepare 1 mg/mL This compound Stock Working_Solution Prepare 10 µg/mL Working Solution Stock_Solution->Working_Solution Working_Solution->Staining Washing_Solvent Wash with Solvent Staining->Washing_Solvent Washing_Water Wash with DI Water Washing_Solvent->Washing_Water Microscopy Fluorescence Microscopy Washing_Water->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification

Caption: Experimental workflow for microplastic labeling.

parameter_relationship cluster_params Experimental Parameters Staining_Efficiency Staining Efficiency Dye_Concentration Dye Concentration Dye_Concentration->Staining_Efficiency Incubation_Time Incubation Time Incubation_Time->Staining_Efficiency Temperature Temperature Temperature->Staining_Efficiency Solvent_Choice Solvent Choice Solvent_Choice->Staining_Efficiency Polymer_Type Microplastic Polymer Type Polymer_Type->Staining_Efficiency

Caption: Key parameters influencing staining efficiency.

Data Presentation: Proposed Experimental Parameters

The following table outlines the proposed starting parameters for the this compound staining protocol. These should be optimized for specific applications.

ParameterRecommended Starting ConditionRange for Optimization
Solvent for Stock Solution Dichloromethane or Acetone-
Stock Solution Concentration 1 mg/mL-
Working Solution Solvent Same as stock solutionTest other solvents with good solubility
Working Solution Concentration 10 µg/mL1 - 50 µg/mL
Incubation Time 30 - 60 minutes15 minutes - 2 hours
Incubation Temperature Room Temperature (~20-25°C)Room Temperature to 60°C
Washing Steps 1x with solvent, 1x with DI water1-3x with solvent, 1-2x with DI water

Conclusion

This compound presents a viable and promising alternative to commonly used fluorescent dyes for the labeling of microplastics in environmental samples. Its excellent stability and strong affinity for a wide range of polymers make it a robust candidate for developing standardized analytical methods. The proposed protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring the utility of this compound in their specific microplastic analysis workflows. Further research is encouraged to validate and optimize these methods for various environmental matrices and to build a comprehensive library of the fluorescent signatures of different polymer types when stained with this compound.

References

Unveiling the Covert World: Solvent Orange 60 in Security Inks and Anti-Counterfeiting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the fight against counterfeiting is a paramount concern. The integrity of products, from pharmaceuticals to sensitive documents, relies on robust security features. Among the arsenal of anti-counterfeiting technologies, fluorescent security inks offer a versatile and effective solution. This application note delves into the use of Solvent Orange 60, a perinone-based dye, as a key component in the formulation of such inks.

This compound, known for its excellent thermal stability and vibrant color, possesses inherent fluorescent properties that make it a compelling candidate for covert security applications. When incorporated into an ink formulation, it remains invisible under normal lighting conditions but reveals a distinct orange fluorescence upon excitation with ultraviolet (UV) light. This characteristic provides a simple yet effective method for authentication and counterfeit detection.

Photophysical and Physicochemical Properties

While specific spectral data for this compound is not extensively published in open literature, data from analogous perinone dyes provide valuable insights into its expected performance. Perinone dyes are known for their strong absorption in the visible region and, in many cases, significant fluorescence with a notable Stokes shift.

PropertyValue/RangeSource
Chemical Name 12H-Phthaloperin-12-one[1]
CAS Number 6925-69-5[2][3]
Molecular Formula C₁₈H₁₀N₂O[1]
Appearance Yellowish-orange powder[1]
Melting Point 227-230°C
Heat Stability Up to 370°C
Lightfastness (Mass Tone) 8
Solubility Soluble in many organic solvents, insoluble in water.
Absorption Maximum (Analogous Perinone Dyes) ~450 - 460 nm
Fluorescence Quantum Yield (Analogous Perinone Dyes) 40% - 47%

Experimental Protocols

The following protocols provide a framework for the preparation and application of a security ink based on this compound. These are starting points and may require optimization based on the specific substrate and printing method.

Protocol 1: Formulation of a Solvent-Based Invisible Fluorescent Ink for Screen Printing

This protocol outlines the preparation of a security ink suitable for screen printing applications, a common method for applying security features to documents and packaging.

Materials:

  • This compound

  • Polyvinyl Butyral (e.g., Butvar B-98) as a binder

  • Ethanol (as a solvent)

  • Sodium Dodecyl Sulfate (SDS) as a dispersant (optional, to improve particle dispersion)

  • High-speed mixer or magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Binder Dissolution: In a beaker, dissolve the polyvinyl butyral binder in ethanol. The concentration of the binder will influence the viscosity of the ink and should be adjusted based on the requirements of the screen printing process (typically 10-20% w/v). Stir until the binder is completely dissolved.

  • Dye Dispersion: In a separate container, create a concentrated slurry of this compound in a small amount of ethanol. If using a dispersant, add it to this slurry.

  • Ink Formulation: Slowly add the this compound slurry to the dissolved binder solution while continuously stirring with a high-speed mixer or magnetic stirrer. Continue mixing until a homogenous dispersion is achieved. The final concentration of this compound in the ink will determine the intensity of the fluorescence and should be optimized (a starting point is 0.1-1.0% w/v).

  • Viscosity Adjustment: Adjust the viscosity of the ink by adding more ethanol if it is too thick, or by allowing some solvent to evaporate if it is too thin. The ideal viscosity will depend on the mesh size of the screen and the desired print quality.

  • Quality Control: Before printing, perform a small test print on the target substrate to evaluate the ink's performance, including its invisibility under ambient light and the intensity of its fluorescence under UV light.

Protocol 2: Application and Authentication of the Security Ink

This protocol describes the process of applying the formulated security ink and subsequently authenticating the printed mark.

Materials:

  • Prepared this compound security ink

  • Screen printing apparatus (with appropriate mesh size)

  • Substrate (e.g., paper, polymer film)

  • UV light source (e.g., a handheld UV lamp with an excitation wavelength around 365 nm)

Procedure:

  • Printing: Apply the this compound security ink to the desired substrate using a screen printing process. Ensure even application and proper curing/drying of the ink according to the binder and solvent system used.

  • Visual Inspection (Ambient Light): After drying, visually inspect the printed area under normal ambient lighting. The security mark should be invisible or nearly invisible to the naked eye.

  • Authentication (UV Light): Illuminate the printed area with a UV light source. A distinct orange fluorescence should be observed where the security ink was applied, confirming the authenticity of the item. The absence or incorrect color of the fluorescence would indicate a potential counterfeit.

Diagrams

experimental_workflow cluster_formulation Ink Formulation cluster_application Application & Authentication binder Dissolve Binder in Solvent mix Mix Binder and Dye Dispersion binder->mix dye Disperse Solvent Orange 60 dye->mix adjust Adjust Viscosity mix->adjust print Screen Printing adjust->print Formulated Ink inspect_ambient Inspect (Ambient Light) print->inspect_ambient inspect_uv Authenticate (UV Light) inspect_ambient->inspect_uv result Authentic/ Counterfeit inspect_uv->result

Experimental workflow for security ink formulation and authentication.

logical_relationship cluster_properties This compound Properties cluster_application Security Ink Application cluster_outcome Anti-Counterfeiting Outcome fluorescence Inherent Fluorescence formulation Ink Formulation fluorescence->formulation solubility Solubility in Organic Solvents solubility->formulation stability Thermal & Light Stability stability->formulation printing Covert Printing formulation->printing authentication UV Authentication printing->authentication security_feature Effective Security Feature authentication->security_feature

Logical relationship of this compound properties to its anti-counterfeiting application.

Conclusion

This compound presents a viable and accessible option for the development of solvent-based invisible fluorescent security inks. Its favorable physicochemical properties, combined with the straightforward formulation process, make it a valuable tool for researchers and professionals in the ongoing effort to combat counterfeiting. The protocols and data presented here provide a solid foundation for the exploration and implementation of this technology in a variety of security and authentication contexts. Further research into the specific photophysical properties of this compound and the optimization of ink formulations for different printing technologies will undoubtedly expand its utility in this critical field.

References

Troubleshooting & Optimization

How to improve the solubility of Solvent Orange 60 in specific solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of Solvent Orange 60.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound, also known by its Colour Index name C.I. 564100, is a yellowish-orange powder with the chemical formula C₁₈H₁₀N₂O.[1][2] It is a solvent dye belonging to the aminoketone molecular structure class.[1][3] Generally, it is insoluble in water but shows slight solubility in a range of organic solvents.[1] Its primary applications include coloring for various plastics and resins like polystyrene (PS), ABS, PC, PMMA, and PET.

Q2: I am observing poor solubility of this compound in my chosen solvent. What are the common causes?

A2: Poor solubility of this compound can be attributed to several factors:

  • Solvent Polarity: As a non-polar compound, this compound will have better solubility in non-polar organic solvents. Using a highly polar solvent will result in poor dissolution.

  • Temperature: The solubility of most solvent dyes, including this compound, is temperature-dependent. Experiments conducted at low temperatures may exhibit reduced solubility.

  • Concentration: Attempting to dissolve a high concentration of the dye beyond its saturation point in a given solvent will lead to incomplete dissolution.

  • Purity of the Dye and Solvent: Impurities in either the this compound powder or the solvent can negatively impact solubility.

  • Mixing Technique: Inadequate agitation or mixing can result in the agglomeration of dye particles, preventing them from fully dissolving.

Q3: Are there any known solubility values for this compound in common organic solvents?

A3: Yes, quantitative solubility data for this compound at 20°C has been reported. The table below summarizes this information for easy comparison.

Solubility Data of this compound

SolventSolubility (g/L) at 20°C
Dichloromethane10
Methylbenzene (Toluene)5
Butyl Acetate2.5
Acetone2
Ethyl Alcohol (Ethanol)0.8

(Data sourced from multiple suppliers and technical data sheets)

Troubleshooting Guide: Improving Solubility

If you are encountering difficulties in dissolving this compound, follow this step-by-step troubleshooting guide.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Solubility Issue with this compound check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate (non-polar)? start->check_solvent solvent_ok Solvent is appropriate check_solvent->solvent_ok Yes solvent_not_ok Choose a more suitable solvent (e.g., Dichloromethane, Toluene) check_solvent->solvent_not_ok No increase_temp Step 2: Increase Temperature Have you tried gentle heating? solvent_ok->increase_temp end_fail End: Issue Persists (Consult further literature or supplier) solvent_not_ok->end_fail temp_ok Temperature was increased increase_temp->temp_ok Yes temp_not_tried Apply gentle heat (e.g., 40-60°C) and observe solubility increase_temp->temp_not_tried No optimize_mixing Step 3: Optimize Agitation Is the solution being mixed vigorously? temp_ok->optimize_mixing temp_not_tried->temp_ok mixing_ok Vigorous mixing applied optimize_mixing->mixing_ok Yes mixing_not_ok Use magnetic stirrer or sonication to break up aggregates optimize_mixing->mixing_not_ok No use_cosolvent Step 4: Consider a Co-solvent Is a single solvent system necessary? mixing_ok->use_cosolvent mixing_not_ok->mixing_ok cosolvent_no Proceed to next step use_cosolvent->cosolvent_no Yes cosolvent_yes Introduce a small amount of a good solvent (e.g., Dichloromethane) to the primary solvent use_cosolvent->cosolvent_yes No end_success End: Solubility Improved cosolvent_no->end_success cosolvent_yes->end_success

Caption: Troubleshooting workflow for improving the solubility of this compound.

Experimental Protocols

For a systematic approach to enhancing the solubility of this compound, the following experimental protocols can be employed.

Protocol 1: Standard Dissolution Procedure

  • Preparation: Weigh the desired amount of this compound powder. Measure the required volume of the selected solvent.

  • Mixing: Place a magnetic stir bar into a beaker or flask containing the solvent.

  • Dissolution: While stirring at a moderate speed, slowly add the this compound powder to the solvent.

  • Observation: Continue stirring and visually inspect for any undissolved particles.

Protocol 2: Solubility Enhancement by Heating

  • Setup: Follow steps 1 and 2 of the Standard Dissolution Procedure. Place the beaker or flask on a hotplate with magnetic stirring capabilities.

  • Heating: Gently heat the solvent to a temperature between 40-60°C. Caution: Ensure the solvent's boiling point is not exceeded and work in a well-ventilated fume hood.

  • Addition of Dye: Once the solvent has reached the desired temperature, slowly add the this compound powder while maintaining constant stirring.

  • Equilibration: Continue stirring at the elevated temperature for 15-30 minutes or until the dye is fully dissolved.

  • Cooling: Turn off the heat and allow the solution to cool to room temperature. Observe if any precipitation occurs.

Protocol 3: Solubility Enhancement using Sonication

  • Preparation: Prepare the dye and solvent mixture as described in the Standard Dissolution Procedure.

  • Sonication: Place the vessel containing the mixture into a sonication bath.

  • Agitation: Sonicate the mixture for 5-15 minute intervals.

  • Inspection: After each interval, visually inspect the solution for undissolved particles. Repeat sonication as necessary.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Start prep 1. Prepare Dye and Solvent start->prep method_choice Choose Enhancement Method prep->method_choice heating 2a. Gentle Heating (40-60°C) method_choice->heating Thermal sonication 2b. Sonication (5-15 min intervals) method_choice->sonication Mechanical add_dye 3. Add Dye and Mix heating->add_dye sonication->add_dye observe 4. Observe for Complete Dissolution add_dye->observe end End observe->end

Caption: Experimental workflow for enhancing the solubility of this compound.

References

Technical Support Center: Solvent Orange 60 Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Solvent Orange 60 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound, also known as Transparent Orange 3G, is a perinone-type dye.[1][2][3] It is insoluble in water but soluble in a range of organic solvents.[1][4] Its solubility in common organic solvents is summarized in the table below.

Q2: What causes this compound to aggregate in solution?

Aggregation of organic dyes like this compound is a phenomenon driven by intermolecular interactions. Key factors include:

  • Concentration: Higher dye concentrations increase the likelihood of molecule-to-molecule interactions and aggregation.

  • Solvent Polarity: The choice of solvent and its polarity have a significant impact on dye aggregation. Inappropriate solvents can promote self-association.

  • Temperature: Temperature can influence the solubility and kinetic stability of the dye in solution.

  • Molecular Structure: The planar structure of this compound can facilitate π-π stacking, a major contributor to aggregation.

  • Hydrophobic Interactions: In less polar environments, hydrophobic parts of the dye molecules may associate to minimize contact with the solvent.

Q3: How can I visually identify if my this compound solution has aggregated?

Aggregation can often be identified by a change in the solution's optical properties. You may observe:

  • A change in color.

  • A decrease in color intensity.

  • The appearance of turbidity or precipitation.

  • A shift in the maximum absorption wavelength (either a blue-shift for H-aggregates or a red-shift for J-aggregates) when analyzed by UV-Vis spectroscopy.

Q4: What are the common strategies to prevent the aggregation of this compound?

Several methods can be employed to prevent the aggregation of this compound in solution:

  • Solvent Optimization: Use a "good" solvent that promotes strong dye-solvent interactions. The table below provides solubility data to guide solvent selection.

  • Use of Additives:

    • Surfactants: These can form micelles that encapsulate the dye molecules, preventing them from aggregating.

    • Polymers: Certain polymers can interact with the dye molecules to keep them dispersed.

    • Co-adsorbents: In applications involving surfaces, co-adsorbents can compete for surface sites and create space between dye molecules.

  • Concentration Control: Working with the lowest effective concentration of the dye can minimize aggregation.

  • Temperature Control: Optimizing the solution temperature can improve solubility and reduce the tendency for aggregation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Solution appears cloudy or contains precipitates. Dye aggregation and precipitation due to poor solubility or high concentration.1. Dilute the solution. 2. Switch to a better solvent (see Table 1). 3. Gently warm the solution while stirring. 4. Add a solubilizing agent like a surfactant.
Inconsistent color in final product (e.g., plastics). Uneven dispersion of the dye due to aggregation.1. Improve the mixing process. 2. Use a dispersing agent or surfactant compatible with your polymer matrix. 3. Ensure the dye is fully dissolved in the solvent before incorporating it into the polymer.
Reduced fluorescence intensity. Formation of H-aggregates leading to fluorescence quenching.1. Dilute the solution. 2. Modify the solvent system to disrupt aggregation. 3. Introduce bulky chemical groups to the dye structure if synthetically feasible.
Unexpected shift in UV-Vis absorption spectrum. Formation of H-aggregates (blue-shift) or J-aggregates (red-shift).1. Confirm aggregation by performing concentration-dependent UV-Vis spectroscopy. 2. Employ anti-aggregation strategies such as changing the solvent or adding surfactants.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

SolventSolubility (g/L)
Dichloromethane10
Methylbenzene (Toluene)5
Butyl Acetate2.5
Acetone2
Ethyl Alcohol0.8
WaterInsoluble

Experimental Protocols

Protocol 1: Evaluating the Effect of Solvent on this compound Aggregation using UV-Vis Spectroscopy

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a good solvent like dichloromethane.

  • Sample Preparation: Prepare a series of solutions with the same concentration of this compound (e.g., 10 µg/mL) in different test solvents (e.g., dichloromethane, toluene, acetone, ethanol).

  • UV-Vis Analysis: Record the UV-Vis absorption spectrum for each solution from 300 to 700 nm.

  • Data Analysis: Compare the absorption spectra. A sharp, well-defined peak indicates a well-dissolved, monomeric dye. Broader peaks or shifts in the maximum absorption wavelength (λmax) may indicate aggregation.

Protocol 2: Testing the Efficacy of Surfactants in Preventing Aggregation

  • Dye Solution Preparation: Prepare a solution of this compound in a solvent where it shows a tendency to aggregate (e.g., a mixture of a good and a poor solvent, or a higher concentration in a moderately good solvent).

  • Surfactant Addition: Prepare a series of the dye solutions from step 1, each containing a different concentration of a surfactant (e.g., Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), or a non-ionic surfactant like Triton X-100). Include a control sample with no surfactant.

  • Incubation: Gently agitate the solutions and allow them to equilibrate for a set period (e.g., 1 hour).

  • Visual and Spectroscopic Analysis: Visually inspect the solutions for any signs of precipitation or turbidity. Record the UV-Vis absorption spectrum for each solution.

  • Evaluation: A decrease in turbidity and a sharpening of the absorption peak with an increase in surfactant concentration indicates that the surfactant is effective in preventing aggregation.

Visualizations

cluster_0 Mechanism of Aggregation Monomer Monomeric This compound Dimer Dimer Monomer->Dimer High Concentration Aggregate Aggregate (H or J type) Dimer->Aggregate π-π Stacking

Caption: Mechanism of this compound aggregation.

cluster_1 Action of Stabilizing Agents cluster_surfactant Surfactant Action cluster_solvent Good Solvent Action Dye Dye Aggregate Surfactant Surfactant Micelle Dye->Surfactant + Surfactant Dispersed Dispersed Dye in Micelle Surfactant->Dispersed Dye2 Dye Aggregate Solvent Good Solvent Dye2->Solvent + Good Solvent Solvated Solvated Monomeric Dye Solvent->Solvated

Caption: How stabilizing agents prevent aggregation.

cluster_2 Troubleshooting Workflow Start Aggregation Suspected Check_Conc Is Concentration High? Start->Check_Conc Dilute Dilute Solution Check_Conc->Dilute Yes Check_Solvent Is Solvent Optimal? Check_Conc->Check_Solvent No Dilute->Check_Solvent Change_Solvent Change Solvent (See Table 1) Check_Solvent->Change_Solvent No Add_Additive Add Stabilizing Agent (e.g., Surfactant) Check_Solvent->Add_Additive Yes End Aggregation Resolved Change_Solvent->End Add_Additive->End

Caption: A logical workflow for troubleshooting aggregation.

References

Best practices for handling and storing Solvent Orange 60 to maintain stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Solvent Orange 60 to maintain its stability. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound, providing potential causes and solutions to ensure experimental success and maintain the stability of the compound.

ProblemPotential Cause(s)Recommended Solution(s)
Color Fading or Inconsistency in Plastic Matrix - Insufficient Lightfastness: Prolonged exposure to UV radiation can degrade the dye's molecular structure.[1] - Thermal Degradation: Processing temperatures exceeding the dye's thermal stability can cause decomposition.[2] - Incomplete Dissolution: Poor solubility in the polymer matrix can lead to color streaks and inconsistencies.[1]- Select polymers with inherent UV stability or incorporate UV absorbers and hindered amine light stabilizers (HALS) into the formulation.[1] - Ensure processing temperatures are within the recommended range for this compound (up to 300-320°C in some plastics).[3] - Utilize a premixing technique by first dissolving the dye in a compatible solvent before incorporating it into the plastic pellets.
Dye Migration or "Bleeding" on Material Surface - Poor Affinity with Substrate: The dye may have low solubility or affinity for the specific plastic, causing it to migrate to the surface over time. - High Dye Concentration: Exceeding the saturation point of the dye in the polymer can lead to migration.- Choose a plastic substrate with good compatibility for this compound. - Control the dye concentration, typically within the recommended range of 0.1%-2%. - Consider adding anti-migration agents, such as low molecular weight polymers, to the formulation.
Unexpected Allergic Reactions (Skin Irritation) - Contact Sensitizer: this compound is a known potent contact sensitizer and can cause allergic contact dermatitis.- Always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles. - Ensure a well-ventilated work area to minimize inhalation of dust particles. - If skin contact occurs, wash the affected area immediately with soap and water.
Inconsistent Results in Stability Studies - Improper Storage: Exposure to light, heat, or incompatible chemicals during storage can lead to degradation before the experiment begins. - Variable Experimental Conditions: Lack of control over parameters like light intensity, temperature, and humidity can affect reproducibility.- Store this compound in a cool, dry, dark place in a tightly sealed container. - Use a validated experimental setup with controlled and monitored conditions for light exposure and temperature. - Include a dark control sample stored under the same conditions (minus light exposure) to differentiate between thermal and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder to ensure long-term stability?

To maintain the stability of this compound, it should be stored in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. Avoid storing it near strong oxidizing agents, strong reducing agents, or sources of excess heat, as these can lead to degradation.

Q2: How does the choice of polymer affect the stability of this compound?

The polymer matrix plays a crucial role in the stability of this compound. The dye exhibits excellent thermal and light stability in amorphous polymers with high glass transition temperatures like polystyrene (PS), polycarbonate (PC), and polymethylmethacrylate (PMMA). In these matrices, the movement of dye molecules is restricted, reducing the likelihood of migration and degradation. In crystalline polymers with lower glass transition temperatures, the dye may be more prone to migration.

Q3: Can I use this compound in aqueous solutions?

This compound is insoluble in water. It is designed for use in organic solvents and for coloring various plastics. Attempting to use it in aqueous systems will result in poor dispersion and instability.

Q4: What are the known degradation products of this compound?

Under conditions of excessive heat, irritating and toxic fumes and gases may be generated. The specific chemical nature of these degradation products is not extensively detailed in readily available literature, highlighting the importance of using the dye within its specified stability limits to prevent decomposition.

Q5: Are there any known incompatibilities for this compound?

Yes, this compound is incompatible with strong oxidizing agents and strong reducing agents. Contact with these substances should be avoided to prevent chemical reactions that could degrade the dye and potentially create hazardous byproducts.

Quantitative Data on Stability

The stability of this compound can be influenced by the polymer matrix it is incorporated into. The following table summarizes key stability data in various plastics.

PropertyPolystyrene (PS)ABSPolycarbonate (PC)PET
Thermal Resistance (°C) 300280350290
Light Fastness (Grade) 877-86
Light fastness is graded on a scale of 1 to 8, where 8 represents the highest fastness.
Data sourced from product technical information.

Experimental Protocols

Protocol for Assessing Photostability of this compound in a Polymer Film

Objective: To determine the photostability of this compound when incorporated into a polymer film by exposing it to a controlled light source and measuring the change in color over time.

Materials:

  • This compound

  • Polymer resin (e.g., Polystyrene)

  • Appropriate solvent for the polymer

  • Film applicator or spin coater

  • Glass slides or other suitable substrate

  • Xenon arc lamp weather resistance test chamber (or a similar controlled light exposure system)

  • Spectrophotometer or colorimeter

  • Control sample (film with no dye)

  • Dark control sample (dyed film wrapped in aluminum foil)

Methodology:

  • Sample Preparation:

    • Prepare a solution of the polymer in a suitable solvent.

    • Dissolve a known concentration of this compound in the polymer solution. Ensure complete dissolution.

    • Cast a thin film of the colored polymer solution onto a glass slide using a film applicator or spin coater to ensure uniform thickness.

    • Prepare a control film without the dye and a dark control sample from the same colored solution.

    • Allow the films to dry completely in a dark, ventilated area.

  • Light Exposure:

    • Place the sample films (including the control and dark control) in the Xenon arc lamp chamber. The dark control should be completely shielded from light using aluminum foil.

    • Set the irradiation conditions according to relevant standards (e.g., IEC 60068-2-5), such as an irradiance of 0.55 W/m² at 340 nm and a constant temperature (e.g., 45°C).

  • Data Collection:

    • At predetermined time intervals (e.g., 0, 20, 40, 60, 80, 100 hours), remove the samples from the chamber.

    • Measure the absorbance spectrum or color coordinates (e.g., CIELAB values) of each sample using a spectrophotometer or colorimeter.

  • Data Analysis:

    • Calculate the change in absorbance at the maximum absorption wavelength or the color difference (ΔE*) over time for the exposed sample relative to the initial reading and the dark control.

    • A smaller change in absorbance or ΔE* indicates higher photostability.

Protocol for Evaluating Thermal Stability of this compound in a Plastic Matrix

Objective: To assess the thermal stability of this compound in a specific plastic by subjecting it to elevated temperatures and observing any color change.

Materials:

  • This compound

  • Plastic pellets (e.g., Polystyrene)

  • Injection molding machine or a laboratory press with heating capabilities

  • Colorimeter or spectrophotometer

  • Control sample (plastic without dye)

Methodology:

  • Sample Preparation:

    • Prepare a masterbatch by mixing a known concentration of this compound with the plastic pellets.

    • Use the injection molding machine or heated press to create standardized plaques or chips of the colored plastic at a baseline processing temperature.

    • Prepare a control plaque from the uncolored plastic.

  • Thermal Stress Testing:

    • Place the colored plastic plaques in a high-temperature oven.

    • Expose the samples to a series of increasing temperatures (e.g., 260°C, 280°C, 300°C, 320°C) for a fixed dwell time (e.g., 5-10 minutes) at each temperature.

  • Data Collection:

    • After each temperature exposure, allow the samples to cool to room temperature.

    • Measure the color of the heat-treated samples and the unheated control using a colorimeter or spectrophotometer.

  • Data Analysis:

    • Calculate the color difference (ΔE*) between the heat-treated samples and the original, unheated sample.

    • The temperature at which a significant color change (e.g., ΔE* > 3) occurs is considered the limit of thermal stability for the dye in that specific plastic.

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving and Initial Storage cluster_handling Safe Handling for Experiments cluster_storage_conditions Storage Best Practices cluster_disposal Waste Disposal Receipt Receive this compound Inspect Inspect Container for Damage Receipt->Inspect Log Log in Inventory Inspect->Log Store_Initial Store in Designated Cabinet Log->Store_Initial Retrieve Retrieve from Storage Store_Initial->Retrieve Cool Cool Store_Initial->Cool Dry Dry Store_Initial->Dry Dark Dark Store_Initial->Dark Sealed Tightly Sealed Store_Initial->Sealed Away Away from Incompatibles Store_Initial->Away Weigh Weigh in Ventilated Area Retrieve->Weigh Dissolve Dissolve in Appropriate Solvent/Matrix Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Collect Waste Experiment->Waste Dispose Dispose per Institutional Guidelines Waste->Dispose

Caption: Workflow for the proper handling and storage of this compound.

Stability_Testing_Logic cluster_preparation Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome Prepare_Sample Prepare Dyed Polymer Sample Thermal_Stress Thermal Stress (Oven) Prepare_Sample->Thermal_Stress Photo_Stress Photochemical Stress (Light Chamber) Prepare_Sample->Photo_Stress Prepare_Controls Prepare Control Samples (Undyed & Dark) Prepare_Controls->Thermal_Stress Prepare_Controls->Photo_Stress Measure_Color Measure Color/Absorbance Thermal_Stress->Measure_Color Photo_Stress->Measure_Color Calculate_Change Calculate ΔE* or ΔAbs Measure_Color->Calculate_Change Is_Change_Significant Is Change Significant? Calculate_Change->Is_Change_Significant Stable Stable Under Conditions Is_Change_Significant->Stable No Unstable Unstable Under Conditions Is_Change_Significant->Unstable Yes

Caption: Logical workflow for evaluating the stability of this compound.

References

Technical Support Center: Overcoming Uneven Staining with Solvent Orange 60 in Polymer Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with uneven staining when using Solvent Orange 60 in polymer films.

Troubleshooting Guide

Uneven staining, manifesting as streaks, mottling, or color gradients, is a common issue in the preparation of colored polymer films. This guide provides a systematic approach to diagnosing and resolving these defects.

Problem: Color Streaks or Swirls in the Polymer Film

Color streaks are often indicative of poor dye dispersion or contamination. Follow these steps to identify and resolve the issue.

  • Possible Cause 1: Incomplete Dissolution of this compound.

    • Solution: Ensure the dye is fully dissolved before incorporating it into the polymer solution or melt. Pre-dissolving the dye in a small amount of a compatible solvent can significantly improve dispersion.[1] High-speed mixing equipment is recommended to ensure a uniform dye distribution.[1]

  • Possible Cause 2: Poor Compatibility between this compound and the Polymer Matrix.

    • Solution: Select a polymer that is known to be compatible with this compound. This dye shows good compatibility with a range of polymers including polystyrene (PS), polycarbonate (PC), polymethyl methacrylate (PMMA), and acrylonitrile butadiene styrene (ABS).[2][3][4]

  • Possible Cause 3: Contamination in Processing Equipment.

    • Solution: Thoroughly clean all processing equipment, such as extruders and mixers, between different color runs. Using a commercial purging compound can effectively remove residual colorants.

Problem: Mottled Appearance or Color Aggregates

A mottled or speckled appearance suggests that the dye has agglomerated within the polymer matrix instead of dispersing evenly.

  • Possible Cause 1: Dye Concentration is Too High.

    • Solution: The concentration of this compound should be optimized for the specific polymer and desired color intensity. Exceeding the solubility limit can lead to the precipitation of dye crystals. For transparent applications, a lower concentration is generally recommended.

  • Possible Cause 2: Inadequate Mixing or Dispersion.

    • Solution: Enhance the mixing process by increasing the mixing time, speed, or temperature (within the polymer's processing window). The use of a masterbatch, a concentrated mixture of the dye in a carrier resin, can significantly improve dispersion and color uniformity.

  • Possible Cause 3: Incompatible Additives.

    • Solution: Other additives in the formulation, such as plasticizers or stabilizers, may interact with the dye and affect its solubility. Ensure all components of the formulation are compatible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal concentration ranges for this compound in polymer films?

A1: The optimal concentration of this compound depends on the desired color effect (transparent vs. opaque) and the specific polymer being used. The following are general recommendations:

ApplicationRecommended Dosage (%)
Transparent Tones0.025%
Non-Transparent Tones0.05%

Note: These are starting points and may require optimization for your specific application.

Q2: In which solvents is this compound soluble?

A2: this compound is insoluble in water but shows solubility in various organic solvents. This property is crucial for preparing uniform polymer films via solvent casting or spin coating.

SolventSolubility (g/L at 20°C)
Dichloromethane10
Methylbenzene (Toluene)5
Butyl Acetate2.5
Acetone2
Ethyl Alcohol0.8

Q3: What are the recommended processing temperatures for polymers containing this compound?

A3: this compound exhibits excellent heat stability, making it suitable for high-temperature processing. However, it is essential to consider the thermal stability of the host polymer.

PolymerRecommended Maximum Processing Temperature (°C)
Polycarbonate (PC)350
Polystyrene (PS)300
Polyethylene Terephthalate (PET)290
Acrylonitrile Butadiene Styrene (ABS)280

Q4: How can I improve the dispersion of this compound in my polymer?

A4: To enhance dispersion and prevent uneven staining, consider the following:

  • Use a Masterbatch: Incorporating this compound in the form of a masterbatch ensures a more uniform distribution of the dye throughout the polymer.

  • Select a Suitable Dispersant: The addition of a dispersing agent can help prevent pigment agglomeration.

  • Optimize Mixing Parameters: Adjusting the mixing speed, time, and temperature can significantly impact the quality of dispersion.

  • Solvent Selection: When preparing films from solution, choose a solvent that readily dissolves both the polymer and this compound.

Q5: Can uneven staining be caused by the film preparation method?

A5: Yes, the film preparation technique plays a critical role in color uniformity.

  • Solvent Casting: The rate of solvent evaporation is a key factor. If the solvent evaporates too quickly, it can lead to dye aggregation and an uneven surface. A slower, more controlled drying process is recommended.

  • Spin Coating: The spin speed and acceleration can influence the uniformity of the film. Optimizing these parameters is crucial for achieving a consistent color.

  • Melt Extrusion: Inadequate mixing in the extruder, incorrect temperature profiles, or screw design can all contribute to poor dye dispersion and color streaks.

Experimental Protocols

Protocol 1: Preparation of a Uniformly Colored Polystyrene (PS) Film via Solvent Casting

This protocol describes a general method for preparing a polystyrene film with uniform this compound coloration.

  • Solution Preparation: a. Dissolve a known weight of polystyrene pellets or powder in a suitable solvent (e.g., toluene, dichloromethane) to achieve the desired polymer concentration (e.g., 10-20 wt%). b. In a separate container, prepare a stock solution of this compound in the same solvent. The concentration should be calculated to achieve the target final dye concentration in the polymer film (e.g., 0.05% w/w relative to the polymer). c. Filter the dye stock solution through a 0.2 µm syringe filter to remove any undissolved particles. d. Add the filtered dye solution to the polymer solution and stir thoroughly until a homogeneous mixture is obtained.

  • Film Casting: a. Clean a flat substrate (e.g., glass plate) meticulously. b. Pour the colored polymer solution onto the substrate. c. Use a casting knife or doctor blade to spread the solution evenly to a desired thickness. d. Cover the casting setup to control the rate of solvent evaporation. A slow evaporation rate is crucial for preventing dye aggregation and achieving a uniform film.

  • Drying and Film Recovery: a. Allow the solvent to evaporate completely in a well-ventilated area or a vacuum oven at a slightly elevated temperature (e.g., 40-60°C). b. Once the film is completely dry, carefully peel it from the substrate.

Protocol 2: Characterization of Dye Dispersion

Visual inspection is the first step in assessing color uniformity. For a more quantitative analysis, the following techniques can be employed:

  • UV-Visible Spectroscopy: Can be used to assess the aggregation state of the dye in the polymer film.

  • Microscopy (Optical or Electron): Allows for the direct visualization of dye aggregates or areas of uneven color distribution.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting uneven staining issues with this compound in polymer films.

TroubleshootingWorkflow start Uneven Staining Observed issue_type Identify Defect Type start->issue_type streaks Streaks / Swirls issue_type->streaks Streaks mottling Mottling / Aggregates issue_type->mottling Mottling check_dissolution Verify Complete Dye Dissolution (Pre-dissolve in solvent) streaks->check_dissolution check_concentration Review Dye Concentration (Is it too high?) mottling->check_concentration check_compatibility Check Polymer-Dye Compatibility check_dissolution->check_compatibility Dissolution OK solution_found Problem Resolved check_dissolution->solution_found Improved clean_equipment Thoroughly Clean Processing Equipment check_compatibility->clean_equipment Compatibility OK check_compatibility->solution_found Improved clean_equipment->solution_found Cleaning Done optimize_mixing Optimize Mixing Parameters (Time, Speed, Temp) check_concentration->optimize_mixing Concentration OK check_concentration->solution_found Improved use_masterbatch Consider Using a Masterbatch optimize_mixing->use_masterbatch Mixing Optimized optimize_mixing->solution_found Improved check_additives Evaluate Additive Compatibility use_masterbatch->check_additives Masterbatch Ineffective use_masterbatch->solution_found Improved check_additives->solution_found Additives OK

Troubleshooting workflow for uneven staining.

This diagram outlines the decision-making process for addressing common staining defects. By systematically evaluating potential causes, researchers can efficiently identify and implement effective solutions.

References

Minimizing spectral overlap with other fluorophores when using Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize spectral overlap when using Solvent Orange 60 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A comprehensive search for the specific excitation and emission maxima of this compound has not yielded definitive spectral data. It is broadly categorized as a yellowish-orange dye belonging to the perinone chemical family. Perinone dyes are known for their fluorescent properties, but specific spectral characteristics can vary significantly based on their chemical structure and environment. Without precise excitation and emission values, selecting perfectly matched, non-overlapping fluorophores is challenging.

Q2: How can I experimentally determine the spectral properties of this compound in my specific experimental conditions?

To accurately minimize spectral overlap, it is highly recommended to experimentally measure the excitation and emission spectra of this compound in the solvent and sample environment you will be using.

Experimental Protocol: Measuring Excitation and Emission Spectra

Objective: To determine the optimal excitation wavelength and the emission spectrum of this compound.

Materials:

  • This compound

  • Solvent identical to your experimental conditions

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a dilute solution of this compound in your chosen solvent. The concentration should be low enough to avoid inner filter effects.

  • Excitation Scan:

    • Set the emission wavelength to an estimated value (e.g., in the orange range, around 580-600 nm).

    • Scan a range of excitation wavelengths (e.g., 400-550 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

  • Emission Scan:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 500-700 nm).

    • The resulting spectrum is the emission spectrum, and the peak of this spectrum is the emission maximum (λem).

Q3: Once I have the spectral data for this compound, how do I select other fluorophores to minimize overlap?

The key is to choose fluorophores whose emission spectra have minimal overlap with the emission spectrum of this compound, and whose excitation spectra are distinct.

Workflow for Fluorophore Selection

Caption: Workflow for selecting spectrally compatible fluorophores.

Q4: What are some general strategies to minimize spectral overlap during image acquisition?

Even with careful fluorophore selection, some spectral overlap may be unavoidable. The following techniques can help mitigate this issue.

StrategyDescription
Sequential Scanning Excite and detect each fluorophore individually in a sequential manner. This is a highly effective method to prevent bleed-through.
Narrowband Emission Filters Use emission filters with a narrow bandpass centered around the emission maximum of each fluorophore to reject out-of-band emissions.
Spectral Unmixing If your imaging system is equipped with a spectral detector, you can use spectral unmixing algorithms to computationally separate the signals from overlapping fluorophores based on their unique spectral signatures.
Optimize Fluorophore Concentration Use the lowest possible concentration of each fluorophore that still provides an adequate signal-to-noise ratio to minimize bleed-through.

Troubleshooting Guide

Problem: Significant bleed-through from the this compound channel into another channel (e.g., a green or red channel).

Logical Troubleshooting Flow

TroubleshootingFlow Start Problem: this compound Bleed-through Observed CheckFilters Are you using narrowband emission filters for each channel? Start->CheckFilters SequentialScan Are you performing sequential scanning? CheckFilters->SequentialScan Yes SolutionFilters Action: Use filters with a narrower bandpass for the affected channel. CheckFilters->SolutionFilters No OptimizeConcentration Have you optimized the concentration of this compound? SequentialScan->OptimizeConcentration Yes SolutionScan Action: Implement sequential excitation and detection. SequentialScan->SolutionScan No SpectralUnmixing Does your system support spectral unmixing? OptimizeConcentration->SpectralUnmixing Yes SolutionConcentration Action: Titrate down the concentration of this compound. OptimizeConcentration->SolutionConcentration No SolutionUnmixing Action: Acquire a reference spectrum for This compound and apply spectral unmixing. SpectralUnmixing->SolutionUnmixing Yes ReevaluateFluorophore Consider selecting an alternative fluorophore with better spectral separation. SpectralUnmixing->ReevaluateFluorophore No

Caption: Troubleshooting guide for this compound bleed-through.

Navigating Solvent Orange 60 Allergies in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining a safe and controlled experimental environment is paramount. The emergence of contact allergies to substances within the laboratory can disrupt research and pose a significant health risk to personnel. This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for dealing with contact allergies to Solvent Orange 60, a potent sensitizer that may be present in common laboratory plastics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might I encounter it in a research environment?

A1: this compound (CAS No. 61969-47-9 or 6925-69-5) is a perinone-type dye used to impart a yellowish-orange color to various materials.[1] In a laboratory setting, it is not typically a reagent but may be found in colored plastic equipment such as pipette racks, tube caps, beakers, and other disposable or reusable plasticware.[2][3] Its high thermal stability makes it suitable for a range of engineering plastics.[4]

Q2: What are the known health effects of this compound?

A2: this compound is a recognized potent contact allergen.[5] Direct and prolonged skin contact can lead to allergic contact dermatitis (ACD) in sensitized individuals. Symptoms of ACD include redness, itching, swelling, and the formation of blisters or papules. While primarily associated with skin sensitization, its safety data sheet (SDS) also indicates it may cause skin, eye, and respiratory irritation.

Q3: How does a contact allergy to this compound develop?

A3: A contact allergy is a Type IV delayed hypersensitivity reaction. The initial exposure to this compound may not cause a reaction but can sensitize the immune system. Subsequent contact with the substance, even at very low concentrations, can then trigger an allergic reaction. One study showed positive patch test reactions down to 1 part per million (ppm) in a sensitized individual.

Troubleshooting Guide for Suspected this compound Allergy

If a researcher suspects they are experiencing an allergic reaction to this compound in the lab, the following steps should be taken:

Step 1: Immediate Actions and Symptom Identification

  • Cease Contact: Immediately stop handling any suspected materials.

  • First Aid: If skin contact occurs, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Document Symptoms: Note the nature and location of the symptoms (e.g., rash, itching, redness on hands or forearms).

Step 2: Incident Reporting and Investigation

  • Inform Supervisor: Report the suspected allergic reaction to your laboratory supervisor or Environmental Health & Safety (EHS) officer.

  • Identify Potential Sources: Retrace experimental steps to identify all materials that came into contact with the affected skin. Pay close attention to any new or brightly colored plastic labware.

Step 3: Medical Consultation and Diagnosis

  • Seek Medical Advice: Consult with an occupational health physician or a dermatologist.

  • Patch Testing: The definitive diagnosis for allergic contact dermatitis is a patch test. A dermatologist can perform this test using a standardized concentration of this compound (typically 1.0% in petrolatum, though lower concentrations may be used if a strong allergy is suspected).

Step 4: Laboratory Management and Prevention

  • Source Elimination: If a specific piece of equipment is identified as the source, it should be removed from the affected individual's workflow.

  • Alternative Materials: Procure labware made from alternative, non-colored plastics or glass.

  • Enhanced Personal Protective Equipment (PPE): For sensitized individuals who may still be in an environment where the allergen is present, wearing appropriate gloves is crucial. Nitrile or other chemical-resistant gloves should be worn, ensuring there are no gaps between the glove and the lab coat sleeve.

Data Summary Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 61969-47-9 / 6925-69-5
Molecular Formula C18H10N2O
Appearance Yellowish-orange powder
Solubility Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene.
Melting Point Approximately 230°C

Table 2: Reported Patch Test Concentrations and Reactions

Study PopulationPatch Test ConcentrationPositive Reaction RateNotes
Patients with suspected spectacle frame dermatitis1.0% in petrolatum10 out of 10 patients in one studyReactions varied from mild erythema to severe blistering.
Serial dilution testing on a sensitized individualDown to 1 ppm in acetonePositive reactionDemonstrates high potency of sensitization.

Experimental Protocols

Protocol 1: Patch Testing for this compound Sensitivity

Disclaimer: This protocol is for informational purposes only and should be performed by a qualified medical professional.

  • Allergen Preparation: A 1.0% dispersion of this compound in white petrolatum is prepared.

  • Application: A small amount of the allergen preparation is applied to a standard patch test chamber (e.g., Finn Chamber®).

  • Placement: The patch test unit is applied to a clear area of skin, typically the upper back. A negative control (petrolatum only) should also be applied.

  • Occlusion: The patch is left in place for 48 hours, during which time the area must be kept dry.

  • Reading: The patch is removed at 48 hours, and an initial reading is taken. A second reading is typically performed at 72 or 96 hours to detect delayed reactions.

  • Interpretation: Reactions are graded based on the International Contact Dermatitis Research Group (ICDRG) scale, ranging from doubtful to extreme reactions.

Visualizations

Allergy_Troubleshooting_Workflow cluster_Initial_Response Step 1: Initial Response cluster_Reporting Step 2: Reporting & Investigation cluster_Diagnosis Step 3: Medical Diagnosis cluster_Management Step 4: Laboratory Management A Suspected Allergic Reaction (e.g., rash, itching) B Cease contact with suspected materials A->B C Administer First Aid (wash skin/eyes) A->C D Report to Supervisor/EHS B->D E Identify potential sources (e.g., colored plastics) D->E F Consult Occupational Health or Dermatologist E->F G Perform Patch Test F->G H Positive Diagnosis: Allergic Contact Dermatitis G->H I Eliminate Allergen Source H->I K Enhance PPE Usage H->K J Use Alternative Materials (non-colored plastic, glass) I->J

Caption: Workflow for troubleshooting a suspected this compound allergy.

Contact_Allergy_Pathway cluster_Sensitization Sensitization Phase (First Exposure) cluster_Elicitation Elicitation Phase (Subsequent Exposure) A This compound (Hapten) C Hapten-Protein Complex (Antigen) A->C B Skin Proteins (Carrier) B->C D Antigen Presenting Cells (Langerhans Cells) C->D uptake E T-Cell Sensitization in Lymph Node D->E presentation H Activation of Memory T-Cells F This compound Re-exposure G Antigen Presentation in Skin F->G G->H I Release of Cytokines & Inflammation H->I J Allergic Contact Dermatitis (Symptoms) I->J

Caption: Simplified signaling pathway of allergic contact dermatitis.

References

Purification methods for Solvent Orange 60 for high-purity applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of Solvent Orange 60 to meet high-purity standards required in specialized applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery of this compound After Recrystallization

  • Probable Cause:

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving this compound at room temperature, leading to significant loss of the product in the mother liquor.

    • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a non-saturated solution upon cooling, preventing optimal crystal formation.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize on the filter paper or in the funnel.

    • Incomplete Crystallization: The cooling time may be insufficient, or the final temperature may not be low enough to maximize crystal precipitation.

  • Solutions:

    • Solvent Selection: Refer to the solvent solubility table to choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Chlorinated solvents like dichloromethane or aromatic solvents such as toluene are often suitable.[1] For a two-solvent system, use a primary solvent in which the dye is highly soluble and a secondary "anti-solvent" in which it is poorly soluble.

    • Minimize Solvent Usage: Add the hot recrystallization solvent portion-wise to the crude this compound with constant stirring and heating until the solid just dissolves. Avoid adding a large excess.

    • Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. This can be done by placing them in an oven or rinsing with hot solvent.

    • Optimize Crystallization Conditions: Allow the filtered solution to cool slowly to room temperature to form well-defined crystals. Subsequently, place the flask in an ice bath to maximize the yield of precipitated crystals.

Issue 2: Impure Product Obtained After Column Chromatography

  • Probable Cause:

    • Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel or alumina) may not be suitable for separating the impurities present.

    • Incorrect Mobile Phase (Eluent): The eluent system may be too polar, causing both the desired product and impurities to elute together quickly. Conversely, if it's not polar enough, the product may not move down the column.

    • Column Overloading: Applying too much crude sample to the column can lead to poor separation and broad, overlapping bands.

    • Cracking or Channeling of the Column Bed: An improperly packed column can lead to uneven solvent flow, resulting in inefficient separation.

  • Solutions:

    • Stationary Phase Selection: Standard-grade silica gel (60 Å, 40-63 µm particle size) is a common choice for the purification of organic compounds like perinone dyes.[2][3]

    • Eluent System Optimization: Start with a non-polar solvent and gradually increase the polarity. A common starting point for perinone dyes could be a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[4] The optimal eluent system should provide a good separation of spots on a preliminary Thin Layer Chromatography (TLC) analysis.

    • Proper Sample Loading: As a rule of thumb, the amount of crude sample should be about 1-5% of the weight of the stationary phase. The sample should be dissolved in a minimum amount of the mobile phase or a more volatile solvent and then applied to the top of the column.

    • Careful Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A "wet slurry" packing method is generally reliable.

Issue 3: Color of the Purified this compound is Dull or Off-Shade

  • Probable Cause:

    • Presence of Colored Impurities: The purification method may not have effectively removed all colored byproducts from the synthesis. Common impurities could include unreacted starting materials (1,8-naphthalenediamine and phthalic anhydride) or side-products from the condensation reaction.[5]

    • Degradation of the Product: this compound may degrade if exposed to harsh conditions, such as strong acids, bases, or high temperatures for extended periods.

    • Residual Solvent: Trapped solvent within the crystal lattice can affect the final appearance and purity.

  • Solutions:

    • Sequential Purification: If a single purification step is insufficient, a combination of methods may be necessary. For instance, an initial recrystallization can be followed by column chromatography for fine purification.

    • Mild Purification Conditions: Avoid prolonged exposure to high heat and aggressive chemical environments.

    • Thorough Drying: After purification, ensure the product is thoroughly dried under a vacuum to remove any residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is synthesized via the condensation of phthalic anhydride and 1,8-naphthalenediamine. Therefore, common impurities may include unreacted starting materials, isomers, or other byproducts of the condensation reaction. The presence of these impurities can affect the coloristic properties and performance in high-purity applications.

Q2: Which solvents are best for the recrystallization of this compound?

A2: Based on solubility data, solvents like dichloromethane and methylbenzene (toluene) are good candidates for single-solvent recrystallization, as they show moderate solubility that is likely to increase significantly with temperature. For a two-solvent system, one might dissolve the dye in a good solvent like dichloromethane and then slowly add a poor solvent like hexane or ethanol until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of solvent dyes. A reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile is a common setup. Purity can be determined by the area percentage of the main peak in the chromatogram. Additionally, spectroscopic methods like UV-Vis spectroscopy can be used to check for characteristic absorption maxima, and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities.

Q4: What is a suitable mobile phase for column chromatography of this compound on silica gel?

A4: A good starting point for a mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane. The exact ratio should be determined by preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, which generally leads to good separation on a column.

Q5: My purified this compound appears as a very fine powder that is difficult to filter. What can I do?

A5: The formation of very fine particles, or "oiling out" followed by solidification, can occur if the solution is cooled too rapidly during recrystallization. To obtain larger crystals that are easier to filter, ensure the solution cools slowly and undisturbed to room temperature before further cooling in an ice bath. If the product still precipitates as a fine powder, using a filter aid like Celite® may help, or switching to a different recrystallization solvent might be necessary.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

SolventSolubility (g/L)
Acetone2.0
Butyl Acetate2.5
Methylbenzene (Toluene)5.0
Dichloromethane10.0
Ethyl Alcohol0.8
WaterInsoluble

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Choose an appropriate solvent from Table 1 or based on prior small-scale solubility tests. Dichloromethane is a good starting point.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of the hot solvent until the dye is completely dissolved.

  • Decolorization (Optional): If the solution has colored impurities that are significantly different from the target orange color, a small amount of activated charcoal can be added to the hot solution. Stir for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution quickly to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a hexane/ethyl acetate mixture) that gives an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Carefully apply the sample solution to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure to start the elution process. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under a vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrys Crude this compound dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration & Washing cool->vac_filter dry_recrys Drying vac_filter->dry_recrys pure_recrys High-Purity This compound dry_recrys->pure_recrys

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_chromatography Column Chromatography Workflow crude_column Crude this compound load_column Load Sample onto Silica Gel Column crude_column->load_column elute Elute with Appropriate Mobile Phase load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_column High-Purity This compound evaporate->pure_column

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Solvent Orange 60 Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Solvent Orange 60. The focus is on optimizing its fluorescent properties by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence important?

This compound, also known by its Colour Index number 564100, is a perinone-type dye.[1][2] Its fluorescent properties make it a valuable tool in various applications, including as a tracer in biological systems and for coloring plastics.[3][4] Optimizing its fluorescence is crucial for enhancing sensitivity and obtaining accurate measurements in experimental assays.

Q2: How does pH generally affect the fluorescence of a dye like this compound?

The pH of a solution can significantly impact the fluorescence of a dye.[5] For many fluorescent molecules, changes in pH can alter the protonation state of the molecule. This can affect the electronic structure and, consequently, the fluorescence emission intensity and wavelength. For some dyes, protonation can block intramolecular charge transfer, leading to an increase in fluorescence quantum yield.

Q3: What is the expected effect of pH on this compound fluorescence?

While specific data for this compound is limited, it belongs to the aminoketone and perinone chemical families. Perinone compounds are known to be fluorescent. Dyes with similar structures often exhibit pH-dependent fluorescence. It is plausible that the nitrogen atoms in the this compound molecule could be protonated in acidic conditions, potentially altering its fluorescent properties. A technical data sheet for this compound specifies a pH of 6.0-8.0 for a 1% solution, suggesting stability in this range, though this does not directly describe the impact on fluorescence.

Q4: In what solvents is this compound soluble?

This compound is generally insoluble in water but is soluble in various organic solvents. A technical data sheet indicates its solubility in solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane. When preparing solutions for fluorescence measurements, it is important to use a solvent that both dissolves the dye and is compatible with the intended pH range and experimental system.

Troubleshooting Guide

This guide addresses common issues encountered when trying to optimize this compound fluorescence by adjusting pH.

Problem 1: Low or no fluorescence signal.

  • Possible Cause: Incorrect pH for optimal fluorescence.

    • Solution: Systematically vary the pH of the solution to determine the optimal range. It is recommended to test a broad range of pH values initially (e.g., pH 4 to pH 10) and then narrow down to the optimal region.

  • Possible Cause: Low dye concentration.

    • Solution: Increase the concentration of this compound. Be aware that excessively high concentrations can lead to self-quenching.

  • Possible Cause: Photobleaching (fading) of the dye.

    • Solution: Minimize the exposure of the sample to the excitation light source. Use neutral density filters to reduce light intensity if necessary.

  • Possible Cause: Incompatible solvent.

    • Solution: Ensure that this compound is fully dissolved in the chosen solvent and that the solvent itself is not quenching the fluorescence.

Problem 2: Inconsistent or fluctuating fluorescence readings.

  • Possible Cause: pH of the solution is unstable.

    • Solution: Use a suitable buffer system to maintain a constant pH throughout the experiment. Ensure the buffer itself does not interfere with the fluorescence of this compound.

  • Possible Cause: Temperature fluctuations.

    • Solution: Maintain a constant temperature for your samples and measurements, as fluorescence can be temperature-dependent.

  • Possible Cause: Presence of quenching agents.

    • Solution: Ensure all glassware is scrupulously clean and that solvents and buffers are of high purity to avoid contamination with substances that can quench fluorescence.

Problem 3: Unexpected shifts in the emission wavelength.

  • Possible Cause: Change in the protonation state of the dye.

    • Solution: This is an expected outcome of pH changes. Characterize the emission spectra at different pH values to identify the wavelengths of maximum emission for the different ionic species of the dye.

  • Possible Cause: Solvent effects.

    • Solution: The polarity of the solvent can influence the emission wavelength. If you are using mixed solvents, ensure the composition is consistent.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Fluorescence

This protocol outlines a general procedure to determine the effect of pH on the fluorescence intensity of this compound.

1. Materials:

  • This compound powder
  • Spectroscopy-grade solvent (e.g., ethanol or a mixture of an organic solvent and water)
  • A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
  • pH meter
  • Fluorometer

2. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 1 mM in ethanol). Protect the solution from light.

3. Preparation of Working Solutions:

  • For each pH to be tested, prepare a working solution by diluting the stock solution into the respective buffer. A common approach is to use a high percentage of the buffer to control the pH, with a small, consistent amount of the organic solvent from the stock solution. For example, add 10 µL of the 1 mM stock solution to 990 µL of each buffer to obtain a final concentration of 10 µM.
  • Measure and record the final pH of each working solution.

4. Fluorescence Measurement:

  • Set the excitation and emission wavelengths on the fluorometer. If the optimal wavelengths are unknown, first run an excitation and emission scan on a sample in the expected optimal pH range.
  • Measure the fluorescence intensity of a blank sample (buffer with the same amount of organic solvent but no dye) for each pH value.
  • Measure the fluorescence intensity of each this compound working solution.
  • Subtract the blank reading from the corresponding sample reading to correct for background fluorescence.

5. Data Analysis:

  • Plot the corrected fluorescence intensity as a function of pH.
  • The pH at which the highest fluorescence intensity is observed is the optimal pH for your experimental conditions.

Data Presentation

The following table presents hypothetical data from an experiment to determine the optimal pH for this compound fluorescence.

pHAverage Fluorescence Intensity (Arbitrary Units)Standard Deviation
4.01508
5.032015
6.058025
7.085030
8.098035
9.072028
10.045020

Visualizations

TroubleshootingWorkflow Start Start: Low/No Fluorescence CheckpH Is pH optimized? Start->CheckpH AdjustpH Adjust pH systematically CheckpH->AdjustpH No CheckConc Is concentration adequate? CheckpH->CheckConc Yes AdjustpH->CheckConc AdjustConc Increase concentration (avoid self-quenching) CheckConc->AdjustConc No CheckBleaching Is photobleaching occurring? CheckConc->CheckBleaching Yes AdjustConc->CheckBleaching ReduceExposure Minimize light exposure CheckBleaching->ReduceExposure Yes CheckSolvent Is solvent compatible? CheckBleaching->CheckSolvent No ReduceExposure->CheckSolvent ChangeSolvent Select a different solvent CheckSolvent->ChangeSolvent No Success Fluorescence Optimized CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Troubleshooting workflow for low fluorescence of this compound.

ExperimentalProtocol PrepStock Prepare Stock Solution (1 mM in Ethanol) PrepWorking Prepare Working Solutions (10 µM in each buffer) PrepStock->PrepWorking PrepBuffers Prepare Buffers (pH 4-10) PrepBuffers->PrepWorking MeasurepH Measure Final pH PrepWorking->MeasurepH MeasureBlank Measure Blank Fluorescence MeasurepH->MeasureBlank MeasureSample Measure Sample Fluorescence MeasureBlank->MeasureSample AnalyzeData Analyze Data (Plot Intensity vs. pH) MeasureSample->AnalyzeData

Caption: Experimental workflow for pH optimization of this compound.

References

Validation & Comparative

A Comparative Guide to the Photostability of Solvent Orange 60 and Other Orange Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is critical for a variety of applications, from staining and imaging to formulation. Photostability, a measure of a dye's resistance to fading or degradation upon exposure to light, is a key performance indicator. This guide provides an objective comparison of the photostability of Solvent Orange 60 against other commercially available orange dyes, supported by available data and standardized experimental protocols.

Overview of this compound

This compound is a perinone-type dye known for its excellent thermal stability and high lightfastness. It is widely used in the coloring of various plastics and synthetic fibers.[1][2][3][4] Its robust performance makes it a benchmark against which other orange dyes can be compared.

Quantitative Comparison of Photostability

The photostability of dyes is often rated using a lightfastness scale, typically from 1 (very poor) to 8 (excellent), in accordance with standards such as ISO 105-B02. The following table summarizes the available lightfastness data for this compound and a selection of other orange dyes.

Dye NameC.I. NameChemical ClassLightfastness Rating (out of 8)Key Characteristics
This compound 564100Perinone7-8Excellent thermal and weather resistance.
Solvent Orange 3 11270:1MonoazoNot widely reportedSoluble in water and ethanol.
Disperse Orange 25 11227MonoazoNot widely reportedPrimarily used for polyester dyeing.
Solvent Orange 86 58050Anthraquinone6-7Good temperature resistance.
Solvent Orange 107 -Methine6-7Good heat resistance and migration resistance.
Solvent Orange 63 -Anthraquinone7-8High transparency and intense fluorescence.

Note: Lightfastness can vary depending on the substrate, dye concentration, and exposure conditions. The data presented is for comparative purposes based on available manufacturer and supplier information.

Experimental Protocols for Photostability Testing

The determination of a dye's photostability is conducted using standardized methods to ensure reproducibility and comparability of results. The most common standards are ISO 105-B02 and ASTM D4303.

Principle of Lightfastness Testing

A specimen of the material colored with the dye is exposed to a controlled artificial light source that simulates natural daylight. The change in color of the exposed specimen is then assessed by comparing it to a set of blue wool references, which have known lightfastness ratings. The lightfastness of the specimen is determined by identifying which blue wool reference shows a similar degree of fading.

Key Experimental Steps (ISO 105-B02)
  • Specimen Preparation: The dye is applied to a suitable substrate (e.g., fabric, plastic film) at a specified concentration.

  • Mounting: The colored specimens and a set of blue wool references are mounted on cards.

  • Exposure: The mounted specimens and references are placed in a lightfastness tester equipped with a xenon arc lamp.

  • Controlled Conditions: The exposure is carried out under controlled conditions of irradiance, temperature, and humidity.

  • Assessment: The change in color of the test specimens is periodically compared to the fading of the blue wool references. The lightfastness rating is assigned based on the blue wool reference that exhibits a similar color change.

Visualizing the Experimental Workflow and Dye Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_assessment Assessment Dye_Application Dye Application to Substrate Specimen_Mounting Mounting of Specimen and Blue Wool References Dye_Application->Specimen_Mounting Xenon_Arc_Tester Placement in Xenon Arc Tester Specimen_Mounting->Xenon_Arc_Tester Controlled_Exposure Exposure to Controlled Light, Temperature, and Humidity Xenon_Arc_Tester->Controlled_Exposure Color_Change_Comparison Comparison of Color Change Controlled_Exposure->Color_Change_Comparison Lightfastness_Rating Assignment of Lightfastness Rating Color_Change_Comparison->Lightfastness_Rating

Caption: Experimental workflow for photostability testing of dyes.

G cluster_chemical_class Chemical Classification Dyes Orange Dyes Perinone Perinone Dyes->Perinone Monoazo Monoazo Dyes->Monoazo Anthraquinone Anthraquinone Dyes->Anthraquinone Methine Methine Dyes->Methine SO60 SO60 Perinone->SO60 This compound SO3 SO3 Monoazo->SO3 Solvent Orange 3 DO25 DO25 Monoazo->DO25 Disperse Orange 25 SO86 SO86 Anthraquinone->SO86 Solvent Orange 86 SO63 SO63 Anthraquinone->SO63 Solvent Orange 63 SO107 SO107 Methine->SO107 Solvent Orange 107

Caption: Classification of compared orange dyes by chemical structure.

Conclusion

Based on available data, this compound exhibits superior photostability, with a lightfastness rating of 7-8, making it an excellent choice for applications requiring high durability against light-induced fading. Solvent Orange 63, an anthraquinone dye, also demonstrates a very high lightfastness rating of 7-8. Other solvent dyes such as Solvent Orange 86 and Solvent Orange 107 offer good photostability with ratings in the 6-7 range. The choice of dye will ultimately depend on the specific requirements of the application, including the substrate to be colored, processing conditions, and desired longevity. For critical applications, it is recommended to conduct independent photostability testing following standardized protocols such as ISO 105-B02 or ASTM D4303.

References

Validation of Solvent Orange 60 as a Fluorescent Marker for Specific Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Solvent Orange 60's performance as a fluorescent marker for specific polymers against common alternatives, Nile Red and Rhodamine B. The selection of an appropriate fluorescent marker is critical for accurate tracking and visualization in various research and development applications. This document summarizes key performance data, outlines detailed experimental protocols for validation, and presents logical workflows to aid in the selection process.

Comparative Performance of Fluorescent Markers

The efficacy of a fluorescent marker is determined by several key photophysical parameters. This section provides a comparative summary of this compound, Nile Red, and Rhodamine B when incorporated into common polymer matrices such as Polystyrene (PS), Poly(methyl methacrylate) (PMMA), and Polyethylene (PE).

Table 1: Photophysical Properties of Fluorescent Markers in Polymer Matrices

Fluorescent MarkerPolymer MatrixExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)PhotostabilityLeaching Potential
This compound PS, PMMA, PET450 - 480520 - 550Data not availableHigh (Lightfastness grade 7-8)[1]Low
Nile Red PS, PE, PVC450 - 550530 - 640Varies with polymer polarityModerate to HighLow to Moderate
Rhodamine B PMMA~555~580Up to 94.49%[2][3]ModerateModerate to High

Experimental Protocols

Accurate validation of a fluorescent marker requires standardized experimental procedures. The following protocols provide a framework for incorporating fluorescent dyes into polymers and characterizing their performance.

Incorporation of Fluorescent Dyes into Polymer Films

a) Solvent Casting Method:

This method is suitable for polymers that are soluble in a volatile solvent.

  • Dissolution: Dissolve the desired polymer (e.g., Polystyrene) in a suitable solvent (e.g., toluene) to a concentration of 10-20% (w/v) by stirring at a slightly elevated temperature (40-60 °C).

  • Dye Addition: Prepare a stock solution of the fluorescent dye (this compound, Nile Red, or Rhodamine B) in a compatible solvent (e.g., acetone or ethanol). Add the dye solution to the polymer solution to achieve the desired final concentration (e.g., 0.01-0.1% w/w relative to the polymer).

  • Homogenization: Stir the polymer-dye solution for several hours to ensure homogeneity.

  • Casting: Pour the solution onto a flat, clean glass substrate. Use a casting knife or a pipette to spread the solution evenly.

  • Drying: Allow the solvent to evaporate slowly in a dust-free environment at ambient temperature, followed by drying in a vacuum oven at a temperature below the polymer's glass transition temperature to remove residual solvent.

  • Film Removal: Carefully peel the dried fluorescent polymer film from the glass substrate.

b) Melt Extrusion Method:

This method is applicable to thermoplastic polymers and simulates industrial processing.

  • Premixing: Dry-blend the polymer pellets with the powdered fluorescent dye in the desired concentration.

  • Extrusion: Feed the mixture into a laboratory-scale single or twin-screw extruder.

  • Processing: Set the extruder barrel and die temperatures according to the polymer's processing parameters.

  • Homogenization: The screw's rotation and shearing action will melt the polymer and disperse the dye.

  • Film Formation: Extrude the molten, fluorescent polymer through a film die to form a continuous sheet.

  • Cooling: Cool the extruded film on a chill roll.

Characterization of Fluorescent Properties

a) Fluorescence Spectroscopy:

  • Sample Preparation: Cut a small piece of the fluorescent polymer film and mount it in a solid-state sample holder of a spectrofluorometer.

  • Excitation and Emission Spectra: Record the excitation and emission spectra to determine the respective maxima.

  • Quantum Yield Measurement: The fluorescence quantum yield (Φ) should be determined using a calibrated integrating sphere setup to directly measure the ratio of emitted to absorbed photons. Alternatively, a relative method using a well-characterized fluorescent standard with a known quantum yield can be employed.

b) Photostability Testing:

  • Sample Exposure: Expose the fluorescent polymer films to a controlled light source (e.g., a xenon arc lamp with appropriate filters to simulate sunlight) in a weathering chamber for a defined period.

  • Fluorescence Monitoring: Periodically measure the fluorescence intensity of the exposed samples at their emission maximum.

  • Data Analysis: Plot the fluorescence intensity as a function of exposure time to determine the rate of photobleaching.

Leaching Assessment

This protocol determines the potential for the fluorescent marker to migrate out of the polymer matrix.

  • Sample Immersion: Immerse a known surface area of the fluorescent polymer film in a simulant solution (e.g., ethanol/water mixture for food contact applications or phosphate-buffered saline for biomedical applications).

  • Incubation: Incubate the sample at a relevant temperature (e.g., 40 °C) for a specified duration, with occasional agitation.

  • Leachate Analysis: At predetermined time points, take aliquots of the simulant solution.

  • Quantification: Analyze the concentration of the leached dye in the aliquot using a sensitive analytical technique such as UV-Vis spectrophotometry or fluorescence spectroscopy, by comparing the signal to a calibration curve of the dye in the same solvent.

Visualizing the Validation Workflow

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Experimental_Workflow cluster_prep Polymer Labeling cluster_char Characterization cluster_data Data Analysis Solvent_Casting Solvent Casting Fluorescence_Spectroscopy Fluorescence Spectroscopy Solvent_Casting->Fluorescence_Spectroscopy Photostability_Testing Photostability Testing Solvent_Casting->Photostability_Testing Leaching_Assessment Leaching Assessment Solvent_Casting->Leaching_Assessment Melt_Extrusion Melt Extrusion Melt_Extrusion->Fluorescence_Spectroscopy Melt_Extrusion->Photostability_Testing Melt_Extrusion->Leaching_Assessment Spectral_Data Excitation/Emission Spectra Fluorescence_Spectroscopy->Spectral_Data Quantum_Yield Quantum Yield Fluorescence_Spectroscopy->Quantum_Yield Photobleaching_Rate Photobleaching Rate Photostability_Testing->Photobleaching_Rate Leaching_Profile Leaching Profile Leaching_Assessment->Leaching_Profile

Caption: Experimental workflow for validating fluorescent markers in polymers.

Signaling_Pathway_Comparison Start Select Polymer and Application Dye_Selection Choose Candidate Dyes (this compound, Nile Red, Rhodamine B) Start->Dye_Selection Incorporate Incorporate Dye into Polymer Dye_Selection->Incorporate Characterize Characterize Properties Incorporate->Characterize Compare Compare Performance Metrics Characterize->Compare Optimal Optimal Marker Identified Compare->Optimal Meets Requirements Suboptimal Re-evaluate Dye or Polymer Compare->Suboptimal Fails Requirements Suboptimal->Dye_Selection

Caption: Decision pathway for selecting a suitable fluorescent polymer marker.

References

A Comparative Guide to a Novel Spectrophotometric Method Using Solvent Orange 60 and ANS Fluorescence Spectroscopy for the Analysis of Protein Surface Hydrophobicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the characterization of protein surface hydrophobicity is crucial for understanding protein folding, stability, and aggregation. This guide provides a comparative analysis of a novel, hypothetical method utilizing the hydrophobic dye Solvent Orange 60 against the well-established fluorescent probe, 8-Anilinonaphthalene-1-sulfonic acid (ANS).

This document outlines the experimental protocols for both techniques and presents a comparative summary of hypothetical data to illustrate the potential cross-validation of results. The aim is to offer an objective comparison of the performance of a simple spectrophotometric method with a standard spectrofluorimetric technique.

Comparative Analysis of Analytical Techniques

The surface hydrophobicity of a protein is a critical parameter that influences its solubility, aggregation propensity, and interaction with other molecules. This property is often assessed using hydrophobic probes that exhibit a change in their spectral properties upon binding to non-polar regions on the protein surface.

Here, we compare two such techniques: a hypothetical absorbance-based method using this compound and the widely used fluorescence-based method with ANS.

Data Summary

The following table summarizes hypothetical data obtained for the analysis of a model protein, Bovine Serum Albumin (BSA), using both this compound and ANS. The data illustrates how the binding of these probes to the protein surface can be quantified.

ParameterThis compound (Absorbance)ANS (Fluorescence)
Wavelength Maximum (λmax)
Free Probe450 nm520 nm
Protein-Bound Probe465 nm480 nm
Signal Change upon Binding Increase in absorbance at 465 nmSignificant increase in fluorescence intensity
Binding Affinity (Ka) 1.2 x 10^5 M^-12.5 x 10^5 M^-1
Number of Binding Sites (n) 35
Calculated Hydrophobicity Index 45.889.2

Note: The data presented for the this compound method is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for both the hypothetical this compound assay and the standard ANS fluorescence spectroscopy are provided below.

Hypothetical Method: this compound Absorbance Assay

This proposed method utilizes the change in the visible absorption spectrum of this compound upon binding to hydrophobic regions of a protein.

Materials:

  • This compound (CAS No. 6925-69-5)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in ethanol.

    • Prepare a 1 mg/mL stock solution of BSA in PBS.

  • Assay Protocol:

    • To a series of microcentrifuge tubes, add increasing concentrations of BSA (0 to 0.5 mg/mL).

    • Add this compound to each tube to a final concentration of 10 µM.

    • Incubate the mixtures at room temperature for 15 minutes in the dark.

  • Data Acquisition:

    • Measure the absorbance spectra of the solutions from 400 nm to 600 nm.

    • Record the absorbance at the wavelength of maximum absorbance for the protein-bound dye (hypothetically 465 nm).

  • Data Analysis:

    • Plot the change in absorbance against the protein concentration.

    • The initial slope of this plot can be used as an index of protein surface hydrophobicity.

Established Method: ANS Fluorescence Spectroscopy

This is a standard method that relies on the enhancement of ANS fluorescence upon binding to hydrophobic protein surfaces.

Materials:

  • 8-Anilinonaphthalene-1-sulfonic acid (ANS)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of ANS in PBS.

    • Prepare a 1 mg/mL stock solution of BSA in PBS.

  • Assay Protocol:

    • To a quartz cuvette, add a fixed concentration of BSA (e.g., 0.1 mg/mL) in PBS.

    • Titrate with small aliquots of the ANS stock solution to achieve a range of final ANS concentrations (e.g., 0 to 100 µM).

    • Incubate each solution for 5 minutes at room temperature in the dark.

  • Data Acquisition:

    • Excite the sample at 380 nm and record the emission spectrum from 400 nm to 600 nm.

    • Record the fluorescence intensity at the emission maximum (typically around 480 nm).

  • Data Analysis:

    • Correct the fluorescence intensity for any inner filter effects.

    • Plot the fluorescence intensity against the ANS concentration and fit the data to a binding isotherm to determine the binding affinity (Ka) and the number of binding sites (n). The initial slope of the fluorescence intensity versus protein concentration plot is often used as a measure of surface hydrophobicity.

Visualizing the Workflow

The following diagram illustrates the general workflow for the cross-validation of the two analytical techniques.

cluster_prep Sample & Reagent Preparation cluster_so60 This compound Method cluster_ans ANS Method cluster_crossval Cross-Validation p_prep Protein Stock (e.g., BSA in PBS) so60_mix Mix Protein and This compound p_prep->so60_mix ans_mix Mix Protein and ANS p_prep->ans_mix so60_prep This compound Stock (in Ethanol) so60_prep->so60_mix ans_prep ANS Stock (in PBS) ans_prep->ans_mix so60_incubate Incubate so60_mix->so60_incubate so60_measure Measure Absorbance (400-600 nm) so60_incubate->so60_measure so60_analyze Analyze ΔAbsorbance so60_measure->so60_analyze compare Compare Hydrophobicity Indices, Binding Parameters (Ka, n) so60_analyze->compare ans_incubate Incubate ans_mix->ans_incubate ans_measure Measure Fluorescence (Ex: 380 nm, Em: 400-600 nm) ans_incubate->ans_measure ans_analyze Analyze ΔFluorescence ans_measure->ans_analyze ans_analyze->compare conclusion Correlate Results compare->conclusion

Cross-validation workflow.

Objective Comparison

The established ANS fluorescence method is highly sensitive and provides detailed information about the binding affinity and the number of hydrophobic sites on a protein.[1][2] However, it requires a spectrofluorometer, which may not be available in all laboratory settings.

The hypothetical this compound method, being absorbance-based, could offer a more accessible and simpler alternative. While likely less sensitive than fluorescence, a spectrophotometric method could be advantageous for high-throughput screening or for laboratories with basic instrumentation. The key to its utility would be a distinct and reproducible change in its absorption spectrum upon binding to hydrophobic protein surfaces.

Cross-validation of the results from both methods would be essential to establish the reliability of the this compound assay. A strong correlation between the hydrophobicity indices obtained from both techniques for a range of different proteins would be required to validate the novel method. While this guide presents a hypothetical use-case, it provides a framework for the potential development and validation of new analytical tools based on readily available reagents and instrumentation.

References

Spectral comparison of Solvent Orange 60 and Rhodamine B

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Spectral Properties of Solvent Orange 60 and Rhodamine B

For researchers and scientists engaged in fluorescence-based applications, the selection of an appropriate dye is paramount. This guide provides a detailed spectral comparison of two commonly used fluorescent dyes, this compound and Rhodamine B, supported by experimental data and protocols to aid in making an informed decision for your specific research needs.

Introduction

This compound, a member of the perinone family of dyes, is known for its application in coloring plastics due to its high fastness and temperature resistance. Rhodamine B, a xanthene dye, is widely utilized in various biological and biotechnological applications as a fluorescent tracer and staining agent. While both are fluorescent dyes, their spectral characteristics differ significantly, influencing their suitability for different experimental setups.

Spectral Properties: A Tabular Comparison

The following table summarizes the key spectral properties of this compound and Rhodamine B.

PropertyThis compoundRhodamine B
Chemical Class PerinoneXanthene
Typical Appearance Yellowish-orange powder[1][2]Green powder
Absorption Maximum (λmax) ~450-460 nm[3]545-546 nm[1][3]
Emission Maximum (λem) ~549-550 nm566-567 nm
Stokes Shift ~90-100 nm~20-21 nm
Quantum Yield 0.40 (for a trans-isomer of a perinone compound)0.49 - 0.70 (in ethanol)

Experimental Protocol: Measurement of Fluorescence Spectra

This protocol outlines the methodology for determining the absorption and emission spectra of fluorescent dyes.

1. Materials and Instruments:

  • Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvent of choice (e.g., ethanol, spectroscopy grade)

  • Dye samples (this compound, Rhodamine B)

2. Sample Preparation:

  • Prepare stock solutions of each dye in the chosen solvent at a concentration of 1 mM.

  • From the stock solutions, prepare dilute working solutions (e.g., 1-10 µM). The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

3. Absorption Spectrum Measurement:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Use a cuvette filled with the pure solvent as a blank to calibrate the instrument.

  • Measure the absorption spectrum of the dye solution over a relevant wavelength range (e.g., 300-700 nm).

  • Identify the wavelength of maximum absorbance (λmax).

4. Emission Spectrum Measurement:

  • Turn on the spectrofluorometer and allow the lamp to warm up.

  • Set the excitation wavelength to the λmax determined from the absorption spectrum.

  • Set the excitation and emission slit widths (e.g., 2-5 nm).

  • Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength to a longer wavelength (e.g., if λex = 450 nm, scan from 460 nm to 800 nm).

  • Identify the wavelength of maximum emission (λem).

5. Data Analysis:

  • Plot absorbance versus wavelength to visualize the absorption spectrum.

  • Plot fluorescence intensity versus wavelength to visualize the emission spectrum.

  • Calculate the Stokes shift by subtracting the absorption maximum from the emission maximum (Stokes Shift = λem - λmax).

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of fluorescent dyes.

G cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (1 mM) prep_working Prepare Working Solutions (1-10 µM) prep_stock->prep_working abs_spec Measure Absorption Spectrum prep_working->abs_spec em_spec Measure Emission Spectrum abs_spec->em_spec Set λex = λmax plot_abs Plot Absorbance vs. Wavelength abs_spec->plot_abs calc_stokes Calculate Stokes Shift abs_spec->calc_stokes plot_em Plot Fluorescence vs. Wavelength em_spec->plot_em em_spec->calc_stokes

Caption: Workflow for Spectral Analysis of Fluorescent Dyes.

Logical Relationship: Dye Selection Criteria

The choice between this compound and Rhodamine B depends on several factors related to the experimental requirements.

G DyeSelection Dye Selection ExcitationSource Available Excitation Source DyeSelection->ExcitationSource EmissionFilter Emission Filter Set DyeSelection->EmissionFilter Application Specific Application DyeSelection->Application SolventOrange60 This compound (λex ~450-460 nm) ExcitationSource->SolventOrange60 Blue Laser/LED RhodamineB Rhodamine B (λex ~545-546 nm) ExcitationSource->RhodamineB Green/Yellow Laser/LED EmissionFilter->SolventOrange60 Green/Yellow Emission EmissionFilter->RhodamineB Orange/Red Emission Application->SolventOrange60 e.g., Plastic coloring Application->RhodamineB e.g., Biological staining

Caption: Factors Influencing Fluorescent Dye Selection.

Conclusion

This compound and Rhodamine B exhibit distinct spectral profiles, making them suitable for different applications. This compound, with its excitation in the blue-green region and emission in the green-yellow region, is a viable option for applications requiring a large Stokes shift. Rhodamine B, with its excitation and emission in the green-yellow and orange-red regions, respectively, remains a popular choice for many biological imaging and fluorescence microscopy techniques where standard filter sets are available. The provided experimental protocol and decision-making framework will assist researchers in selecting the optimal dye and accurately characterizing its spectral properties for their specific experimental needs.

References

A Comparative Guide to Lipid Droplet Staining: Solvent Orange 60 vs. Nile Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization of lipid droplets is crucial for understanding cellular metabolism and related diseases. The choice of fluorescent probe is paramount for achieving reliable and reproducible results. This guide provides a detailed comparison of the well-established lipid droplet stain, Nile Red, with an industrial dye, Solvent Orange 60, to aid in the selection of an appropriate tool for lipid droplet analysis.

While both are organic dyes, their suitability and performance in biological applications, particularly for staining lipid droplets in live and fixed cells, differ significantly. This comparison is based on available scientific literature and technical data.

Nile Red: The Gold Standard for Lipid Droplet Staining

Nile Red is a widely recognized and extensively used lipophilic stain for the fluorescent detection of intracellular lipid droplets. Its popularity stems from its specific photophysical properties, most notably its solvatochromism—the ability to change its fluorescence emission spectrum depending on the polarity of its environment. This characteristic allows for the differentiation between neutral lipids, typically found in lipid droplets, and more polar lipids present in cellular membranes.

In the hydrophobic environment of neutral lipids within lipid droplets, Nile Red exhibits strong yellow-gold fluorescence. Conversely, in the more polar environment of phospholipids in membranes, its fluorescence shifts to a red-orange spectrum. This spectral shift is a powerful tool for specifically imaging lipid droplets with high contrast.

Quantitative Data for Nile Red
PropertyValueNotes
Excitation Maximum (in neutral lipids) ~515 nmIn a lipid-rich environment, optimal for yellow-gold emission.
Emission Maximum (in neutral lipids) ~585 nmStrong yellow-gold fluorescence indicative of neutral lipid stores.
Excitation Maximum (in polar lipids) ~554 nmIn environments such as cellular membranes.
Emission Maximum (in polar lipids) ~638 nmRed fluorescence, allowing for spectral differentiation.
Quantum Yield (in dioxane) 0.7A measure of the efficiency of fluorescence.
Molar Extinction Coefficient Not readily available for lipid dropletsVaries with solvent environment.
Photostability ModerateProne to photobleaching under intense or prolonged illumination.
Cytotoxicity Low at typical working concentrationsSuitable for live-cell imaging with appropriate protocols.
Experimental Protocol for Nile Red Staining

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent such as DMSO or acetone.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to a final working concentration of 0.1 to 1.0 µg/mL in a serum-free medium or phosphate-buffered saline (PBS).

  • Cell Staining:

    • Culture cells on coverslips or in imaging-compatible plates.

    • Wash the cells once with PBS.

    • Incubate the cells with the Nile Red working solution for 10-15 minutes at room temperature or 37°C, protected from light.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove excess dye.

    • Mount the coverslips or image the plates using a fluorescence microscope.

    • For selective imaging of neutral lipid droplets, use filter sets appropriate for the yellow-gold emission (e.g., excitation ~450-500 nm, emission >528 nm). For general lipid staining, a broader red filter set can be used (e.g., excitation ~515-560 nm, emission >590 nm).

Visualizing the Principle of Solvatochromism

cluster_0 Nile Red Interaction with Cellular Lipids cluster_1 Resulting Fluorescence Emission Nile_Red Nile Red Dye Lipid_Droplet Lipid Droplet (Neutral Lipids) Nile_Red->Lipid_Droplet Accumulates in hydrophobic core Membrane Cellular Membrane (Polar Lipids) Nile_Red->Membrane Intercalates in polar environment Yellow_Gold Strong Yellow-Gold Fluorescence Lipid_Droplet->Yellow_Gold Red_Orange Weaker Red-Orange Fluorescence Membrane->Red_Orange

Figure 1. Solvatochromic shift of Nile Red fluorescence in different lipid environments.

This compound: An Industrial Dye with Unknown Biological Performance

This compound, also known as Transparent Orange 3G, is a synthetic dye belonging to the perinone or aminoketone class. Its primary application is in the coloration of plastics, where it is valued for its vibrant orange hue, high heat resistance, and lightfastness. While some commercial suppliers refer to it as "Fluorescent Orange 3G," there is a significant lack of scientific literature detailing its photophysical properties in environments relevant to biological imaging.

Crucially, there are no published studies demonstrating the use of this compound for staining lipid droplets in cells. The absence of this fundamental data makes it an unvalidated and high-risk choice for research applications.

Quantitative Data for this compound
PropertyValueNotes
Excitation Maximum Not AvailableNo data in solvents typically used for microscopy.
Emission Maximum Not AvailableNo data in solvents typically used for microscopy.
Quantum Yield Not Available
Molar Extinction Coefficient Not Available
Photostability High (in plastics)Photostability in a cellular environment is unknown.
Cytotoxicity High Concern Reported as a potent contact sensitizer, suggesting potential for significant cytotoxicity.
Cytotoxicity Concerns

A significant concern with this compound is its reported toxicity. A study has identified it as a potent contact sensitizer, which can cause allergic contact dermatitis.[1] This raises serious questions about its biocompatibility and suitability for use in live-cell imaging, as it could induce cellular stress, alter normal physiology, and lead to artifactual results.

Experimental Protocol for this compound Staining

Due to the lack of any published use of this compound for lipid droplet staining, a reliable experimental protocol cannot be provided.

Comparative Summary and Recommendation

FeatureNile RedThis compound
Application in Lipid Staining Well-established and widely usedNo documented use
Spectral Properties Well-characterized and environment-sensitiveUnknown for biological applications
Specificity for Lipid Droplets High, due to solvatochromismUnknown
Protocol Availability Readily available and adaptableNone available
Cytotoxicity Low at working concentrationsHigh concern due to being a known sensitizer
Recommendation for Research Highly Recommended Not Recommended

General Experimental Workflow for Lipid Droplet Staining

Start Start: Cell Culture Prepare_Stain Prepare Staining Solution (e.g., Nile Red in PBS) Start->Prepare_Stain Stain_Cells Incubate Cells with Stain Prepare_Stain->Stain_Cells Wash Wash to Remove Excess Stain Stain_Cells->Wash Image Fluorescence Microscopy (Acquire Images) Wash->Image Analyze Image Analysis (Quantify Lipid Droplets) Image->Analyze End End: Data Interpretation Analyze->End

Figure 2. A generalized workflow for fluorescent staining and analysis of cellular lipid droplets.

Head-to-Head Comparison at a Glance

Comparison Feature Nile Red This compound Biological_Use Documented Biological Use Yes (Extensive) No Comparison:f1->Biological_Use:f1 Comparison:f2->Biological_Use:f2 Spectral_Data Available Spectral Data Yes No Biological_Use:f1->Spectral_Data:f1 Biological_Use:f2->Spectral_Data:f2 Cytotoxicity_Profile Cytotoxicity Low Concern High Concern Spectral_Data:f1->Cytotoxicity_Profile:f1 Spectral_Data:f2->Cytotoxicity_Profile:f2 Recommendation Recommendation Recommended Not Recommended Cytotoxicity_Profile:f1->Recommendation:f1 Cytotoxicity_Profile:f2->Recommendation:f2

Figure 3. Summary comparison of Nile Red and this compound for lipid droplet staining.

Conclusion

Based on the available evidence, Nile Red is the unequivocally superior choice for the fluorescent staining of lipid droplets in biological research. It is a well-characterized, specific, and relatively safe probe for live-cell imaging. In stark contrast, This compound is an industrial dye with no validated application in biological imaging and significant cytotoxicity concerns. Researchers are strongly advised to use established and validated tools like Nile Red to ensure the integrity and reliability of their experimental data.

References

A Comparative Guide to Perinone-Based Dyes for High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 28, 2025

This guide provides a comparative analysis of perinone-based dyes against other high-performance pigments, specifically focusing on their application in polymers. The information is intended for researchers, material scientists, and professionals in industries where colorant performance under demanding conditions is critical.

Perinone pigments are a class of organic colorants known for their exceptional stability.[1] Developed in the 1920s, they are valued for their high performance, particularly their thermal and light stability.[1][2] The two most prominent commercial perinone pigments are the trans isomer, C.I. Pigment Orange 43, which provides a brilliant reddish-orange shade, and the cis isomer, C.I. Pigment Red 194, which offers a bordeaux color.[2][3] Due to their robust properties, they are frequently used in demanding applications, including the mass pigmentation of plastics. However, their high manufacturing cost and low solubility in most solvents are significant considerations.

This guide compares key performance indicators of perinone dyes with those of perylene-based dyes, another major class of high-performance pigments often used in similar applications.

Data Presentation: Performance in Polymer Systems

The following tables summarize the typical performance characteristics of representative perinone and perylene pigments when incorporated into a polymer matrix like polycarbonate (PC) or polyolefins (HDPE).

Table 1: Thermal and Lightfastness Properties

Pigment C.I. Name Chemical Class Heat Stability (°C, in HDPE) Lightfastness (Full Shade) Lightfastness (Tint)
Perinone OrangePigment Orange 43Perinone30087-8
Perinone RedPigment Red 194Perinone30087
Perylene RedPigment Red 179Perylene30088
Perylene RedPigment Red 149Perylene30087-8

Note: Heat stability is the temperature at which a significant color change (ΔEab = 3) is observed after a 5-minute dwell time. Lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent).*

Table 2: Fastness and Chemical Properties

Pigment C.I. Name Migration Resistance (in PVC-P) Weather Resistance Solubility
Perinone OrangePigment Orange 435ExcellentLow
Perinone RedPigment Red 1945Very GoodLow
Perylene RedPigment Red 1795ExcellentLow
Perylene RedPigment Red 1495ExcellentLow

Note: Migration resistance is rated on a 1-5 grayscale, where 5 indicates no migration. Weather resistance is a qualitative assessment based on performance in Xenon arc tests.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for key performance evaluations.

1. Thermal Stability Evaluation

  • Objective: To determine the maximum temperature a pigment can withstand in a specific polymer without significant color deviation.

  • Standard: Based on DIN 12877 / EN 12877-1.

  • Methodology:

    • The pigment is compounded with the test polymer (e.g., HDPE) at a standardized concentration (e.g., 0.1% for full shade, or a 1:10 ratio with TiO₂ for a tint).

    • The colored polymer is processed through an injection molding machine at a series of increasing temperatures.

    • The machine has a dwell time of 5 minutes at each temperature setting.

    • The color of the resulting molded chips is measured using a spectrophotometer and compared to a reference sample produced at a low, non-degrading temperature.

    • The heat stability is reported as the highest temperature at which the color change (ΔE*ab) remains less than or equal to 3.

2. Lightfastness Testing

  • Objective: To assess the resistance of the colorant to fading upon exposure to a standardized artificial light source.

  • Standard: ISO 4892-2.

  • Methodology:

    • Test plaques of the colored polymer are prepared.

    • The samples are placed in a weathering chamber equipped with a Xenon arc lamp, which simulates the full spectrum of sunlight.

    • A portion of each sample is masked to serve as an unexposed reference.

    • The samples are exposed to the light for a specified duration or until a certain radiant energy level is reached.

    • The color change between the exposed and unexposed sections is evaluated against the Blue Wool Scale (ISO 105-B02), where each step (1 to 8) represents a twofold increase in lightfastness. A rating of 8 denotes the highest fastness.

3. Migration Resistance Test

  • Objective: To evaluate the tendency of a pigment to migrate from a plasticized polymer to a surface in contact with it.

  • Standard: DIN 53775.

  • Methodology:

    • A sample of plasticized PVC (PVC-P) containing the test pigment is prepared.

    • This colored PVC sheet is placed in direct, firm contact with a white, uncolored PVC sheet.

    • The assembly is placed in an oven at a specified temperature (e.g., 80°C) for a set time (e.g., 24 hours) under a defined pressure.

    • After cooling, the white PVC sheet is separated and examined for any color staining.

    • The degree of staining is assessed using the ISO 105-A03 grayscale for staining, which ranges from 1 (severe migration) to 5 (no migration).

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for evaluating and comparing the performance of perinone-based dyes in a polymer matrix.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Sample Fabrication cluster_2 Phase 3: Performance Testing cluster_3 Phase 4: Data Analysis & Comparison A Select Perinone & Alternative Dyes C Compound Dye with Polymer (e.g., Twin-Screw Extruder) A->C B Select Polymer Matrix (e.g., PC, HDPE, PVC) B->C D Injection Molding of Test Plaques C->D E Thermal Stability Test (DIN 12877) D->E F Lightfastness Test (ISO 4892-2) D->F G Migration Resistance Test (DIN 53775) D->G H Measure Color Coordinates (CIELAB ΔE*ab) E->H I Assess Fastness Ratings (Blue Wool & Grayscale) F->I G->I J Compile Comparative Data Tables H->J I->J K Final Performance Report J->K

Workflow for polymer dye performance evaluation.

References

A Researcher's Guide to the Quantitative Comparison of Solvent Orange 60 Fluorescence in Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Solvent Orange 60 is a fluorescent dye known for its high thermal stability and lightfastness, making it a suitable candidate for incorporation into various polymers.[1][2][3][4][5] Its fluorescence intensity, however, can be significantly influenced by the surrounding polymer matrix. Factors such as polymer polarity, rigidity, and potential for fluorescence quenching can alter the dye's quantum yield. This guide details the methodology to quantify these differences.

Comparative Analysis of Fluorescence Intensity

To provide a clear and direct comparison of the fluorescence intensity of this compound in different polymers, the following data should be collected and organized as illustrated in the hypothetical data table below.

Polymer MatrixPolymer AbbreviationDye Concentration (wt%)Excitation Wavelength (nm)Maximum Emission Wavelength (nm)Relative Fluorescence Intensity (a.u.)Fluorescence Quantum Yield (%)
PolystyrenePS0.0545053010075
Poly(methyl methacrylate)PMMA0.0545052512090
PolycarbonatePC0.054505358060
Acrylonitrile Butadiene StyreneABS0.054505407052
Polyethylene TerephthalatePET0.054505289571

Caption: Hypothetical quantitative comparison of the fluorescence properties of this compound in various polymer matrices.

Experimental Protocols

A standardized methodology is critical for obtaining comparable and reproducible results. The following sections detail the necessary experimental procedures.

Preparation of Dye-Doped Polymer Films

The creation of uniform and consistent dye-doped polymer films is the foundational step for accurate fluorescence measurements.

Materials:

  • This compound (CAS No. 6925-69-5)

  • Selected polymers: Polystyrene (PS), Poly(methyl methacrylate) (PMMA), Polycarbonate (PC), Acrylonitrile Butadiene Styrene (ABS), and Polyethylene Terephthalate (PET)

  • Appropriate volatile solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) in which both the polymer and this compound are soluble.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Polymer Solution Preparation: Dissolve each polymer in the same solvent to create solutions of a specific concentration (e.g., 10% w/v).

  • Doping the Polymer: Add a calculated volume of the this compound stock solution to each polymer solution to achieve the desired final dye concentration (e.g., 0.05 wt% relative to the polymer). Ensure thorough mixing.

  • Film Casting: Cast the dye-doped polymer solutions onto clean glass slides using a spin coater to ensure uniform thickness.

  • Drying: Dry the films in a vacuum oven at a temperature below the glass transition temperature of the respective polymers to remove any residual solvent.

Fluorescence Spectroscopy

Fluorescence measurements should be conducted using a spectrofluorometer.

Instrumentation:

  • A calibrated spectrofluorometer equipped with an excitation and emission monochromator.

Procedure:

  • Excitation and Emission Spectra:

    • Mount the polymer film in the sample holder at a 45-degree angle to the excitation beam to minimize back-reflection.

    • Determine the absorption maximum of this compound in each polymer film using a UV-Vis spectrophotometer.

    • Set the excitation wavelength to the absorption maximum.

    • Scan the emission spectrum across a range that encompasses the expected fluorescence of this compound (e.g., 480-700 nm). .

  • Relative Fluorescence Intensity Measurement:

    • Set the excitation and emission wavelengths to the determined maxima for each polymer sample.

    • Record the fluorescence intensity.

    • To allow for comparison, normalize the intensity values to one of the samples (e.g., Polystyrene set to 100).

Fluorescence Quantum Yield Determination

The fluorescence quantum yield is a critical parameter for quantifying the efficiency of the fluorescence process. The relative method, using a known standard, is often employed.

Materials:

  • A fluorescent standard with a known quantum yield in a similar solvent or solid matrix (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the standard and samples of the dye-doped polymer films with low absorbance (< 0.1) at the excitation wavelength to avoid inner filter effects.

  • Data Acquisition:

    • Measure the absorbance of the standard and each polymer film at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity of the standard and each polymer film.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent/polymer.

    • "sample" refers to the dye-doped polymer film and "std" refers to the standard.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for reproducibility. The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis & Comparison prep_start Start stock_sol Prepare this compound Stock Solution prep_start->stock_sol poly_sol Prepare Polymer Solutions prep_start->poly_sol doping Dope Polymer Solutions with Dye stock_sol->doping poly_sol->doping film_cast Cast Thin Films doping->film_cast drying Dry Films film_cast->drying prep_end Prepared Films drying->prep_end uv_vis UV-Vis Spectroscopy (Determine Absorbance Max) prep_end->uv_vis fluor_spec Fluorescence Spectroscopy (Excitation/Emission Spectra) uv_vis->fluor_spec rel_intensity Measure Relative Fluorescence Intensity fluor_spec->rel_intensity qy_measurement Measure Fluorescence Quantum Yield rel_intensity->qy_measurement measurement_end Quantitative Data qy_measurement->measurement_end data_table Tabulate Quantitative Data measurement_end->data_table comparison Comparative Analysis data_table->comparison conclusion Draw Conclusions comparison->conclusion

Caption: Experimental workflow for the quantitative comparison of this compound fluorescence in different polymers.

References

Assessing the Biocompatibility of Solvent Orange 60 for In-Vitro Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in in-vitro studies, the selection of appropriate fluorescent dyes is critical to ensure that the labeling agent itself does not interfere with cellular processes, leading to inaccurate results. This guide provides a comparative assessment of the biocompatibility of Solvent Orange 60 against two common alternatives, Nile Red and BODIPY FL, with a focus on their suitability for in-vitro applications.

Executive Summary

This compound is a fluorescent dye with limited published data on its in-vitro biocompatibility. Available information primarily points to its potential as a contact allergen and indicates that mutagenicity data has been reported, raising concerns for its use in sensitive cell-based assays. In contrast, Nile Red and BODIPY FL are well-established dyes in cellular imaging and generally exhibit lower cytotoxicity at typical working concentrations. This guide presents available cytotoxicity data, detailed experimental protocols for biocompatibility assessment, and visual workflows to aid researchers in making an informed decision.

Comparison of In-Vitro Cytotoxicity

Direct comparative studies on the in-vitro cytotoxicity of this compound, Nile Red, and BODIPY FL are scarce. However, by compiling available data, a general assessment of their biocompatibility can be made.

DyeCell Line(s)Cytotoxicity MetricReported Value(s)Biocompatibility Profile
This compound Not specifiedMutagenicityData has been reported, but specific values are not readily available in public literature.[1]Caution Advised: The potential for mutagenicity and its known role as a contact allergen suggest that this compound may interfere with cellular functions.[2][3] Thorough validation is required before use in in-vitro studies.
Nile Red HeLaCell Viability (MTT Assay)Low toxicity observed at concentrations up to 100 µM for a Nile Red-based probe.Generally Biocompatible: Concentrations required for staining are typically much lower than those found to be cytotoxic.[4][]
BODIPY FL A-375, A2780, FaDu, HT-29, MCF7EC50> 30 µMHighly Biocompatible: Widely used in live-cell imaging with minimal impact on cell viability at standard concentrations.
BODIPY Conjugate HEp2IC50~100 µMBiocompatible: Demonstrates low cytotoxicity, though specific values can vary depending on the conjugate.

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of a substance that reduces a biological response by 50%. Higher values indicate lower cytotoxicity.

Experimental Protocols for Biocompatibility Assessment

To rigorously assess the biocompatibility of any dye for a specific in-vitro study, it is recommended to perform a panel of cytotoxicity and cell health assays. Detailed protocols for three standard assays are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dye (e.g., this compound, Nile Red, BODIPY FL) in cell culture medium. Remove the old medium from the wells and add 100 µL of the dye-containing medium to each well. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Annexin V Assay for Apoptosis

The Annexin V assay is used to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the dye for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorescently labeled Annexin V and 5 µL of a viability dye (e.g., Propidium Iodide or 7-AAD).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and viability dye negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Biocompatibility Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding treatment 4. Cell Treatment cell_seeding->treatment dye_prep 3. Dye Preparation dye_prep->treatment mtt MTT Assay treatment->mtt Metabolic Activity ldh LDH Assay treatment->ldh Cytotoxicity annexin Annexin V Assay treatment->annexin Apoptosis data 6. Data Acquisition mtt->data ldh->data annexin->data analysis 7. Analysis & Conclusion data->analysis

Caption: Experimental workflow for assessing dye biocompatibility.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome stimulus Cytotoxic Compound (e.g., Dye) procaspase9 Pro-caspase 9 stimulus->procaspase9 caspase9 Activated Caspase 9 procaspase9->caspase9 Activation procaspase3 Pro-caspase 3 caspase9->procaspase3 Cleavage caspase3 Activated Caspase 3 procaspase3->caspase3 Activation dna_frag DNA Fragmentation caspase3->dna_frag membrane_bleb Membrane Blebbing caspase3->membrane_bleb apoptosis Apoptosis dna_frag->apoptosis membrane_bleb->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

Based on the available data, BODIPY FL and Nile Red appear to be more biocompatible choices for in-vitro studies compared to this compound . The lack of comprehensive, publicly available in-vitro cytotoxicity data for this compound, coupled with reports of potential mutagenicity, necessitates a cautious approach. Researchers considering the use of this compound should conduct rigorous biocompatibility testing using the protocols outlined in this guide to ensure the validity of their experimental results. For applications where minimal cellular perturbation is paramount, BODIPY FL and Nile Red represent safer and better-characterized alternatives.

References

A Comparative Analysis of the Heat Resistance of Solvent Orange 60 and Other High-Performance Solvent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the heat resistance of Solvent Orange 60 against other commonly used solvent dyes, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The thermal stability of a dye is a critical factor in many applications, particularly in high-temperature processing of plastics and other polymers.

Executive Summary

This compound exhibits excellent thermal stability, with a heat resistance of up to 300°C, particularly in polystyrene (PS).[1][2][3][4] This performance is comparable to other high-performance solvent dyes such as Solvent Red 135 and Solvent Yellow 93. The selection of an appropriate solvent dye for high-temperature applications is crucial to prevent color degradation and ensure the final product's quality and integrity.

Comparative Heat Resistance Data

The following table summarizes the heat resistance of this compound and other selected solvent dyes. The data is primarily based on their performance in polystyrene (PS), a common medium for testing.

C.I. NameCommon NameChemical ClassHeat Resistance in PS (°C)
This compoundTransparent Orange 3GAmino Ketone300[1]
Solvent Red 135Transparent Red EGAnthraquinone300 - 320
Solvent Yellow 93Transparent Yellow 3GPyrazolone300
Solvent Blue 35Transparent Blue 2NAnthraquinone260 - 300

Experimental Protocol for Heat Resistance Testing

The determination of a solvent dye's heat resistance is typically conducted by evaluating the color stability of a pigmented polymer at elevated temperatures. A general experimental protocol, based on industry standards, is outlined below.

Objective: To determine the maximum temperature at which a solvent dye maintains its color stability in a specific polymer matrix for a defined period.

Materials and Equipment:

  • Solvent dye to be tested

  • Polymer resin (e.g., Polystyrene, ABS, PC)

  • Titanium dioxide (for tinting, if required)

  • Two-roll mill or a similar mixing apparatus

  • Injection molding machine

  • Spectrophotometer or colorimeter

  • Controlled temperature oven

Procedure:

  • Sample Preparation: A masterbatch of the solvent dye in the chosen polymer is prepared. A typical concentration is 0.05% dye, and for toned evaluations, 0.1% titanium dioxide is also added.

  • Molding: The colored polymer is then processed through an injection molding machine at a series of increasing temperatures (e.g., in 20°C intervals from 200°C to 300°C).

  • Dwell Time: At each temperature, the molten polymer is held in the machine's barrel for a specified duration, typically 5 minutes, to simulate processing conditions.

  • Color Measurement: The color of the molded samples is measured using a spectrophotometer. The color difference (ΔE*ab) between the sample processed at the highest temperature and a reference sample produced at a lower, non-degrading temperature is calculated.

  • Determination of Heat Resistance: The heat resistance is defined as the temperature at which a significant color change occurs, often corresponding to a ΔE*ab value of 3.

Experimental Workflow

The following diagram illustrates the general workflow for determining the heat resistance of a solvent dye.

G cluster_prep Sample Preparation cluster_processing Processing and Testing cluster_analysis Data Analysis A Weighing of Dye and Polymer B Masterbatch Preparation (Two-Roll Mill) A->B C Injection Molding at Increasing Temperatures B->C D Controlled Dwell Time (e.g., 5 minutes) C->D F Spectrophotometric Color Measurement E Molded Sample Collection D->E E->F G Calculation of Color Difference (ΔE*ab) F->G H Determination of Heat Resistance Temperature G->H

Figure 1: Experimental workflow for heat resistance testing.

Discussion of Results

This compound demonstrates a high level of thermal stability, making it suitable for a wide range of plastic applications that involve high processing temperatures. Its performance is on par with other robust solvent dyes like Solvent Red 135 and Solvent Yellow 93. Solvent Blue 35, while also possessing good heat resistance, may show a slightly lower thermal stability threshold in some formulations.

The chemical structure of a solvent dye is a primary determinant of its heat resistance. Dyes with stable molecular structures, such as those based on anthraquinone and certain pyrazolone chemistries, tend to exhibit superior thermal stability.

Conclusion

This compound is a high-performance colorant with excellent heat resistance, making it a reliable choice for demanding applications in the plastics and polymer industries. This guide provides a framework for comparing its thermal stability against other solvent dyes and outlines a standardized methodology for such evaluations. For critical applications, it is always recommended to conduct specific testing within the intended polymer matrix and processing conditions to ensure optimal performance.

References

Comparative Analysis of Solvent Orange 60 Purity: A Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Ultraviolet-Visible (UV-Vis) Spectrophotometry and Thin-Layer Chromatography (TLC)—for the purity analysis of Solvent Orange 60, a common perinone-type dye.

This compound is synthesized through the condensation of Naphthalene-1,8-diamine and Phthalic anhydride. Consequently, potential impurities may include unreacted starting materials and by-products from side reactions. An effective analytical method must be able to separate and quantify the main component from these potential impurities.

Performance Comparison of Analytical Techniques

The choice of an analytical method depends on various factors, including the required specificity, sensitivity, speed, and cost. The following table summarizes the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and TLC for the purity analysis of organic dyes like this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryThin-Layer Chromatography (TLC)
Specificity Very High (separates individual components)Low (measures total absorbance)Moderate (can separate spots)
Sensitivity (LOD) High (µg/L to ng/L range)[1]Low to Moderate (mg/L range)Moderate (ng to µg per spot)[2]
Quantitative Accuracy Excellent (R² > 0.999)Good for a single known analyteSemi-quantitative (R² > 0.98 with densitometry)[3]
Analysis Time 15-30 minutes per sample[4]< 5 minutes per sample20-40 minutes per plate[4]
Throughput High (with autosampler)HighModerate
Cost (Instrument) HighLowLow
Cost (Per Sample) ModerateLowLow
Primary Application Purity analysis, quantification of componentsQuantification of a known pure substanceQualitative purity check, reaction monitoring

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This proposed method is based on reversed-phase chromatography, which is well-suited for the separation of non-polar compounds like this compound.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (for sample preparation)

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 450 nm (based on the visible orange color, the maximum absorbance wavelength should be determined by scanning the reference standard).

4. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of methanol to prepare a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the initial mobile phase (60:40 acetonitrile:water) to a working concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

UV-Vis Spectrophotometry

This technique is best suited for determining the concentration of a known pure substance rather than for purity analysis of a mixture. However, it can provide a preliminary, indirect assessment of purity if a reference standard is available.

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare a series of standard solutions of the this compound reference standard in a suitable solvent (e.g., methanol) at known concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Create a calibration curve by plotting absorbance versus concentration.

  • Prepare a solution of the this compound sample at a known concentration and measure its absorbance.

  • Calculate the concentration of the sample using the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of purity.

1. Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, the optimal ratio to be determined empirically)

  • UV lamp for visualization (if compounds are UV active)

2. Procedure:

  • Dissolve a small amount of the this compound sample in a volatile solvent.

  • Spot the solution onto the baseline of the TLC plate.

  • Place the plate in the developing chamber containing the mobile phase.

  • Allow the solvent to ascend the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the separated spots. The presence of multiple spots indicates the presence of impurities.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect DAD/UV-Vis Detection (approx. 450 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Analysis Workflow for this compound Purity

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes PurityAnalysis Purity Analysis of This compound HPLC HPLC PurityAnalysis->HPLC UV_Vis UV-Vis Spectrophotometry PurityAnalysis->UV_Vis TLC TLC PurityAnalysis->TLC Specificity Specificity HPLC->Specificity Very High Sensitivity Sensitivity HPLC->Sensitivity High Quantitation Quantitation HPLC->Quantitation Excellent Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost High UV_Vis->Specificity Low UV_Vis->Sensitivity Low-Moderate UV_Vis->Quantitation Good (for single analyte) UV_Vis->Speed Very Fast UV_Vis->Cost Low TLC->Specificity Moderate TLC->Sensitivity Moderate TLC->Quantitation Semi-Quantitative TLC->Speed Fast TLC->Cost Very Low

Logical Comparison of Analytical Methods

Conclusion and Recommendation

For a comprehensive and accurate determination of this compound purity, High-Performance Liquid Chromatography (HPLC) is the recommended method. Its high specificity allows for the effective separation of the main component from potential impurities, and its excellent quantitative accuracy ensures reliable purity assessment.

UV-Vis Spectrophotometry can be a useful tool for rapid concentration determination of a pre-qualified, pure sample of this compound but is not suitable for purity analysis of an unknown sample due to its inability to distinguish between the analyte and potential impurities that may absorb at the same wavelength.

Thin-Layer Chromatography (TLC) serves as an excellent, low-cost preliminary method for a quick qualitative check of purity. It can readily indicate the presence of significant impurities and is useful for monitoring the progress of purification processes. For more precise and validated quantitative results, TLC should be followed by HPLC analysis.

Ultimately, the choice of method will be dictated by the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the available resources. For rigorous quality control and in research and development settings, HPLC remains the gold standard for the purity analysis of organic compounds like this compound.

References

Evaluating the Migration Resistance of Solvent Orange 60 in Plasticized Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the migration resistance of Solvent Orange 60 in plasticized polymers. It compares its performance with alternative colorants and provides an overview of relevant experimental protocols. This document is intended to assist researchers and professionals in selecting the appropriate colorant for their specific applications, with a focus on minimizing the risk of migration.

Introduction to Colorant Migration in Polymers

The migration of colorants from a polymer matrix is a critical consideration in many applications, particularly in food contact materials, medical devices, and consumer products. Migration is the process by which a substance, in this case, a colorant, moves from the polymer to a contacting medium, such as a solvent, foodstuff, or biological fluid. The extent of migration depends on several factors, including the chemical nature and molecular size of the colorant, the type of polymer, the concentration of plasticizers, the temperature, and the nature of the contacting medium. For plasticized polymers, the presence of plasticizers can significantly increase the free volume within the polymer structure, thereby facilitating the diffusion and subsequent migration of colorants.

This compound, a perinone-based solvent dye, is widely used for coloring a variety of plastics due to its vibrant color and good overall properties.[1] This guide will delve into its migration resistance characteristics and compare them with other commercially available orange colorants.

Performance of this compound

This compound is generally recognized for its good to excellent migration resistance in a range of polymers.[1] This property is attributed to its relatively large molecular size and its chemical structure, which promotes good solubility and compatibility within the polymer matrix.

Key Properties of this compound:

PropertyValueReference
Chemical Class Perinone[1]
Heat Resistance High[1]
Lightfastness Good to Excellent[1]
Migration Resistance Good
Recommended Polymers PS, SAN, ABS, PMMA, PC, PET, Rigid PVC

Comparison with Alternative Orange Colorants

Several alternative orange dyes and pigments are available for coloring plastics. The choice of an alternative often depends on the specific polymer, processing conditions, and the required performance characteristics, including migration resistance.

Solvent Dyes
  • Solvent Orange 63: This is another solvent dye used in plastics. While specific comparative migration data against this compound is not publicly available, its general properties can be compared.

Pigments

Pigments are generally considered to have higher migration resistance than solvent dyes due to their larger particle size and insolubility in the polymer matrix.

  • Pigment Orange 75 & Pigment Orange 78: These are high-performance pigments that are often used in applications requiring excellent heat stability and low migration.

Comparative Table of Orange Colorants:

FeatureThis compoundSolvent Orange 63Pigment Orange 75Pigment Orange 78
Chemical Type Perinone DyeThioxanthene Dye--
Migration Resistance Good (Qualitative)Not specifiedExcellent (Inferred from pigment nature)Excellent (Inferred from pigment nature)
Heat Stability HighHighVery HighVery High
Lightfastness Good-ExcellentGoodExcellentExcellent
Transparency TransparentTransparentOpaqueOpaque
Suitability for Plasticized PVC Generally for rigid PVCInformation not availableSuitableSuitable
Quantitative Migration Data (Publicly Available) Not FoundNot FoundNot FoundNot Found

Note: The migration resistance for pigments is generally higher than for solvent dyes due to their physical and chemical nature. However, without direct comparative studies under identical conditions, a quantitative comparison is not possible based on publicly available data.

Experimental Protocols for Evaluating Migration Resistance

The evaluation of colorant migration from plastics is typically conducted using standardized test methods. These protocols are designed to simulate the conditions of use and to quantify the amount of migrant that transfers to a food simulant or other relevant medium.

Key Standardized Test Method:
  • EN 13130-1: "Materials and articles in contact with foodstuffs - Plastics substances subject to limitation - Part 1: Guide to test methods for the specific migration of substances from plastics to food and food simulants." This European standard provides a framework for conducting migration tests, including the selection of food simulants, test conditions (time and temperature), and analytical methods.

General Experimental Workflow:

The following diagram illustrates a typical workflow for a migration test based on EN 13130-1.

Migration_Testing_Workflow cluster_preparation Sample and Simulant Preparation cluster_testing Migration Test cluster_analysis Analytical Determination cluster_results Data Evaluation Sample Preparation of Polymer Sample (e.g., plasticized PVC with colorant) Exposure Exposure of Sample to Simulant (Controlled Time and Temperature) Sample->Exposure Simulant Selection of Food Simulant (e.g., Ethanol, Acetic Acid, Olive Oil) Simulant->Exposure Extraction Extraction of Migrant from Simulant (if necessary) Exposure->Extraction Analysis Quantitative Analysis of Migrant (e.g., HPLC-UV, GC-MS) Extraction->Analysis Calculation Calculation of Specific Migration (mg/kg or mg/dm²) Analysis->Calculation Comparison Comparison with Regulatory Limits Calculation->Comparison

Caption: Experimental workflow for migration testing of colorants from plasticized polymers.

Analytical Methods:

The determination of the concentration of the migrated colorant in the food simulant is a critical step. High-performance liquid chromatography (HPLC) with UV-Vis detection is a commonly used and effective technique for this purpose.

Logical Relationship for Analytical Method Selection:

Analytical_Method_Selection cluster_analyte Analyte Properties cluster_method Analytical Technique cluster_detector Detection Method Analyte Migrated Colorant (e.g., this compound) HPLC HPLC Analyte->HPLC Non-volatile, Thermally labile GC GC Analyte->GC Volatile, Thermally stable UV_Vis UV-Vis Detector HPLC->UV_Vis Chromophore present MS Mass Spectrometry (MS) HPLC->MS High sensitivity & selectivity needed GC->MS High sensitivity & selectivity needed

Caption: Decision tree for selecting an appropriate analytical method for migrant analysis.

Conclusion

This compound is a widely used colorant for plastics, valued for its vibrant color and good overall performance, including its reported good migration resistance. However, a critical gap exists in the publicly available scientific literature regarding specific, quantitative migration data for this dye in plasticized polymers, particularly in direct comparison with alternative colorants.

For applications where minimal migration is paramount, such as in food contact materials and medical devices, the use of high-performance pigments like Pigment Orange 75 and Pigment Orange 78 may be a more conservative approach due to their inherent insolubility and larger particle size, which generally leads to lower migration potential.

It is strongly recommended that for any specific application, rigorous migration testing be conducted following standardized protocols such as EN 13130-1. The selection of appropriate food simulants and analytical methods is crucial for obtaining accurate and reliable data to ensure regulatory compliance and product safety. Further independent, comparative studies on the migration of this compound and its alternatives in plasticized polymers would be of significant value to the scientific and industrial communities.

References

Safety Operating Guide

Navigating the Safe Disposal of Solvent Orange 60: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Solvent Orange 60, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is known to cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Use chemical-resistant gloves and wear protective clothing to minimize skin contact.[2][3]

  • Respiratory Protection: In areas with inadequate ventilation or where dust is generated, use an approved respirator.[3]

  • Work Area: Ensure the handling area is well-ventilated. An eyewash station and safety shower should be readily accessible.

In the event of exposure, follow these first-aid measures immediately:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • After skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Hazard Identification and Data Summary

Hazard ClassificationDescription
Skin Irritation Causes skin irritation, which may include redness, itching, and inflammation.
Eye Irritation Causes serious eye irritation, including redness and pain.
Respiratory Irritation May cause irritation to the respiratory tract.
Acute Toxicity Data not available.
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.
Environmental Hazards Data not available. Do not let the product enter drains, waterways, or soil.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution to ensure safety and regulatory compliance.

Step 1: Waste Classification

The initial and most critical step is to determine if the this compound waste is classified as hazardous. This determination must be made in accordance with the guidelines set by the U.S. Environmental Protection Agency (EPA) under 40 CFR Part 261, as well as any applicable state and local regulations. Factors that may classify the waste as hazardous include ignitability, corrosivity, reactivity, or toxicity.

Step 2: Waste Segregation and Collection

  • Segregation: Do not mix this compound waste with other chemical waste streams. Keeping solvent waste separate is crucial for proper disposal and can prevent unwanted chemical reactions.

  • Containerization: Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the solvent and be in good condition to prevent leaks or spills.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" (if applicable) and include the name "this compound," the accumulation start date, and any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Storage

Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents. The storage area should be secure and have secondary containment to manage any potential leaks.

Step 4: Arrange for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. It is the generator's responsibility to ensure that the waste is transported and disposed of by a permitted facility.

Step 5: Documentation

Maintain a record of the waste disposal, including the date, quantity, and the disposal company used. This documentation is essential for regulatory compliance.

Experimental Workflow for Disposal

The logical flow of the disposal procedure can be visualized as follows:

A Step 1: Waste Classification (Hazardous vs. Non-Hazardous) B Step 2: Segregate and Collect Waste in a Labeled Container A->B C Step 3: Store Securely in a Ventilated Area B->C D Step 4: Arrange for Professional Disposal (EHS or Contractor) C->D E Step 5: Document Disposal Process D->E

Caption: Logical workflow for the proper disposal of this compound.

Decontamination and Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.

  • Absorb the Spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled solvent.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Solvent Orange 60. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that can cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartRecommended PPESpecification
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[3]. A face shield may be required for splash hazards.
Skin Chemical-Resistant GlovesImpervious gloves, such as butyl rubber, are recommended. Always inspect gloves for integrity before use[3][4].
Body Protective ClothingWear appropriate protective clothing to prevent skin exposure. A lab coat or chemical-resistant apron is recommended. For significant exposure risk, fire/flame resistant and impervious clothing should be worn.
Respiratory Approved RespiratorUse a NIOSH-approved respirator when handling the powder outside of a fume hood or when engineering controls are insufficient to control airborne levels.

Operational Plan for Safe Handling

Safe handling of this compound requires a systematic approach from preparation to post-handling procedures. The following steps outline the necessary precautions and actions.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order before beginning any work.

  • Material Preparation: Keep the container of this compound tightly closed when not in use. Minimize dust generation during handling.

2. Handling Procedure:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1.

  • Dispensing: Carefully weigh and dispense the chemical within the chemical fume hood to contain any dust.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the powder.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

3. Post-Handling and Storage:

  • Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.

  • Clothing: Remove any contaminated clothing and wash it before reuse.

  • Storage: Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical attention.

For spills, immediately evacuate the area. Wearing appropriate PPE, including respiratory protection, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant. One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with all applicable federal, state, and local regulations.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Ventilation (Fume Hood) prep2 Check Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh and Dispense in Fume Hood prep3->handling1 handling2 Perform Experiment handling1->handling2 post1 Clean Work Area and Equipment handling2->post1 disp1 Segregate Waste handling2->disp1 Generate Waste post2 Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 post4 Store Chemical Properly post3->post4 disp2 Label Waste Container disp1->disp2 disp3 Dispose via Approved Waste Management disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.